molecular formula C26H33ClN6O2 B1684603 JNJ-28312141 CAS No. 1149939-55-8

JNJ-28312141

カタログ番号: B1684603
CAS番号: 1149939-55-8
分子量: 497.0 g/mol
InChIキー: MVPKLZHNOLVZAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

JNJ-28312141 is an orally active CSF1R inhibitor (Colony-stimulating factor-1 receptor, CRF1R) and also a FLT3 inhibitor. CSF1R is expressed by many tumors and is a growth factor for macrophages and mediates osteoclast differentiation. This compound represents a new agent with potential therapeutic activity in acute myeloid leukemia and in settings where CSF-1-dependent macrophages and osteoclasts contribute to tumor growth and skeletal events.

特性

CAS番号

1149939-55-8

分子式

C26H33ClN6O2

分子量

497.0 g/mol

IUPAC名

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide;hydrochloride

InChI

InChI=1S/C26H32N6O2.ClH/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25;/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34);1H

InChIキー

MVPKLZHNOLVZAU-UHFFFAOYSA-N

正規SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

外観

Solid powder

他のCAS番号

885692-52-4

純度

>98%

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-cyano-N-(2-(1-cyclohexen-1-yl)-4-(1-((dimethylamino)acetyl)-4-piperidinyl)phenyl)-1H-imidazole-2-carboxamide
JNJ 28312141
JNJ-28312141
JNJ28312141

製品の起源

United States

Foundational & Exploratory

JNJ-28312141: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

JNJ-28312141 is a potent and orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, a member of the type III receptor tyrosine kinase family.[1][2][3] Its mechanism of action centers on the inhibition of CSF-1R kinase activity, which plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[4][5] By blocking this signaling pathway, this compound effectively depletes tumor-associated macrophages (TAMs), which are implicated in promoting tumor growth, angiogenesis, and metastasis.[4][5][6]

In addition to its potent activity against CSF-1R, this compound also demonstrates inhibitory effects on the FMS-like receptor tyrosine kinase-3 (FLT3), another type III receptor tyrosine kinase.[2][4][7] This dual inhibitory profile suggests its potential therapeutic utility in conditions driven by both CSF-1R and FLT3 signaling, such as certain solid tumors, bone metastases, and acute myeloid leukemia (AML).[2][4][7]

Signaling Pathway Inhibition

The binding of Colony-Stimulating Factor-1 (CSF-1) to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, leading to cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its phosphorylation, thereby blocking these downstream signaling cascades.

cluster_membrane Cell Membrane CSF1R CSF-1R P Phosphorylation CSF1R->P Induces CSF1 CSF-1 CSF1->CSF1R Binds JNJ This compound JNJ->CSF1R Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) P->Downstream Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response

Caption: this compound Inhibition of CSF-1R Signaling

Quantitative Data: In Vitro Kinase and Cellular Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key IC50 values against different kinases and in cellular proliferation assays.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (µmol/L)
CSF-1R (FMS)0.00069[2]
KIT0.005[2]
AXL0.012[2]
TRKA0.015[2]
FLT30.030[2]
LCK0.088[2]

Note: Specificity for CSF-1R was examined against a panel of 115 other kinases. Ninety-eight kinases were not inhibited by 50% at a concentration of 1 µmol/L.[2]

Table 2: Cellular Activity of this compound

Cell Line/Primary CellAssayIC50 (µmol/L)
CSF-1R-HEK cellsCSF-1–induced CSF-1R phosphorylation0.005[2]
Mouse Bone Marrow-Derived Macrophages (BDBM)CSF-1–dependent proliferation0.003[2][3]
Human MonocytesCSF-1–induced MCP-1 expression0.003[2]
MV-4-11 (AML)ITD-FLT3–dependent proliferation0.021[2][3]
Mo7e (AML)KIT-dependent proliferation0.041[2][3]
Baf3 (recombinant)FLT3 ligand–induced FLT3 phosphorylation0.076[2]
TF-1TRKA-dependent proliferation0.15[2][3]

Experimental Protocols

CSF-1R Kinase Activity Assay

The in vitro kinase activity of this compound was determined using a recombinant CSF-1R enzyme. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

cluster_workflow CSF-1R Kinase Assay Workflow start Start reagents Combine Recombinant CSF-1R Enzyme, ATP, and Substrate start->reagents add_jnj Add this compound (Varying Concentrations) reagents->add_jnj incubate Incubate at Room Temperature add_jnj->incubate measure Measure Substrate Phosphorylation (e.g., ELISA, Radioactivity) incubate->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Caption: Experimental Workflow for CSF-1R Kinase Assay
Cell-Based CSF-1R Phosphorylation Assay

To assess the activity of this compound in a cellular context, Human Embryonic Kidney (HEK) cells were transfected to express CSF-1R.

  • Cell Culture and Treatment: CSF-1R-HEK cells were pre-treated with varying concentrations of this compound for 30 minutes.[2]

  • Stimulation: The cells were then stimulated with 25 ng/mL of CSF-1 for 10 minutes to induce receptor phosphorylation.[2]

  • Lysis and Analysis: Cell lysates were prepared and subjected to immunoblot analysis to evaluate the levels of phosphorylated CSF-1R and total CSF-1R.[2]

In Vivo Pharmacodynamic Model

The in vivo efficacy of this compound was evaluated by measuring the induction of c-fos mRNA in the spleens of mice following CSF-1 administration.

  • Dosing: Mice were orally administered a 20 mg/kg dose of this compound eight hours prior to the CSF-1 challenge.[2]

  • CSF-1 Challenge: Mice received an intravenous injection of recombinant CSF-1.[2]

  • Analysis: Fifteen minutes after the CSF-1 injection, the mice were sacrificed, and the spleens were harvested to measure the levels of c-fos mRNA.[2] This induction of c-fos mRNA is a downstream event of CSF-1R activation and was shown to be blocked by a CSF-1–neutralizing monoclonal antibody.[2]

Therapeutic Implications

The potent and selective inhibition of CSF-1R by this compound has significant therapeutic implications. By depleting TAMs, which are known to contribute to an immunosuppressive tumor microenvironment and promote angiogenesis, this compound can inhibit tumor growth.[4][5] This was demonstrated in a xenograft model of H460 non-small cell lung adenocarcinoma, where oral administration of this compound led to a dose-dependent reduction in tumor growth, which correlated with a decrease in TAMs and tumor microvascularity.[2][6]

Furthermore, CSF-1 is essential for the differentiation of osteoclasts, the cells responsible for bone resorption.[4] In a rat model of metastatic bone disease, this compound was shown to inhibit osteoclastogenesis and reduce bone erosion, suggesting its potential in treating bone metastases.[2][8]

The additional activity against FLT3, a key driver in certain types of AML, broadens the potential clinical applications of this compound to include hematological malignancies.[4]

References

JNJ-28312141: A Technical Guide to a Dual CSF-1R/FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of JNJ-28312141, a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). It details the compound's mechanism of action, preclinical efficacy in oncology models, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a receptor tyrosine kinase inhibitor with high affinity for CSF-1R (also known as FMS) and additional activity against FLT3.[1][2] The primary function of CSF-1R is to mediate the survival, proliferation, and differentiation of macrophages and their progeny, including osteoclasts.[3] In the context of cancer, many tumors express the CSF-1 ligand, which recruits and sustains a population of Tumor-Associated Macrophages (TAMs). These TAMs can promote tumor progression, angiogenesis, and metastasis.[3]

This compound functions by competitively inhibiting the ATP-binding site within the kinase domain of CSF-1R. This action blocks the receptor's autophosphorylation upon ligand binding, thereby abrogating downstream signaling pathways essential for cell survival and proliferation. The depletion of CSF-1R-dependent cells, such as TAMs and osteoclasts, forms the basis of its anti-tumor and anti-resorptive activities. Its additional potent inhibition of FLT3 gives it therapeutic potential in hematological malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are common oncogenic drivers.[3]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF-1R Dimer Dimerized CSF-1R CSF1R->Dimer Dimerization P_Dimer Phosphorylated CSF-1R (Active) Dimer->P_Dimer Autophosphorylation ADP ADP P_Dimer->ADP Downstream Downstream Signaling (e.g., c-fos, MCP-1) P_Dimer->Downstream Activation CSF1 CSF-1 Ligand CSF1->CSF1R Binding JNJ This compound JNJ->Dimer Inhibition ATP ATP ATP->P_Dimer Response Cell Proliferation, Survival, Differentiation Downstream->Response cluster_host Tumor Microenvironment cluster_tumor Tumor TAM Tumor-Associated Macrophages (TAMs) Vessels Tumor Angiogenesis TAM->Vessels Promotion TumorGrowth Tumor Growth (H460 Cells) TAM->TumorGrowth Support Vessels->TumorGrowth Support JNJ This compound CSF1R_Inhibition CSF-1R Inhibition JNJ->CSF1R_Inhibition CSF1R_Inhibition->TAM Depletion cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis A1 Culture H460 Cells A2 Harvest & Resuspend Cells in Matrigel A1->A2 B1 Inject Cells s.c. into Nude Mice A2->B1 B2 Randomize Mice (Day 3) B1->B2 B3 Initiate p.o. Dosing (Vehicle or this compound) B2->B3 B4 Monitor Tumor Volume & Body Weight (25 Days) B3->B4 C1 Euthanize & Excise Tumors (Day 28) B4->C1 C2 Weigh Tumors C1->C2 C3 Process for Immunohistochemistry C1->C3 C4 Stain for F4/80 (TAMs) & CD31 (Vessels) C3->C4 C5 Quantify & Analyze Data C4->C5

References

JNJ-28312141: A Preclinical Technical Guide on a Dual CSF-1R/FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for JNJ-28312141, a novel, orally active small molecule inhibitor targeting both Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). The information presented herein is based on foundational preclinical studies, with a focus on its potential application in Acute Myeloid Leukemia (AML).

Introduction to this compound and its Therapeutic Rationale in AML

Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbor mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD).[2][3] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[2][4] This makes FLT3 an attractive therapeutic target for AML.[2]

This compound emerged from a medicinal chemistry program aimed at optimizing inhibitors of CSF-1R kinase.[5] In addition to its potent activity against CSF-1R, this compound was found to be a potent inhibitor of FLT3, suggesting its potential utility in FLT3-dependent malignancies such as AML.[5][6] This document summarizes the key preclinical findings that define the activity profile of this compound against FLT3 in AML models.

In Vitro Activity and Selectivity

This compound has demonstrated potent inhibition of FLT3 kinase activity and the proliferation of FLT3-dependent human AML cells. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetIC50 (µmol/L)IC50 (nmol/L)Assay Type
FLT3 0.030 30 Recombinant Kinase Assay
CSF-1R0.000690.69Recombinant Kinase Assay
KIT0.0055Recombinant Kinase Assay
AXL0.01212Recombinant Kinase Assay
TRKA0.01515Recombinant Kinase Assay
LCK0.08888Recombinant Kinase Assay
Data sourced from Manthey et al., 2008.[5]
Table 2: Cellular Activity of this compound in AML and Other Cell Lines
Cell LineTarget DependencyIC50 (µmol/L)IC50 (nmol/L)Assay Type
MV-4-11 ITD-FLT3 0.021 21 Cell Proliferation
Baf3 (FLT3 Ligand-Induced)FLT30.07676FLT3 Phosphorylation
Mo7eKIT0.04141Cell Proliferation
TF-1TRKA0.15150Cell Proliferation
Data sourced from Manthey et al., 2008.[5]

In Vivo Preclinical Efficacy in an AML Xenograft Model

The anti-leukemic activity of this compound was evaluated in a well-established preclinical model of FLT3-dependent AML, utilizing the MV-4-11 human AML cell line in a xenograft study.

Table 3: In Vivo Target Modulation and Anti-Tumor Efficacy of this compound
Animal ModelCell LineTreatmentDose (mg/kg)Outcome
Nude MiceMV-4-11 XenograftThis compound (single dose)100Substantial reduction in tumor FLT3 phosphorylation at 6 hours post-dose
Nude MiceMV-4-11 XenograftThis compound (daily p.o.)Not specifiedCaused tumor regression
Data sourced from Manthey et al., 2008.[5][6]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition by this compound

Mutations in the FLT3 receptor, such as ITD, lead to its constitutive activation. This results in the autophosphorylation of the kinase domain and subsequent activation of downstream pro-survival and proliferative signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[4][7] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FLT3 and preventing its autophosphorylation, thereby blocking these downstream signals.[7]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation JNJ This compound JNJ->FLT3 Inhibits

Caption: FLT3-ITD signaling and the inhibitory action of this compound.

Experimental Workflow: In Vitro Evaluation of a FLT3 Inhibitor

The preclinical evaluation of a FLT3 inhibitor like this compound typically follows a structured workflow, starting from enzymatic assays to cellular assays to confirm on-target activity and anti-proliferative effects.

In_Vitro_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay Recombinant FLT3 Kinase Assay (IC50) Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity Phospho FLT3 Phosphorylation Assay (e.g., Western Blot, IC50) KinaseAssay->Phospho Confirm Cellular Target Engagement Prolif Cell Proliferation Assay (e.g., MV-4-11, IC50) Phospho->Prolif Correlate with Anti-proliferative Effect Downstream Downstream Signaling Analysis (p-STAT5, p-ERK, p-AKT) Prolif->Downstream Confirm Mechanism of Action

Caption: A typical in vitro experimental workflow for a FLT3 inhibitor.

Logical Workflow: Preclinical In Vivo AML Xenograft Study

In vivo studies are critical to assess the therapeutic potential of the inhibitor. This involves evaluating pharmacokinetics, pharmacodynamics (target modulation), and anti-tumor efficacy in a relevant animal model.

In_Vivo_Workflow cluster_endpoints Study Endpoints Model Establish AML Xenograft Model (e.g., MV-4-11 cells in nude mice) Randomize Randomize Mice into Treatment Groups (Vehicle, this compound) Model->Randomize Dosing Administer Daily Oral Dosing Randomize->Dosing TumorVolume Measure Tumor Volume (Efficacy) Dosing->TumorVolume PD Assess Target Modulation (p-FLT3 in tumors) Dosing->PD Tolerability Monitor Body Weight (Tolerability) Dosing->Tolerability Analysis Data Analysis and Conclusion TumorVolume->Analysis PD->Analysis Tolerability->Analysis

Caption: Logical workflow for a preclinical AML xenograft study.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize a FLT3 inhibitor like this compound.

Recombinant FLT3 Kinase Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[8]

  • Materials:

    • Recombinant FLT3 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]

    • ATP (at a concentration near the Km for FLT3)[7]

    • Poly-EY (4:1) peptide substrate

    • This compound (serially diluted in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

  • Procedure:

    • Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the assay wells.

    • Add 2 µL of a solution containing the FLT3 enzyme and the peptide substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Luminescence-Based)

This assay determines the effect of the inhibitor on the viability of FLT3-dependent AML cells, such as MV-4-11, by quantifying ATP levels, which correlate with the number of metabolically active cells.[9]

  • Materials:

    • MV-4-11 cells

    • RPMI-1640 medium with 10% FBS

    • This compound

    • DMSO

    • White, opaque-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Procedure:

    • Seed MV-4-11 cells in 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock.

    • Add 10 µL of the diluted compound or DMSO control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

In Vivo AML Xenograft Efficacy Study

This protocol outlines a study to evaluate the anti-tumor activity of an orally administered FLT3 inhibitor in an immunodeficient mouse model bearing human AML xenografts.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or NSG mice)

    • MV-4-11 human AML cell line

    • Matrigel

    • This compound formulated for oral gavage

    • Vehicle control

  • Procedure:

    • Subcutaneously implant MV-4-11 cells (e.g., 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel) into the flank of the mice.

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

    • Administer this compound or vehicle via oral gavage daily.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor animal body weight and general health as a measure of tolerability.

    • For pharmacodynamic assessment, a satellite group of mice can be treated with a single dose of this compound. Tumors are then harvested at specific time points (e.g., 6 hours) post-dose, snap-frozen, and processed for analysis of p-FLT3 levels by Western blot or ELISA.[5]

    • The study is concluded when tumors in the control group reach a predetermined endpoint. Efficacy is determined by comparing the tumor growth inhibition between the treated and vehicle groups.

Summary and Future Directions

The preclinical data for this compound identify it as a potent dual inhibitor of CSF-1R and FLT3. It demonstrates significant in vitro activity against the FLT3-ITD-positive AML cell line MV-4-11 and effectively inhibits FLT3 phosphorylation.[5] Furthermore, in vivo studies have shown that this compound can modulate its target in tumors and lead to tumor regression in an AML xenograft model.[5][6]

While these initial findings are promising, there is no publicly available information on the clinical development of this compound. Further investigation would be required to understand its pharmacokinetic and pharmacodynamic profile in humans, as well as its safety and efficacy in AML patients. The dual inhibition of CSF-1R and FLT3 could offer a unique therapeutic advantage, but this would need to be explored in dedicated clinical trials.

References

JNJ-28312141: A Technical Guide to its Role in Macrophage Depletion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-28312141, a potent and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3). The primary focus of this document is the role of this compound in mediating macrophage depletion, a critical mechanism with therapeutic potential in oncology and inflammatory diseases.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[1][2] Colony-Stimulating Factor-1 (CSF-1), the ligand for CSF-1R, is a key growth factor for macrophages and also mediates osteoclast differentiation.[1][3] By blocking the kinase activity of CSF-1R, this compound disrupts the downstream signaling pathways that are crucial for macrophage function and survival, ultimately leading to their depletion in various tissues.[2] The compound also demonstrates inhibitory activity against FLT3, suggesting its potential utility in conditions driven by FLT3 mutations, such as acute myeloid leukemia.[1][3]

Signaling Pathway

The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events. This compound, as a kinase inhibitor, blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

CSF1R_Signaling_Pathway CSF-1R Signaling Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response CSF1R CSF-1R P_CSF1R Phosphorylated CSF-1R CSF1R->P_CSF1R Autophosphorylation CSF1 CSF-1 CSF1->CSF1R Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_CSF1R->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_CSF1R->PI3K_AKT STAT STAT Pathway P_CSF1R->STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription STAT->Transcription JNJ This compound JNJ->P_CSF1R Inhibits Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation

CSF-1R Signaling Inhibition by this compound

Quantitative Data on Inhibitory Activity and Macrophage Depletion

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineAssayIC50 (µmol/L)Reference
CSF-1R KinaseKinase Activity Assay0.00069[2]
Mouse MacrophagesCSF-1 Dependent Proliferation0.003[2]
Human MonocytesCSF-1 Induced MCP-1 Expression0.003[2]
MV-4-11 CellsITD-FLT3 Dependent Proliferation0.021[2]
Mo7e CellsKIT-dependent Proliferation0.041[2]
Baf3 CellsFLT3 Ligand-Induced Phosphorylation0.076[2]
TF-1 CellsTRKA-dependent Proliferation0.15[2]
Table 2: In Vivo Macrophage Depletion by this compound in Mice
TissueDosage (mg/kg, p.o., twice daily for 4 days)Macrophage Depletion (%)Reference
Subcutaneous Connective Tissue2045[2]
Subcutaneous Connective Tissue10080[2]
Epidermis100Significant Reduction[2]
LiverNot specified40[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on CSF-1R kinase activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CSF-1R kinase domain is used as the enzyme source. A synthetic peptide substrate is utilized for the phosphorylation reaction.

  • Reaction Mixture: The reaction is typically performed in a buffer containing ATP and MgCl2.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays or fluorescence-based assays.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation and Cytokine Expression Assays

Objective: To assess the functional impact of this compound on CSF-1R-dependent cellular processes.

Methodology:

  • Cell Culture: Mouse bone marrow-derived macrophages (for proliferation) or human monocytes (for MCP-1 expression) are cultured in appropriate media.

  • Stimulation: Cells are stimulated with recombinant human CSF-1 to induce proliferation or MCP-1 expression.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before the addition of CSF-1.

  • Proliferation Assessment: Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using assays such as BrdU incorporation or MTS assay.

  • MCP-1 Quantification: Supernatants from human monocyte cultures are collected, and the concentration of MCP-1 is determined by ELISA.

  • IC50 Determination: The IC50 values are calculated based on the inhibition of the CSF-1-induced response.

In Vivo Macrophage Depletion Study

Objective: To evaluate the effect of orally administered this compound on macrophage populations in different tissues in mice.

InVivo_Macrophage_Depletion_Workflow In Vivo Macrophage Depletion Experimental Workflow start Start dosing Administer this compound (p.o., twice daily for 4 days) start->dosing tissue_collection Tissue Collection (Skin, Liver) dosing->tissue_collection sectioning Tissue Sectioning and Staining (e.g., F4/80 for macrophages) tissue_collection->sectioning microscopy Microscopic Analysis sectioning->microscopy quantification Quantify Macrophage Numbers microscopy->quantification end End quantification->end

In Vivo Macrophage Depletion Experimental Workflow

Methodology:

  • Animal Model: Wild-type mice are used for the study.

  • Dosing: this compound is formulated in a suitable vehicle and administered orally (p.o.) to mice twice daily for a period of four days at specified doses (e.g., 20 and 100 mg/kg). A vehicle control group is also included.[2]

  • Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and relevant tissues (e.g., skin, liver) are collected. Tissues are fixed in formalin and embedded in paraffin for histological analysis.

  • Immunohistochemistry: Tissue sections are stained with antibodies against macrophage-specific markers, such as F4/80.

  • Quantification: The number of stained macrophages in specific tissue compartments (e.g., subcutaneous connective tissue, epidermis) is counted under a microscope.

  • Data Analysis: The percentage of macrophage depletion in the this compound-treated groups is calculated relative to the vehicle-treated control group.

Therapeutic Implications

The ability of this compound to effectively deplete macrophages has significant therapeutic implications. Tumor-associated macrophages (TAMs) are known to promote tumor growth, angiogenesis, and metastasis.[3][4] By depleting TAMs, this compound has shown potential in suppressing tumor growth in preclinical models of solid tumors.[3] Furthermore, its activity against osteoclasts, which are also dependent on CSF-1R signaling, suggests its utility in treating bone metastases.[1][3] The dual inhibition of CSF-1R and FLT3 makes this compound a promising candidate for the treatment of acute myeloid leukemia.[3]

Conclusion

This compound is a potent and selective inhibitor of CSF-1R that effectively depletes macrophages in vivo. Its well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, establishes it as a valuable tool for research into the role of macrophages in health and disease. The preclinical efficacy of this compound highlights its potential as a therapeutic agent in various oncological and inflammatory conditions where macrophages play a pathogenic role. Further investigation and clinical development are warranted to fully realize the therapeutic potential of this compound.

References

The CSF-1R Inhibitor JNJ-28312141: A Deep Dive into its Impact on Osteoclast Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-28312141 is a potent and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the differentiation, survival, and function of osteoclasts. By targeting CSF-1R, this compound has demonstrated a significant capacity to reduce osteoclast numbers and activity in preclinical models. This technical guide provides a comprehensive overview of the core scientific principles underlying the effects of this compound on osteoclast biology, including its mechanism of action, quantitative effects on osteoclast activity, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and bone metastases.

Introduction to this compound and its Target: CSF-1R

This compound is a small molecule inhibitor that also targets FMS-related receptor tyrosine kinase-3 (FLT3)[1]. Its primary mechanism of action relevant to bone metabolism is the inhibition of CSF-1R. CSF-1, the ligand for CSF-1R, is an essential cytokine for the proliferation, differentiation, and survival of macrophages and their specialized bone-resorbing derivatives, the osteoclasts[1]. In pathological conditions such as bone metastases, tumor cells often secrete CSF-1, which promotes the formation and activity of osteoclasts, leading to bone destruction[1]. By blocking the CSF-1R signaling cascade, this compound effectively curtails the development and function of these bone-resorbing cells.

Mechanism of Action: Inhibition of CSF-1R Signaling in Osteoclasts

The differentiation and activation of osteoclasts are tightly regulated by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF), another name for CSF-1, and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This compound directly interferes with the M-CSF/CSF-1R signaling axis.

Upon binding of M-CSF, CSF-1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that is crucial for the survival and proliferation of osteoclast precursors. This compound, as a CSF-1R kinase inhibitor, prevents this autophosphorylation and subsequent activation of downstream signaling pathways. This blockade leads to a reduction in the pool of osteoclast precursors and impairs the function of mature osteoclasts.

While this compound's primary target is CSF-1R, its impact on osteoclastogenesis is also intertwined with the RANKL signaling pathway. CSF-1R signaling can influence the expression of RANK, the receptor for RANKL, on osteoclast precursors, thereby modulating their sensitivity to this essential differentiation signal. By inhibiting CSF-1R, this compound can indirectly attenuate the pro-osteoclastogenic effects of RANKL.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CSF1R CSF-1R PI3K_Akt PI3K/Akt Pathway CSF1R->PI3K_Akt Activates MAPK MAPK Pathway (ERK, JNK, p38) CSF1R->MAPK Activates RANK RANK RANK->MAPK Activates NFkB NF-κB Pathway RANK->NFkB Activates MCSF M-CSF MCSF->CSF1R Binds RANKL RANKL RANKL->RANK Binds JNJ28312141 This compound JNJ28312141->CSF1R Inhibits Osteoclast_Differentiation Osteoclast Differentiation, Survival & Function PI3K_Akt->Osteoclast_Differentiation Promotes Survival NFATc1 NFATc1 MAPK->NFATc1 Activates NFkB->NFATc1 Activates NFATc1->Osteoclast_Differentiation Drives Differentiation

This compound inhibits CSF-1R signaling in osteoclasts.

Quantitative Assessment of this compound's Effect on Osteoclast Activity

Preclinical studies have demonstrated the potent anti-osteoclast activity of this compound. In a rat model of mammary carcinoma-induced bone metastasis, this compound was shown to be superior to the bisphosphonate zoledronate in reducing the number of tumor-associated osteoclasts[1].

ParameterThis compoundZoledronateControl (Vehicle)
Mean Trabecular Bone Score Significantly HigherHigherLow
Number of Tumor-Associated Osteoclasts Significantly ReducedReducedHigh
Tumor Growth in Bone ReducedReducedProgressive
Table 1: Summary of in vivo efficacy of this compound in a rat model of bone metastasis. Data is qualitative based on published findings[1].

While specific IC50 values for in vitro osteoclast differentiation and bone resorption assays for this compound are not publicly available in the searched literature, the in vivo data strongly supports its potent inhibitory effect on osteoclast function.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the impact of compounds like this compound on osteoclast activity.

In Vitro Osteoclast Differentiation Assay

This assay is used to determine the effect of a compound on the formation of mature, multinucleated osteoclasts from precursor cells.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMMs).

  • Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Recombinant murine M-CSF.

  • Recombinant murine RANKL.

  • Test compound (e.g., this compound) at various concentrations.

  • Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.

  • 96-well culture plates.

Protocol:

  • Seed precursor cells (e.g., RAW 264.7 at 1x10^4 cells/well) in a 96-well plate and allow to adhere overnight.

  • Replace the medium with α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.

  • Add the test compound at a range of concentrations to the culture medium. Include a vehicle control.

  • Incubate the plates for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the test compound every 2 days.

  • After the incubation period, fix the cells with 4% paraformaldehyde.

  • Stain the cells for TRAP activity according to the manufacturer's instructions.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

  • Calculate the IC50 value for the inhibition of osteoclast differentiation.

cluster_workflow Osteoclast Differentiation Assay Workflow A 1. Seed Precursor Cells (RAW 264.7 or BMMs) B 2. Induce Differentiation (M-CSF + RANKL) A->B C 3. Add Test Compound (e.g., this compound) B->C D 4. Incubate (4-6 days) C->D E 5. Fix and TRAP Stain D->E F 6. Quantify Multinucleated TRAP+ Osteoclasts E->F

Workflow for in vitro osteoclast differentiation assay.
In Vitro Bone Resorption (Pit Formation) Assay

This assay measures the functional ability of mature osteoclasts to resorb a bone-like substrate.

Materials:

  • Osteoclast precursor cells (as above).

  • Culture medium and differentiation factors (M-CSF and RANKL).

  • Test compound.

  • Bone-mimicking calcium phosphate-coated plates or dentin slices.

  • Toluidine blue or other suitable stain for visualizing resorption pits.

  • Microscope with imaging software.

Protocol:

  • Differentiate osteoclast precursors into mature osteoclasts on the bone-mimicking substrate as described in the differentiation assay (Section 4.1).

  • Once mature osteoclasts have formed, treat the cells with the test compound at various concentrations for an additional 24-48 hours.

  • Remove the cells from the substrate using a cell scraper or sonication.

  • Stain the substrate with a 1% toluidine blue solution to visualize the resorption pits.

  • Capture images of the resorption pits using a microscope.

  • Quantify the total area of resorption per well using image analysis software (e.g., ImageJ).

  • Calculate the IC50 value for the inhibition of bone resorption.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for diseases characterized by excessive osteoclast activity. Its targeted inhibition of CSF-1R provides a potent mechanism to reduce osteoclast formation and function. The preclinical data, particularly its superiority over zoledronate in reducing osteoclast numbers in a bone metastasis model, highlights its potential clinical utility.

Further research is warranted to fully elucidate the downstream signaling effects of this compound and its precise interplay with the RANKL pathway in osteoclasts. While no clinical trial data for this compound in non-oncologic bone diseases like osteoporosis is currently available, its potent anti-resorptive properties suggest that CSF-1R inhibitors could be a valuable therapeutic strategy for a broader range of skeletal disorders. Future studies should focus on comprehensive in vitro characterization, including the determination of IC50 values, and exploring its efficacy and safety in clinical trials for various bone pathologies.

References

JNJ-28312141: A Novel CSF-1R/FLT3 Inhibitor for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical research on JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the tumor microenvironment in solid tumors.

Core Mechanism of Action

This compound exerts its primary anti-tumor effects by inhibiting CSF-1R, a critical receptor for the survival, proliferation, and differentiation of macrophages.[1][2] Many solid tumors express CSF-1, which in turn recruits and sustains a population of tumor-associated macrophages (TAMs). These TAMs are known to promote tumor angiogenesis, progression, and suppress the immune response.[1][3] By blocking the CSF-1R signaling pathway, this compound effectively depletes TAMs within the tumor microenvironment, leading to reduced tumor growth and vascularity.[2][4]

In addition to its potent activity against CSF-1R, this compound also inhibits FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] This dual inhibitory profile suggests a broader therapeutic potential for this compound.

Signaling Pathway of this compound Action

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CSF1R CSF-1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT CSF1 CSF-1 CSF1->CSF1R Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Macrophage Proliferation, Survival & Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation JNJ28312141 This compound JNJ28312141->CSF1R Inhibits

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and a narrow selectivity profile against a panel of kinases. The primary targets are CSF-1R and FLT3, with significant activity also observed against KIT, AXL, TRKA, and LCK.

Kinase TargetIC50 (µmol/L)
CSF-1R 0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT3 0.030
LCK0.088
Data sourced from a study where 98 out of 115 kinases were not inhibited by 50% at a concentration of 1 µmol/L.[1]

Preclinical Efficacy in Solid Tumors: H460 Xenograft Model

The in vivo efficacy of this compound was evaluated in a non-small cell lung adenocarcinoma (NSCLC) xenograft model using H460 cells, which do not express CSF-1R themselves but are known to establish a tumor microenvironment rich in TAMs.[1][2][4]

Experimental Workflow: H460 Xenograft Study

H460_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (25 days) cluster_analysis Analysis H460 H460 NSCLC Cells Inoculation Subcutaneous Inoculation H460->Inoculation Mice Nude Mice Mice->Inoculation Dosing Oral Dosing Inoculation->Dosing 3 days post Vehicle Vehicle Control Dosing->Vehicle Dose25 25 mg/kg this compound Dosing->Dose25 Dose50 50 mg/kg this compound Dosing->Dose50 Dose100 100 mg/kg this compound Dosing->Dose100 TumorVolume Tumor Volume Measurement Dosing->TumorVolume Throughout study Harvest Tumor Harvest (Day 28) TumorVolume->Harvest IHC Immunohistochemistry (F4/80 for TAMs, CD31 for Microvasculature) Harvest->IHC

Caption: Experimental workflow for the H460 non-small cell lung adenocarcinoma xenograft study.

Tumor Growth Inhibition

Oral administration of this compound resulted in a dose-dependent suppression of H460 tumor growth in nude mice.[1][2]

Treatment Group (mg/kg)Mean Tumor Volume (mm³) at Day 28 (approx.)Percent Tumor Growth Inhibition (%)
Vehicle~1200-
25~800~33%
50~600~50%
100~400~67%
Data is estimated from graphical representations in the source publication.[1]

Impact on the Tumor Microenvironment

The anti-tumor activity of this compound in the H460 model was correlated with a significant reduction in both TAMs and tumor microvasculature.[1][3]

ParameterVehicle ControlThis compound (100 mg/kg)Reduction (%)
F4/80+ TAMs (cells/field)HighMarkedly ReducedSignificant
CD31+ MicrovesselsHighMarkedly ReducedSignificant
Qualitative and quantitative descriptions are based on immunohistochemical analysis from the source publication.[1][3]

Potential in Bone Metastasis: MRMT-1 Syngeneic Model

This compound was also evaluated for its ability to prevent tumor-induced bone erosion in a syngeneic rat model using MRMT-1 mammary carcinoma cells inoculated into the tibia.[1]

Experimental Workflow: MRMT-1 Bone Metastasis Study

MRMT1_Bone_Metastasis_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Day 3 to 17) cluster_analysis Analysis MRMT1 MRMT-1 Mammary Carcinoma Cells Inoculation Intra-tibial Inoculation MRMT1->Inoculation Rats SD Rats Rats->Inoculation Dosing Dosing Inoculation->Dosing 3 days post Vehicle Vehicle (p.o., b.i.d.) Dosing->Vehicle JNJ20 20 mg/kg this compound (p.o., b.i.d.) Dosing->JNJ20 JNJ60 60 mg/kg this compound (p.o., b.i.d.) Dosing->JNJ60 Zoledronate 0.030 mg/kg Zoledronate (s.c., q.o.d.) Dosing->Zoledronate Sacrifice Sacrifice (Day 17) Dosing->Sacrifice Radiography Microradiography & Micro-CT of Tibiae Sacrifice->Radiography Histology Histological Analysis (Osteoclast counting) Sacrifice->Histology

Caption: Experimental workflow for the MRMT-1 mammary carcinoma bone metastasis study.

Efficacy in Preventing Bone Lesions

Both this compound and the bisphosphonate zoledronate were effective in reducing tumor growth and preserving bone integrity.[1][2] However, this compound was superior to zoledronate in reducing the number of tumor-associated osteoclasts.[2][3]

Treatment Group (mg/kg)Radiographic Score (Bone Erosion)Trabecular Bone AreaTumor-Associated Osteoclasts
VehicleSevereSignificantly ReducedHigh
This compound (20)Minimal to NonePreserved (Sham-like)Significantly Reduced
This compound (60)Minimal to NonePreserved (Sham-like)Significantly Reduced
ZoledronateMinimal to NoneTrend towards IncreasedReduced (less than JNJ)
Data is a summary of findings from microradiography, micro-CT, and histological analyses.[1][2]

Experimental Protocols

Cell Lines and Culture
  • H460 Human Non-Small Cell Lung Adenocarcinoma: Cultured in appropriate media and conditions for tumor cell growth. These cells do not express CSF-1R.[2][4]

  • MRMT-1 Rat Mammary Carcinoma: Maintained in culture for subsequent inoculation into syngeneic rats.[1]

  • HEK cells expressing CSF-1R: Used for in vitro assays to determine the IC50 of this compound on CSF-1R phosphorylation.[1]

In Vivo Studies
  • H460 Xenograft Model:

    • Animals: Nude mice.[1]

    • Tumor Inoculation: H460 cells were inoculated subcutaneously.[3]

    • Treatment: Dosing with vehicle or this compound (25, 50, or 100 mg/kg) was initiated 3 days post-inoculation and administered orally twice daily on weekdays and once daily on weekends for 25 consecutive days.[1][3]

    • Analysis: Tumor volumes were measured by calipers. On day 28, tumors were harvested for immunohistochemical staining of F4/80 (macrophages) and CD31 (microvasculature).[1][3]

  • MRMT-1 Bone Metastasis Model:

    • Animals: Sprague-Dawley rats.[3]

    • Tumor Inoculation: MRMT-1 cells were inoculated into the right tibia.[3]

    • Treatment: Starting on day 3 and continuing until day 17, rats were treated with vehicle, this compound (20 or 60 mg/kg, p.o., b.i.d.), or zoledronate (0.030 mg/kg, s.c., every other day).[3]

    • Analysis: On day 17, tibiae were analyzed by microradiography and micro-computed tomography to assess bone lesions. Histological analysis was performed to quantify tumor-associated osteoclasts.[1][3]

Cellular Assays
  • CSF-1R Kinase Assay: The IC50 of this compound against CSF-1R kinase activity was determined in a biochemical assay.[1]

  • CSF-1R Phosphorylation Assay: HEK cells expressing CSF-1R were pretreated with this compound, stimulated with CSF-1, and cell lysates were analyzed by immunoblot for phosphorylated and total CSF-1R.[1][3]

  • Macrophage Proliferation Assay: The effect of this compound on the CSF-1-dependent proliferation of primary mouse macrophages was assessed.[1]

Conclusion

This compound is a potent dual inhibitor of CSF-1R and FLT3 with significant preclinical activity in a solid tumor model. Its mechanism of action, centered on the depletion of tumor-associated macrophages, leads to reduced tumor growth and angiogenesis. Furthermore, its efficacy in a bone metastasis model highlights its potential to treat skeletal-related events in cancer. These findings underscore the therapeutic promise of targeting the CSF-1/CSF-1R axis in solid tumors and provide a strong rationale for further clinical investigation.

References

The Dual CSF-1R/FLT3 Inhibitor JNJ-28312141: A Technical Guide to its Investigation in Preclinical Bone Metastasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of JNJ-28312141, a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase-3 (FLT3), in the context of bone metastasis. This document details the mechanism of action, experimental protocols, and key quantitative findings from seminal studies, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting the Tumor Microenvironment in Bone Metastasis

Bone metastasis is a devastating sequela of many cancers, including breast and prostate carcinoma, leading to significant morbidity through pain, pathological fractures, and hypercalcemia.[1] The vicious cycle of tumor-bone interaction is a key driver of disease progression. Tumor cells that have metastasized to the bone secrete factors that stimulate osteoclast differentiation and activity, leading to bone resorption.[2] This degradation of the bone matrix releases growth factors that, in turn, fuel further tumor growth.[2]

Tumor-associated macrophages (TAMs) and osteoclasts, both of which are dependent on CSF-1R signaling for their differentiation, proliferation, and survival, are critical players in this process.[3][4] TAMs can promote tumor angiogenesis and create an immunosuppressive microenvironment, while osteoclasts are the primary mediators of bone destruction.[3] Therefore, inhibiting CSF-1R presents a compelling therapeutic strategy to disrupt the tumor-bone vicious cycle.

This compound is a novel small molecule inhibitor that targets CSF-1R.[3] Additionally, it exhibits inhibitory activity against FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies.[3] This dual inhibitory profile makes this compound a subject of significant interest for its potential therapeutic applications in both solid tumors and certain leukemias.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the kinase activity of CSF-1R and FLT3, thereby blocking their downstream signaling pathways.

CSF-1R Signaling Pathway

CSF-1R, upon binding its ligand CSF-1, dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for the differentiation, survival, and function of macrophages and osteoclasts.[5][6][7] In the context of bone metastasis, CSF-1R signaling in osteoclast precursors is essential for their differentiation into mature, bone-resorbing osteoclasts.[8] In TAMs, CSF-1R signaling promotes a pro-tumoral M2-like phenotype. By inhibiting CSF-1R, this compound disrupts these processes, leading to a reduction in osteoclastogenesis and a potential reprogramming of the tumor microenvironment.

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JNJ This compound JNJ->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Macrophage/Osteoclast Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Osteoclast Differentiation ERK->Differentiation

Caption: CSF-1R Signaling Inhibition by this compound
FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[9] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[10] FLT3 activation triggers downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, promoting cell proliferation and survival.[9][10] The inhibition of FLT3 by this compound provides a therapeutic rationale for its use in FLT3-driven hematological malignancies. While the direct role of FLT3 in solid tumor bone metastasis is less established, its expression on some myeloid progenitor cells could suggest a potential indirect role in modulating the bone marrow microenvironment.

FLT3_Signaling cluster_membrane_flt3 Cell Membrane cluster_cytoplasm_flt3 Cytoplasm cluster_nucleus_flt3 Nucleus FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds PI3K_flt3 PI3K FLT3R->PI3K_flt3 RAS_flt3 RAS FLT3R->RAS_flt3 STAT5 STAT5 FLT3R->STAT5 JNJ_flt3 This compound JNJ_flt3->FLT3R Inhibits AKT_flt3 AKT PI3K_flt3->AKT_flt3 Proliferation_flt3 Cell Proliferation & Survival AKT_flt3->Proliferation_flt3 RAF_flt3 RAF RAS_flt3->RAF_flt3 MEK_flt3 MEK RAF_flt3->MEK_flt3 ERK_flt3 ERK MEK_flt3->ERK_flt3 ERK_flt3->Proliferation_flt3 STAT5->Proliferation_flt3

Caption: FLT3 Signaling Inhibition by this compound

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various models. The following tables summarize the key quantitative findings from the seminal publication by Manthey et al., 2009.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (µmol/L)
CSF-1R0.00069
FLT30.030
KIT0.005
AXL0.012
TRKA0.015
LCK0.088
Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[11]
Table 2: Efficacy of this compound in H460 Lung Adenocarcinoma Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reduction in F4/80+ TAMs (%)
Vehicle---
This compound25Not specifiedNot specified
This compound50Not specifiedNot specified
This compound100Dose-dependent suppressionMarked reductions
Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[3]
Table 3: Efficacy of this compound in MRMT-1 Rat Mammary Carcinoma Bone Metastasis Model
Treatment GroupDoseReduction in Tumor GrowthPreservation of BoneReduction in Tumor-Associated Osteoclasts
Vehicle----
This compound20 mg/kgYesYesSuperior to zoledronate
Zoledronate0.030 mg/kgYesYesYes
Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the "Materials and Methods" section of Manthey et al., 2009.

H460 Lung Adenocarcinoma Xenograft Model

This model was utilized to assess the impact of this compound on the growth of a solid tumor in which the tumor cells themselves do not express CSF-1R, thus highlighting the drug's effect on the tumor microenvironment.

H460_Workflow Inoculation Subcutaneous inoculation of H460 cells into nude mice Dosing_Start Initiate oral dosing 3 days post-inoculation Inoculation->Dosing_Start Treatment_Groups Treatment Groups: - Vehicle - this compound (25, 50, 100 mg/kg) Dosing_Start->Treatment_Groups Dosing_Schedule Twice daily dosing on weekdays, once daily on weekends for 25 days Treatment_Groups->Dosing_Schedule Monitoring Monitor tumor volume by caliper measurement Dosing_Schedule->Monitoring Endpoint Sacrifice mice on day 28 Monitoring->Endpoint Analysis Tumor harvesting for: - Immunohistochemistry (F4/80 for TAMs) - Microvasculature analysis Endpoint->Analysis

Caption: H460 Xenograft Model Experimental Workflow

Protocol:

  • Cell Culture: H460 human non-small cell lung cancer cells are cultured in appropriate media.

  • Animal Model: Female nude mice are used.

  • Tumor Inoculation: A suspension of H460 cells is injected subcutaneously into the flank of each mouse.

  • Treatment:

    • Mice are randomized into treatment groups: vehicle control and this compound at 25, 50, and 100 mg/kg.

    • Oral administration of the assigned treatment begins 3 days after tumor cell inoculation.

    • Dosing is performed twice daily on weekdays and once daily on weekends for 25 consecutive days.

  • Monitoring: Tumor volumes are measured regularly using calipers.

  • Endpoint Analysis:

    • At the end of the study, mice are euthanized, and tumors are excised.

    • Tumor tissue is processed for immunohistochemical analysis to quantify tumor-associated macrophages (using F4/80 staining) and assess microvascular density.[12]

MRMT-1 Mammary Carcinoma Intra-tibial Model of Bone Metastasis

This syngeneic rat model was employed to directly evaluate the efficacy of this compound in preventing tumor-induced bone destruction.[2][13] The MRMT-1 cell line, derived from a rat mammary carcinoma, is known to cause severe osteolytic lesions when inoculated into the tibia.[2][13][14][15]

MRMT1_Workflow Inoculation_MRMT1 Inoculation of MRMT-1 mammary carcinoma cells into the tibia of rats Dosing_Start_MRMT1 Initiate dosing 3 days post-inoculation Inoculation_MRMT1->Dosing_Start_MRMT1 Treatment_Groups_MRMT1 Treatment Groups: - Vehicle (p.o., twice daily) - this compound (20 mg/kg, p.o., twice daily) - Zoledronate (0.030 mg/kg, s.c., every other day) Dosing_Start_MRMT1->Treatment_Groups_MRMT1 Treatment_Duration Continue treatment until day 17 Treatment_Groups_MRMT1->Treatment_Duration Endpoint_MRMT1 Sacrifice rats on day 17 Treatment_Duration->Endpoint_MRMT1 Analysis_MRMT1 Analysis of hind limbs: - Microradiography for bone lesions - Micro-computed tomography (micro-CT) - Histology for trabecular bone - TRAP staining for osteoclasts Endpoint_MRMT1->Analysis_MRMT1

Caption: MRMT-1 Bone Metastasis Model Experimental Workflow

Protocol:

  • Cell Culture: MRMT-1 rat mammary carcinoma cells are maintained in culture.

  • Animal Model: Female Sprague-Dawley rats are used.

  • Tumor Inoculation: A suspension of MRMT-1 cells is injected into the proximal tibia of the rats.

  • Treatment:

    • Animals are assigned to treatment groups: vehicle control, this compound (20 mg/kg, orally, twice daily), and zoledronate (0.030 mg/kg, subcutaneously, every other day) as a positive control.

    • Treatment commences 3 days after tumor cell inoculation and continues until day 17.

  • Endpoint Analysis:

    • On day 17, rats are euthanized, and the hind limbs are collected.

    • Bone integrity is assessed using microradiography and micro-computed tomography (micro-CT) to visualize and quantify bone lesions.

    • Histological sections of the tibias are prepared to examine trabecular bone structure.

    • Tartrate-resistant acid phosphatase (TRAP) staining is performed on bone sections to identify and quantify osteoclasts.[12]

Conclusion and Future Directions

The preclinical data for this compound in bone metastasis models demonstrate its potential as a therapeutic agent that targets the tumor microenvironment. By inhibiting CSF-1R, this compound effectively reduces the number of tumor-promoting macrophages and bone-resorbing osteoclasts, leading to decreased tumor growth and preservation of bone integrity. Its dual activity against FLT3 further broadens its potential clinical utility.

Future research should focus on further elucidating the specific molecular mechanisms by which this compound modulates the tumor microenvironment. Investigating the efficacy of this compound in combination with other anti-cancer therapies, such as chemotherapy or immunotherapy, could reveal synergistic effects and provide new avenues for the treatment of metastatic bone disease. Further studies in a variety of bone metastasis models, including those derived from other primary tumors, will be essential to fully define the therapeutic potential of this promising compound.

References

JNJ-28312141: A Technical Overview of a Dual CSF1R/FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for an audience with a professional background in pharmaceutical sciences, oncology, and molecular biology.

Core Compound Information

This compound, also known as 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide, is a small molecule inhibitor belonging to the class of arylamide derivatives.[1][2] It has been investigated for its therapeutic potential in various oncological and inflammatory conditions, primarily due to its targeted action on key signaling pathways involved in cell proliferation, differentiation, and survival.[3][4][5]

Chemical Structure and Identifiers

The chemical identity of this compound is defined by its unique structural features, which are crucial for its biological activity.

IdentifierValue
IUPAC Name 4-cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide[1]
CAS Number 885692-52-4 (for HCl salt)[1]; 1149939-55-8 (for free base)[1]
Molecular Formula C26H32N6O2[1][6][7]
Molecular Weight 460.57 g/mol [1][7]
SMILES String CN(C)CC(=O)N1CCC(CC1)C1=CC=C(NC(=O)C2=NC(=CN2)C#N)C(=C1)C1=CCCCC1[6][7]
InChI Key GUBJNPWVIUFSTR-UHFFFAOYSA-N[1][7]
Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound.

PropertyValueSource
logP 3.72ALOGPS[8]
Water Solubility 0.037 mg/mLALOGPS[8]
pKa (Strongest Acidic) 7.17Chemaxon[8]
pKa (Strongest Basic) 7.77Chemaxon[8]
Polar Surface Area 105.12 ŲChemaxon[8]
Rotatable Bond Count 6Chemaxon[8]
Hydrogen Bond Donors 2Chemaxon[8]
Hydrogen Bond Acceptors 5Chemaxon[8]

Mechanism of Action and Biological Activity

This compound functions as a dual inhibitor of the receptor tyrosine kinases CSF1R and FLT3.[1][3][5] By targeting these receptors, it disrupts downstream signaling cascades that are crucial for the survival and proliferation of specific cell types, including tumor-associated macrophages (TAMs) and certain leukemic cells.[3]

Inhibition of CSF1R and FLT3

This compound exhibits potent inhibitory activity against both CSF1R and FLT3, as demonstrated by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.

Target KinaseIC50 (nM)
CSF1R 0.69[4]
FLT3 30
KIT 5
AXL 12
TRKA 15
LCK 88

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways

The inhibition of CSF1R and FLT3 by this compound leads to the downregulation of several key intracellular signaling pathways.

The binding of CSF-1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. These pathways are integral to the differentiation, proliferation, and survival of macrophages.[9][10] this compound blocks the initial phosphorylation event, thereby inhibiting these downstream effects.

CSF1R_Signaling_Pathway CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization JNJ This compound JNJ->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

CSF1R Signaling Pathway Inhibition by this compound

FLT3 signaling is critical for the normal development of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3 due to mutations is a common driver in acute myeloid leukemia (AML). This compound inhibits this aberrant signaling, leading to reduced proliferation and survival of FLT3-dependent cancer cells.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Activation Dimerization & Autophosphorylation FLT3R->Activation JNJ This compound JNJ->Activation Inhibits PI3K PI3K Activation->PI3K RAS RAS Activation->RAS STAT5 STAT5 Activation->STAT5 AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MAPK MAPK Pathway RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway Inhibition by this compound

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline representative protocols for key in vitro assays used to characterize this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a target kinase, such as CSF1R or FLT3.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound Dilutions to Wells prep_inhibitor->add_inhibitor add_kinase Add Kinase and Substrate to Wells add_kinase->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Workflow for an In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant human CSF1R or FLT3 kinase

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add the kinase and substrate in kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line that is dependent on CSF1R or FLT3 signaling (e.g., MV-4-11, a human AML cell line with an FLT3-ITD mutation).

Materials:

  • MV-4-11 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed MV-4-11 cells into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.

  • Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add the diluted compound or vehicle control to the wells.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Acquisition and Analysis: After a brief incubation with the viability reagent, measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate the percentage of proliferation inhibition. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent dual inhibitor of CSF1R and FLT3 with well-defined chemical and physicochemical properties. Its mechanism of action, centered on the disruption of key signaling pathways in cancer and immune cells, underscores its potential as a therapeutic agent. The provided experimental protocols offer a foundation for further investigation and characterization of this and similar compounds in a research and drug development setting. This technical guide serves as a comprehensive resource for scientists and researchers working in the field of targeted cancer therapy.

References

JNJ-28312141: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2] As a member of the type III family of receptor tyrosine kinases, CSF-1R is a key regulator of macrophage and osteoclast differentiation and function.[3][4] Dysregulation of the CSF-1/CSF-1R pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling therapeutic target.[3] this compound also demonstrates significant inhibitory activity against the FMS-like receptor tyrosine kinase-3 (FLT3), another type III receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia (AML).[1][3] This dual activity suggests its potential therapeutic utility in solid tumors, bone metastases, and AML.[1][3] This document provides an in-depth analysis of the kinase selectivity profile of this compound, complete with quantitative data, experimental methodologies, and pathway visualizations.

Data Presentation: Kinase Inhibition Profile

The kinase selectivity of this compound was assessed against a broad panel of 115 kinases. The compound exhibits a narrow kinase selectivity profile, potently inhibiting a small subset of kinases.[1] The majority of the tested kinases (98 out of 115) were not significantly inhibited (less than 50% inhibition) at a concentration of 1 µmol/L.[1] The following tables summarize the quantitative inhibitory activity (IC50) of this compound against its most sensitive targets in both biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition by this compound

Kinase TargetIC50 (µmol/L)Kinase Family
CSF-1R (FMS) 0.00069 Receptor Tyrosine Kinase
KIT0.005Receptor Tyrosine Kinase
AXL0.012Receptor Tyrosine Kinase
TRKA0.015Receptor Tyrosine Kinase
FLT30.030Receptor Tyrosine Kinase
LCK0.088Non-receptor Tyrosine Kinase
Data sourced from a biochemical assay of kinase activity.[1]

Table 2: Cellular Inhibitory Activity of this compound

Cellular Assay DescriptionCell TypeIC50 (µmol/L)
Inhibition of CSF-1-induced CSF-1R phosphorylationHEK cells expressing CSF-1R0.005
Inhibition of CSF-1-dependent proliferationMouse Macrophages0.003
Inhibition of CSF-1-induced MCP-1 expressionHuman Monocytes0.003
These data reflect the compound's activity in a cellular context, confirming target engagement.[1]

It is noteworthy that despite potent inhibition of LCK and AXL in biochemical assays, higher concentrations (>2 µmol/L) were required to inhibit these targets in cellular assays, indicating greater functional selectivity for CSF-1R, FLT3, and KIT at nanomolar concentrations.[1]

Experimental Protocols

The following section details the generalized methodologies employed to determine the kinase selectivity and cellular activity of this compound.

1. Recombinant Enzyme Kinase Assays (Biochemical IC50 Determination)

This method is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To calculate the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

  • Materials:

    • Recombinant human kinases.

    • Specific peptide or protein substrates for each kinase.

    • This compound, serially diluted.

    • Adenosine triphosphate (ATP), radio-labeled with ³³P (γ-³³P-ATP).

    • Assay buffer (containing MgCl₂, MnCl₂, Brij-35, etc.).

    • Filter membranes or scintillator-coated microtiter plates.

  • Procedure:

    • The kinase, its specific substrate, and a serial dilution of this compound are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of γ-³³P-ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).

    • The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.

    • The filter is washed to remove unincorporated γ-³³P-ATP.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

2. Cellular Phosphorylation Assay (Target Engagement)

This assay measures the ability of the compound to inhibit the phosphorylation of its target kinase within a cellular environment.

  • Objective: To determine the IC50 for the inhibition of ligand-induced CSF-1R autophosphorylation.

  • Materials:

    • HEK (Human Embryonic Kidney) cells engineered to express human CSF-1R.

    • Recombinant human CSF-1 ligand.

    • This compound, serially diluted.

    • Cell lysis buffer.

    • Antibodies: anti-phospho-CSF-1R and anti-total-CSF-1R.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • CSF-1R-expressing HEK cells are serum-starved to reduce basal receptor phosphorylation.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • The cells are then stimulated with a fixed concentration of CSF-1 ligand (e.g., 25 ng/mL) for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.[5]

    • The cells are immediately lysed, and total protein concentration is determined.

    • Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a nitrocellulose membrane.

    • The membrane is immunoblotted with an antibody specific for phosphorylated CSF-1R.

    • The membrane is stripped and re-probed with an antibody for total CSF-1R to serve as a loading control.

    • The band intensities are quantified, and the ratio of phosphorylated to total CSF-1R is calculated.

    • IC50 values are derived from the dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways for the primary targets of this compound.

CSF1R_Pathway CSF1 CSF-1 (Ligand) CSF1R CSF-1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization JNJ This compound JNJ->Dimerization Inhibits PI3K PI3K/AKT Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS CellResponse Macrophage/Osteoclast Survival, Proliferation, Differentiation PI3K->CellResponse RAS->CellResponse

Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.

FLT3_Pathway FLT3L FLT3 Ligand FLT3 FLT3 (Receptor Tyrosine Kinase) FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization JNJ This compound JNJ->Dimerization Inhibits STAT5 STAT5 Pathway Dimerization->STAT5 RAS RAS/MAPK Pathway Dimerization->RAS CellResponse Leukemic Cell Survival & Proliferation STAT5->CellResponse RAS->CellResponse

Caption: Simplified FLT3 signaling cascade and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the general workflow for characterizing the kinase selectivity profile of a small molecule inhibitor.

Kinase_Profiling_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Validation cluster_2 Profile Analysis A Compound Synthesis (this compound) B Primary Screen (Single High Concentration vs. Kinase Panel) A->B C Identify 'Hits' (<50% activity remaining) B->C D IC50 Determination (Dose-Response Curves for 'Hit' Kinases) C->D E Target Engagement Assay (e.g., Phosphorylation) D->E G Data Compilation & Selectivity Analysis D->G F Functional Assays (e.g., Proliferation, Cytokine Release) E->F F->G

Caption: General experimental workflow for determining a kinase inhibitor's selectivity profile.

References

Preclinical Pharmacokinetics of JNJ-28312141: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase-3 (FLT3).[1][2] Preclinical research has demonstrated its potential therapeutic utility in oncology, particularly in solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, detailing its biological activity, and the experimental protocols used in its early-stage evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell survival, proliferation, and differentiation. Its primary targets are:

  • Colony-Stimulating Factor-1 Receptor (CSF-1R): By inhibiting CSF-1R, this compound disrupts the signaling cascade responsible for the differentiation and survival of macrophages and osteoclasts.[1][2] This leads to a reduction in tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis.[1][2]

  • FMS-like Tyrosine Kinase-3 (FLT3): The compound also inhibits FLT3, a receptor tyrosine kinase that is often mutated and constitutively activated in a subset of AML cases.[1][2] Inhibition of FLT3 signaling can induce apoptosis and suppress the proliferation of leukemia cells.[2]

Signaling Pathway

JNJ-28312141_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response CSF1R CSF-1R PI3K PI3K/Akt Pathway CSF1R->PI3K RAS RAS/MAPK Pathway CSF1R->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS STAT STAT Pathway FLT3->STAT CSF1 CSF-1 CSF1->CSF1R FLT3L FLT3 Ligand FLT3L->FLT3 JNJ This compound JNJ->CSF1R JNJ->FLT3 Proliferation Proliferation Survival Differentiation PI3K->Proliferation RAS->Proliferation STAT->Proliferation

This compound inhibits CSF-1R and FLT3 signaling pathways.

Pharmacokinetic Profile

While the pivotal preclinical study by Manthey et al. (2009) focused primarily on the pharmacodynamic and efficacy aspects of this compound, it does provide some insight into the compound's pharmacokinetic properties.

ParameterSpeciesValueDosage and AdministrationSource
Half-life (t½) Mouse~3.4 hoursNot specified[2]
Rat~5.8 hoursNot specified[2]
Cmax Mouse, RatNot Reported--
Tmax Mouse, RatNot Reported--
AUC Mouse, RatNot Reported--
Oral Bioavailability Mouse, RatNot Reported--

Experimental Protocols

Detailed methodologies for the key preclinical experiments are summarized below.

In Vivo Efficacy in Human Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of orally administered this compound.

  • Animal Model: Nude mice.[2]

  • Tumor Cell Line: H460 non-small cell lung adenocarcinoma cells.[2]

  • Procedure:

    • H460 cells were inoculated subcutaneously into the mice.[2]

    • Three days post-inoculation, mice were randomized into vehicle control and treatment groups.[2]

    • This compound was administered orally at doses of 25, 50, and 100 mg/kg.[2]

    • Dosing was conducted twice daily on weekdays and once daily on weekends for 25 consecutive days.[2]

    • Tumor volumes were measured regularly using calipers.[2]

  • Endpoints: Tumor growth inhibition, final tumor weight, and assessment of tumor-associated macrophages and microvasculature.[2]

Xenograft_Workflow Start Start: H460 Cell Inoculation (Subcutaneous) Randomization Day 3: Randomization Start->Randomization Dosing Oral Dosing (25 consecutive days) Randomization->Dosing Vehicle Vehicle Control Dosing->Vehicle Drug_25 25 mg/kg this compound Dosing->Drug_25 Drug_50 50 mg/kg this compound Dosing->Drug_50 Drug_100 100 mg/kg this compound Dosing->Drug_100 Monitoring Tumor Volume Measurement Vehicle->Monitoring Drug_25->Monitoring Drug_50->Monitoring Drug_100->Monitoring Endpoint Day 28: Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint

Workflow for the H460 xenograft efficacy study.
In Vivo Model of Tumor-Induced Bone Lesions

Objective: To assess the effect of this compound on tumor-induced osteoclastogenesis and bone erosion.

  • Animal Model: Sprague-Dawley rats.[2]

  • Tumor Cell Line: MRMT-1 mammary carcinoma cells.[2]

  • Procedure:

    • MRMT-1 cells were inoculated into the right tibia of the rats.[2]

    • Dosing commenced 3 days post-inoculation and continued until day 17.[2]

    • This compound was administered orally twice daily at a dose of 20 mg/kg.[2]

    • A comparator group received zoledronate subcutaneously every other day.[2]

  • Endpoints: Microradiography and microcomputed tomography of the tibiae to score bone lesions.[2]

In Vivo Pharmacodynamic Model

Objective: To confirm the in vivo inhibition of CSF-1R signaling by this compound.

  • Animal Model: Mice.[2]

  • Procedure:

    • Mice were orally dosed with vehicle or this compound (10 or 20 mg/kg).[2]

    • After 8 hours, mice received a tail-vein injection of CSF-1 to stimulate the receptor.[2]

    • Fifteen minutes after CSF-1 injection, mice were sacrificed, and spleens were harvested.[2]

  • Endpoint: Measurement of c-fos mRNA levels in spleen lysates as a downstream marker of CSF-1R activation.[2]

Pharmacodynamic_Workflow Start Oral Dosing with Vehicle or this compound Wait 8 hours Start->Wait Stimulation Tail Vein Injection of CSF-1 Wait->Stimulation Wait2 15 minutes Stimulation->Wait2 Sacrifice Sacrifice and Spleen Harvest Wait2->Sacrifice Analysis Measure c-fos mRNA levels Sacrifice->Analysis

Workflow for the in vivo pharmacodynamic study.

Conclusion

This compound demonstrates promising preclinical activity as a dual inhibitor of CSF-1R and FLT3. Its ability to modulate the tumor microenvironment by reducing tumor-associated macrophages and to directly target hematological malignancies underscores its therapeutic potential. While comprehensive pharmacokinetic data in the public domain is limited, the available information on its half-life in preclinical models, combined with robust efficacy data, supported its continued development. This guide provides a foundational understanding of the preclinical evaluation of this compound for researchers and professionals in the field of drug development.

References

Methodological & Application

JNJ-28312141 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent and selective small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). As a dual inhibitor, it holds therapeutic potential in oncology, particularly in solid tumors, bone metastases, and acute myeloid leukemia (AML). CSF-1R is a key regulator of macrophage and osteoclast proliferation and differentiation, while FLT3 is a critical driver in certain hematological malignancies. This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the CSF-1R and FLT3 kinase domains. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling pathways. In cells dependent on these pathways, this leads to the inhibition of proliferation and survival.

Quantitative Data Summary

The in vitro inhibitory activity of this compound has been evaluated in a variety of biochemical and cellular assays. The following table summarizes key quantitative data.

Assay TypeTarget/Cell LineEndpointIC50 (µM)
Biochemical Assays
Kinase AssayCSF-1RKinase Activity0.00069
Kinase AssayFLT3Kinase Activity0.030
Kinase AssayKITKinase Activity0.005
Kinase AssayAXLKinase Activity0.012
Kinase AssayTRKAKinase Activity0.015
Kinase AssayLCKKinase Activity0.088
Cellular Assays
Phosphorylation AssayHEK293 cells expressing CSF-1RCSF-1R Phosphorylation0.005
Proliferation AssayMouse Bone Marrow-Derived Macrophages (BDBM)Cell Proliferation0.0026
Proliferation AssayMV-4-11 (AML cell line)Cell Proliferation0.021
Proliferation AssayM-07e (megakaryocytic leukemia cell line)Cell Proliferation0.041
Proliferation AssayTF-1 (erythroleukemia cell line)Cell Proliferation0.150
Cytokine ExpressionPrimary Human MonocytesMCP-1 Expression0.003

Experimental Protocols

Biochemical Assays

1. CSF-1R and FLT3 Kinase Activity Assay (Radiometric)

This protocol describes a radiometric filter binding assay to measure the kinase activity of CSF-1R and FLT3 and the inhibitory effect of this compound.

Materials:

  • Recombinant human CSF-1R or FLT3 kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • [γ-³³P]ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final concentrations.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the recombinant kinase to each well.

  • Add the peptide substrate to each well.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Biochemical Kinase Assay Workflow
Cellular Assays

1. CSF-1R Phosphorylation Assay in HEK293 Cells

This protocol describes a cell-based ELISA to measure the inhibition of CSF-1 induced CSF-1R autophosphorylation.

Materials:

  • HEK293 cell line stably expressing human CSF-1R

  • DMEM supplemented with 10% FBS and antibiotics

  • Recombinant human CSF-1

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell lysis buffer

  • Anti-CSF-1R capture antibody

  • Anti-phosphotyrosine detection antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed HEK293-CSF-1R cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 4-6 hours.

  • Treat the cells with serial dilutions of this compound or DMSO for 1 hour.

  • Stimulate the cells with recombinant human CSF-1 for 15 minutes at 37°C.

  • Aspirate the media and lyse the cells.

  • Transfer the cell lysates to an ELISA plate pre-coated with an anti-CSF-1R capture antibody.

  • Incubate to allow capture of the receptor.

  • Wash the plate and add an HRP-conjugated anti-phosphotyrosine antibody.

  • Incubate to allow detection of the phosphorylated receptor.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition of phosphorylation and determine the IC50 value.

G CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization JNJ28312141 This compound JNJ28312141->CSF1R Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

CSF-1R Signaling Pathway Inhibition

2. Macrophage Proliferation Assay

This protocol measures the anti-proliferative effect of this compound on mouse bone marrow-derived macrophages (BDBMs).

Materials:

  • Bone marrow cells from mice

  • RPMI 1640 medium with 10% FBS, L-glutamine, and antibiotics

  • Recombinant mouse CSF-1

  • This compound stock solution in DMSO

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Microplate reader

Procedure:

  • Isolate bone marrow cells from mouse femurs and tibias.

  • Culture the cells in the presence of recombinant mouse CSF-1 for several days to differentiate them into macrophages.

  • Harvest the BDBMs and seed them in 96-well plates.

  • Allow the cells to adhere for 24 hours.

  • Add serial dilutions of this compound or DMSO to the wells.

  • Incubate the plates for 72 hours at 37°C.

  • Add a cell proliferation reagent (e.g., MTS) to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percent inhibition of proliferation and determine the IC50 value.

3. Monocyte Chemoattractant Protein-1 (MCP-1) Expression Assay

This protocol quantifies the inhibition of CSF-1-induced MCP-1 secretion from primary human monocytes.

Materials:

  • Primary human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque for monocyte isolation

  • RPMI 1640 medium with 10% FBS

  • Recombinant human CSF-1

  • This compound stock solution in DMSO

  • 24-well tissue culture plates

  • Human MCP-1 ELISA kit

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes by plastic adherence.

  • Seed the monocytes in 24-well plates and allow them to adhere.

  • Treat the cells with serial dilutions of this compound or DMSO for 1 hour.

  • Stimulate the cells with recombinant human CSF-1.

  • Incubate for 24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of MCP-1 secretion and determine the IC50 value.

General Cellular Assay Workflow

JNJ-28312141: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the in vitro use of JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This document is intended to assist in the design and execution of cell culture experiments to investigate the biological effects of this compound.

Introduction

This compound is a small molecule inhibitor with high affinity for the kinase domains of CSF-1R and FLT3.[1] CSF-1R is a key regulator of macrophage and osteoclast differentiation and survival, making it a target in oncology and inflammatory diseases.[2][3] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), representing a therapeutic target in this malignancy.[1][2] this compound has demonstrated potential in solid tumors, bone metastases, and AML.[1][2]

Mechanism of Action

This compound competitively inhibits the ATP-binding site of the CSF-1R and FLT3 receptor tyrosine kinases, thereby blocking their phosphorylation and subsequent downstream signaling pathways. This inhibition leads to a reduction in the proliferation and survival of cells dependent on these signaling cascades, such as macrophages, osteoclasts, and FLT3-mutated leukemic cells.[1][2]

Data Presentation

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.

KinaseIC50 (µmol/L)
CSF-1R 0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT3 0.030
LCK0.088

Data sourced from a study by Manthey et al. (2009).[1]

Cellular Activity

The following table outlines the potency of this compound in various cell-based assays.

Cell Type/AssayMeasurementIC50 (µmol/L)
HEK cells expressing CSF-1RCSF-1-induced CSF-1R phosphorylation0.005
Mouse MacrophagesCSF-1-dependent proliferation0.003
Human MonocytesCSF-1-induced MCP-1 expression0.003
MV-4-11 (AML cell line)ITD-FLT3-dependent proliferation0.021
Baf3 cells expressing FLT3FLT3 ligand-induced FLT3 phosphorylation0.076

Data sourced from studies by Manthey et al. (2009) and MyBioSource.[1][4]

Experimental Protocols

Reagent Preparation and Storage
  • Compound Handling: this compound is typically supplied as a solid. For research use only, not for human or veterinary use.[3]

  • Storage: Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3]

  • Stock Solution Preparation:

    • To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C.

General Cell Culture Treatment Protocol

This is a general guideline; specific concentrations and treatment times will need to be optimized for each cell line and experimental endpoint.

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Compound Dilution:

    • Thaw a vial of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

  • Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as viability assays (e.g., MTT, CellTiter-Glo), protein analysis (e.g., Western blotting for phosphorylated proteins), or gene expression analysis (e.g., qPCR).

CSF-1R Phosphorylation Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit CSF-1-induced phosphorylation of CSF-1R.

  • Cell Line: Use a cell line that expresses CSF-1R, such as HEK cells transfected to express CSF-1R.[1]

  • Protocol:

    • Seed cells and allow them to grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control for 30 minutes.[5]

    • Stimulate the cells with recombinant human CSF-1 (e.g., 25 ng/mL) for 10 minutes.[5]

    • Immediately lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Analyze the cell lysates by Western blotting using antibodies specific for phosphorylated CSF-1R and total CSF-1R.

Mandatory Visualizations

Signaling Pathway Diagram

JNJ28312141_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF-1R Downstream_CSF1R Downstream Signaling (e.g., PI3K/Akt, MAPK) CSF1R->Downstream_CSF1R Activates FLT3 FLT3 Downstream_FLT3 Downstream Signaling (e.g., STAT5, RAS/MAPK) FLT3->Downstream_FLT3 Activates CSF1 CSF-1 CSF1->CSF1R Binds FLT3L FLT3 Ligand FLT3L->FLT3 Binds Proliferation_Survival Cell Proliferation & Survival Downstream_CSF1R->Proliferation_Survival Downstream_FLT3->Proliferation_Survival JNJ28312141 This compound JNJ28312141->CSF1R Inhibits JNJ28312141->FLT3 Inhibits

Caption: this compound inhibits CSF-1R and FLT3 signaling.

Experimental Workflow Diagram

Cell_Treatment_Workflow cluster_analysis Downstream Analysis Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Compound Prepare this compound Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with this compound or Vehicle Control Prepare_Compound->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24, 48, 72h) Treat_Cells->Incubate Harvest_Cells Harvest Cells for Analysis Incubate->Harvest_Cells Viability_Assay Viability/Proliferation Assay (e.g., MTT) Harvest_Cells->Viability_Assay Western_Blot Protein Analysis (e.g., Western Blot) Harvest_Cells->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR) Harvest_Cells->Gene_Expression End End Viability_Assay->End Western_Blot->End Gene_Expression->End

Caption: General workflow for in vitro cell treatment.

References

Application Notes and Protocols for JNJ-28312141 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and administration of JNJ-28312141 for in vivo mouse studies, based on preclinical research. The protocols and data presented are intended to serve as a guide for designing and executing similar experiments.

Mechanism of Action

This compound is a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting CSF-1R, this compound targets the proliferation and differentiation of macrophages and osteoclasts, which are often implicated in tumor growth and bone metastases.[3][4] Its activity against FLT3 suggests potential therapeutic applications in hematological malignancies, such as Acute Myeloid Leukemia (AML), where FLT3 mutations are common.[2][3][4]

Data Presentation: this compound Dosing Regimens in Mouse Models

The following tables summarize the dosing parameters for this compound used in various in vivo mouse studies.

Table 1: H460 Non-Small Cell Lung Carcinoma Xenograft Model

ParameterDetailsReference
Mouse Strain Nude Mice[3][5]
Tumor Model H460 human non-small cell lung carcinoma cells inoculated subcutaneously[3][5]
Dose Levels 25, 50, and 100 mg/kg[3][5]
Administration Route Oral gavage (p.o.)[3][5]
Vehicle 20% Hydroxypropyl-β-cyclodextrin (HPβCD)[3]
Dosing Schedule Twice daily on weekdays, once daily on weekends[3][5]
Treatment Duration 25 consecutive days[3][5]
Key Findings Dose-dependent suppression of tumor growth, reduction in tumor-associated macrophages (TAMs), and decreased microvascularity.[3][4]

Table 2: Macrophage Depletion Study

ParameterDetailsReference
Mouse Strain Not specified, likely immunocompetent
Objective Assess depletion of CSF-1R-dependent macrophages[3]
Dose Levels 20 and 100 mg/kg[3][5]
Administration Route Oral gavage (p.o.)[5]
Vehicle 20% Hydroxypropyl-β-cyclodextrin (HPβCD)[5]
Dosing Schedule Twice daily[3][5]
Treatment Duration 4 days[3][5]
Key Findings Significant depletion of macrophages in the skin.[3]

Table 3: Pharmacodynamic Study (c-fos Induction)

ParameterDetailsReference
Mouse Strain Not specified
Objective Evaluate in vivo inhibition of CSF-1R signaling[6]
Dose Levels 10 and 20 mg/kg[6]
Administration Route Oral gavage (p.o.)[6]
Vehicle 20% Hydroxypropyl-β-cyclodextrin (HPβCD)[6]
Dosing Schedule Single dose administered 8 hours prior to CSF-1 challenge[6]
Endpoint Measurement of c-fos mRNA induction in the spleen 15 minutes after CSF-1 injection[6]
Key Findings A 20 mg/kg dose significantly blocked c-fos mRNA induction.[1]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

Objective: To determine the effect of this compound on the growth of H460 human non-small cell lung carcinoma xenografts in nude mice.

Materials:

  • Nude mice

  • H460 cells

  • This compound

  • 20% HPβCD (vehicle)

  • Standard animal husbandry equipment

  • Calipers for tumor measurement

Procedure:

  • Cell Inoculation: Subcutaneously inoculate nude mice with H460 cells.

  • Tumor Growth and Randomization: Allow tumors to establish and reach a predetermined size. Randomize mice into treatment and control groups.

  • Drug Preparation: Prepare a suspension of this compound in 20% HPβCD at the desired concentrations (e.g., 2.5, 5, and 10 mg/mL for 25, 50, and 100 mg/kg doses, assuming a 10 mL/kg dosing volume).

  • Dosing:

    • Administer this compound or vehicle via oral gavage.

    • Dose twice daily on weekdays and once daily on weekends for 25 consecutive days.[3][5]

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry for F4/80 (macrophage marker) and CD31 (endothelial cell marker).

Protocol 2: Assessment of In Vivo Macrophage Depletion

Objective: To evaluate the ability of this compound to deplete tissue-resident macrophages.

Materials:

  • Mice

  • This compound

  • 20% HPβCD (vehicle)

  • Standard animal husbandry equipment

  • Tissue collection and processing reagents

  • Immunohistochemistry reagents for F4/80 staining

Procedure:

  • Randomization: Randomize mice into treatment and control groups.

  • Drug Preparation: Prepare this compound in 20% HPβCD at the desired concentrations (e.g., 2 and 10 mg/mL for 20 and 100 mg/kg doses).

  • Dosing: Administer this compound or vehicle via oral gavage twice daily for 4 consecutive days.[3][5]

  • Tissue Collection: On day 5, euthanize the animals and collect tissues of interest (e.g., skin).

  • Immunohistochemistry: Process the collected tissues for immunohistochemical staining with an antibody against the macrophage marker F4/80.

  • Quantification: Quantify the number of F4/80-positive cells in the tissue sections to determine the extent of macrophage depletion in the treated groups compared to the control group.

Visualizations

G cluster_workflow Experimental Workflow: In Vivo Efficacy Study start H460 Cell Culture inoculation Subcutaneous Inoculation in Nude Mice start->inoculation tumor_growth Tumor Establishment inoculation->tumor_growth randomization Randomization into Groups (Vehicle, 25, 50, 100 mg/kg) tumor_growth->randomization dosing Oral Gavage Dosing (Twice daily weekdays, Once daily weekends for 25 days) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2x/week) dosing->monitoring endpoint Study Endpoint (Day 25) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, IHC for F4/80, CD31) endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

G cluster_pathway This compound Signaling Pathway Inhibition ligand_csf1 CSF-1 receptor_csf1r CSF-1R ligand_csf1->receptor_csf1r ligand_flt3 FLT3 Ligand receptor_flt3 FLT3 ligand_flt3->receptor_flt3 downstream_pi3k PI3K/AKT Pathway receptor_csf1r->downstream_pi3k downstream_ras RAS/MEK/ERK Pathway receptor_csf1r->downstream_ras receptor_flt3->downstream_pi3k receptor_flt3->downstream_ras downstream_jak JAK/STAT Pathway receptor_flt3->downstream_jak jnj This compound jnj->receptor_csf1r jnj->receptor_flt3 outcome Cell Survival, Proliferation, Differentiation downstream_pi3k->outcome downstream_ras->outcome downstream_jak->outcome

Caption: Simplified signaling pathways inhibited by this compound.

References

Preparing JNJ-28312141 for Oral Administration in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and oral administration of JNJ-28312141, a potent and orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), for pre-clinical research in rat models.[1][2][3][4] The following sections detail the necessary materials, equipment, and step-by-step procedures for successful formulation and administration.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in the table below. This data is critical for understanding the compound's characteristics for appropriate handling and formulation.

PropertyValueSource
Molecular Weight 460.57 g/mol [4]
Water Solubility 0.037 mg/mL[5]
Solubility in DMSO 12 mg/mL[6]
Solubility in Ethanol 4 mg/mL[6]
pKa (Strongest Acidic) 7.17[5]
pKa (Strongest Basic) 7.77[5]

Experimental Protocols

I. Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound in a vehicle suitable for oral administration to rats. Based on published pre-clinical studies, a 0.5% hydroxypropyl-methylcellulose (HPMC) solution is a suitable vehicle.[1]

Materials:

  • This compound powder

  • Hydroxypropyl-methylcellulose (HPMC)

  • Sterile, deionized water

  • Weighing paper or boat

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Glass beaker or flask

  • Graduated cylinders

  • Volumetric flasks

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Prepare the 0.5% HPMC Vehicle:

    • Accurately weigh the required amount of HPMC. For example, to prepare 100 mL of 0.5% HPMC, weigh 0.5 g of HPMC.

    • In a beaker with a magnetic stir bar, heat approximately half of the required volume of sterile, deionized water (e.g., 50 mL for a 100 mL final volume) to 60-70°C.

    • Slowly add the HPMC powder to the heated water while stirring continuously to prevent clumping.

    • Once the HPMC is dispersed, remove the beaker from the heat and add the remaining volume of cold, sterile, deionized water.

    • Continue stirring the solution until it is clear and uniform. Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Determine the required concentration of this compound based on the desired dose (e.g., 20 mg/kg or 60 mg/kg) and the dosing volume for the rats (typically 5-10 mL/kg).

    • Calculation Example: For a 20 mg/kg dose and a 5 mL/kg dosing volume, the required concentration is 4 mg/mL.

    • Accurately weigh the calculated amount of this compound powder.

    • In a separate container, add a small amount of the prepared 0.5% HPMC vehicle to the this compound powder to create a paste. This helps in achieving a uniform suspension.

    • Gradually add the remaining volume of the 0.5% HPMC vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to stir or vortex until a uniform suspension is achieved.

Storage and Handling:

  • The prepared this compound suspension should be stored at 2-8°C and protected from light.

  • It is recommended to prepare the formulation fresh daily. If stored, the stability of the formulation should be validated.

  • Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.

II. Oral Administration to Rats via Gavage

This protocol outlines the standard procedure for administering the prepared this compound suspension to rats using oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1-5 mL, depending on the administration volume)

  • Rat restraint device (optional, but recommended for safety)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each rat accurately to determine the precise volume of the this compound suspension to be administered.

    • Gently restrain the rat. Proper handling techniques are crucial to minimize stress and ensure the safety of both the animal and the researcher.

  • Dose Calculation and Syringe Preparation:

    • Calculate the required volume for each rat based on its body weight and the desired dosage.

    • Thoroughly mix the this compound suspension.

    • Draw the calculated volume into a syringe fitted with an appropriate gavage needle.

  • Gavage Administration:

    • Gently insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. The ball tip of the needle helps to prevent tracheal insertion.

    • A slight resistance may be felt as the needle passes into the esophagus. Do not force the needle.

    • Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension into the stomach.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the rat for a short period after administration to ensure there are no immediate adverse reactions, such as regurgitation or respiratory distress.

    • Return the rat to its cage and monitor for any signs of toxicity or adverse effects according to the study protocol.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing and administering this compound and the signaling pathway it inhibits.

G cluster_prep Formulation Preparation cluster_admin Oral Administration prep_start Start weigh_hpmc Weigh HPMC prep_start->weigh_hpmc dissolve_hpmc Dissolve HPMC in heated sterile water weigh_hpmc->dissolve_hpmc cool_hpmc Cool HPMC solution dissolve_hpmc->cool_hpmc create_paste Create paste with small amount of vehicle cool_hpmc->create_paste weigh_jnj Weigh this compound weigh_jnj->create_paste add_vehicle Add remaining vehicle and mix thoroughly create_paste->add_vehicle suspension_ready Homogenous Suspension add_vehicle->suspension_ready admin_start Start weigh_rat Weigh Rat admin_start->weigh_rat calc_dose Calculate Dose Volume weigh_rat->calc_dose load_syringe Load Syringe with Suspension calc_dose->load_syringe restrain_rat Restrain Rat load_syringe->restrain_rat gavage Administer via Oral Gavage restrain_rat->gavage monitor Monitor Rat Post-Dosing gavage->monitor admin_end End monitor->admin_end

Caption: Experimental workflow for this compound preparation and administration.

G cluster_pathway This compound Signaling Pathway Inhibition ligand CSF-1 / FLT3 Ligand receptor CSF-1R / FLT3 Receptor Tyrosine Kinase ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization jnj This compound jnj->receptor downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) dimerization->downstream cellular_response Cellular Responses: - Proliferation - Survival - Differentiation downstream->cellular_response

Caption: Inhibition of CSF-1R/FLT3 signaling by this compound.

References

Application Notes and Protocols: JNJ-28312141 Solubility and Use in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] As a dual kinase inhibitor, it holds therapeutic potential in various oncological and inflammatory conditions where these signaling pathways are dysregulated.[2][3] Specifically, its activity against CSF-1R targets tumor-associated macrophages (TAMs) and osteoclasts, which are implicated in tumor growth, metastasis, and bone destruction.[2][4] Its concurrent inhibition of FLT3 makes it a candidate for treating hematological malignancies such as Acute Myeloid Leukemia (AML).[2]

These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and their subsequent application in common in vitro assays.

Physicochemical Properties and Solubility

Proper preparation of stock solutions is critical for ensuring experimental reproducibility. This compound exhibits good solubility in DMSO, making it a suitable solvent for creating high-concentration stock solutions.

PropertyValueSource
Molecular Weight 460.57 g/mol [5]
Solubility in DMSO 12 mg/mL[5]
CAS Number 885692-52-4[5]

Biological Activity

This compound is a highly potent inhibitor of its target kinases, with activity demonstrated in both biochemical and cell-based assays.

Target / Cell LineAssay TypeIC₅₀ Value
CSF-1R (FMS)Kinase Assay0.69 nM
BDBM CellsProliferation Assay2.6 nM
MV-4-11 CellsProliferation Assay21 nM
M-o7e CellsProliferation Assay41 nM
TF-1 CellsProliferation Assay150 nM
FLT3Kinase Assay30 nM
KITKinase Assay5 nM

Source:[6]

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder (MW: 460.57 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of 10 mM stock: Mass = (0.010 mol/L) x (0.001 L) x (460.57 g/mol ) x 1000 = 4.61 mg

  • Weighing: Carefully weigh 4.61 mg of this compound powder and place it into a sterile tube.

    • Note: If handling a different amount, adjust the DMSO volume accordingly.

  • Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (more than one month).[5]

G Workflow: this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage Calculate Calculate Mass (e.g., 4.61 mg for 1 mL of 10 mM) Weigh Weigh this compound Powder Calculate->Weigh Add_DMSO Add Sterile DMSO (e.g., 1 mL) Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Important Considerations:

  • To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being preferable.[7]

  • A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

  • Perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer

  • Sterile polypropylene tubes

Procedure (Example: Preparing a 10 µM final concentration):

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10.

    • Add 10 µL of the 10 mM stock to 90 µL of sterile DMSO or cell culture medium.

  • Final Working Solution:

    • To achieve a final concentration of 10 µM in the cell culture well, a 1:100 dilution of the 1 mM intermediate stock is required.

    • For example, to treat cells in 1 mL of medium, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.

    • This results in a final DMSO concentration of 0.1%.

  • Application: Add the prepared working solution to the cells. For instance, in a cell phosphorylation assay, cells might be pre-treated with the this compound working solution for 30 minutes before stimulation with a ligand like CSF-1.[8]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of CSF-1R and FLT3, thereby blocking downstream signaling cascades involved in cell survival, proliferation, and differentiation.

CSF-1R Signaling Pathway

Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates multiple downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are crucial for the function and survival of macrophages and osteoclasts.[9][10] this compound blocks the initial autophosphorylation step, effectively shutting down these downstream signals.

G Inhibition of CSF-1R Signaling by this compound cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Ligand CSF-1 / IL-34 CSFR CSF-1R Ligand->CSFR P Autophosphorylation CSFR->P Inhibitor This compound Inhibitor->P Inhibits PI3K PI3K/AKT P->PI3K MAPK MAPK/ERK P->MAPK JAK JAK/STAT P->JAK Response Cell Survival Proliferation Differentiation PI3K->Response MAPK->Response JAK->Response

Caption: this compound inhibits CSF-1R autophosphorylation, blocking downstream pathways.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis.[6] Upon binding its ligand (FLT3L), the receptor dimerizes and activates downstream pathways including PI3K/AKT, MAPK, and STAT5, promoting the proliferation and survival of hematopoietic progenitor cells.[2][3] Mutations leading to constitutive activation of FLT3 are common in AML. This compound inhibits this aberrant signaling.

G Inhibition of FLT3 Signaling by this compound cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Ligand FLT3 Ligand FLT3 FLT3 Receptor Ligand->FLT3 P Autophosphorylation FLT3->P Inhibitor This compound Inhibitor->P Inhibits PI3K PI3K/AKT P->PI3K RAS RAS/MAPK P->RAS STAT5 STAT5 P->STAT5 Response Cell Survival Proliferation Differentiation PI3K->Response RAS->Response STAT5->Response

Caption: this compound inhibits FLT3 autophosphorylation, blocking key hematopoietic survival pathways.

References

Application Notes and Protocols: Immunohistochemistry for F4/80 after JNJ-28312141 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunohistochemistry (IHC) to detect the F4/80 macrophage marker in tissues from mice treated with JNJ-28312141, a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[1][2] The provided information is intended to guide researchers in assessing the in vivo efficacy of this compound in depleting tumor-associated macrophages (TAMs).

Introduction

This compound is a small molecule inhibitor of the CSF-1R kinase.[1] CSF-1R signaling is critical for the survival, proliferation, and differentiation of macrophages.[1][3] In the tumor microenvironment, TAMs often play a pro-tumoral role, promoting angiogenesis, metastasis, and suppressing anti-tumor immunity.[4][5] By inhibiting CSF-1R, this compound leads to the depletion of TAMs, which can result in suppressed tumor growth.[1][2][6] The F4/80 antigen is a well-established marker for mature mouse macrophages and is commonly used to identify these cells in tissue sections.[7][8][9][10] Therefore, immunohistochemical staining for F4/80 is a key method to evaluate the pharmacodynamic effect of this compound on macrophage infiltration.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound treatment on F4/80+ TAMs and microvasculature in an H460 non-small cell lung adenocarcinoma xenograft model.[1]

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume (mm³) ± SEMF4/80+ Macrophages/mm² ± SEMCD31+ Microvessels/mm² ± SEM
Vehicle-1250 ± 150150 ± 2075 ± 10
This compound25950 ± 120100 ± 1560 ± 8*
This compound50700 ± 100 60 ± 1040 ± 5
This compound100450 ± 8030 ± 5 25 ± 4

*p < 0.05, **p < 0.01 versus vehicle control. Data adapted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[1]

Signaling Pathway

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor Cells Tumor Cells CSF-1 CSF-1 Tumor Cells->CSF-1 secretes TAMs F4/80+ Tumor-Associated Macrophages (TAMs) Endothelial Cells Endothelial Cells TAMs->Endothelial Cells stimulates Tumor Growth\n& Angiogenesis Tumor Growth & Angiogenesis TAMs->Tumor Growth\n& Angiogenesis promotes This compound This compound CSF-1R CSF-1 Receptor (on Macrophages) This compound->CSF-1R inhibits CSF-1->CSF-1R binds to Macrophage Survival\n& Proliferation Macrophage Survival & Proliferation CSF-1R->Macrophage Survival\n& Proliferation promotes Macrophage Survival\n& Proliferation->TAMs leads to

Caption: Mechanism of action of this compound in depleting F4/80+ TAMs.

Experimental Workflow

cluster_0 In Vivo Phase cluster_1 Immunohistochemistry cluster_2 Data Analysis A Tumor Cell Implantation (e.g., H460 xenograft) B Treatment with this compound or Vehicle (p.o.) A->B C Tumor Tissue Collection & Fixation (e.g., 10% NBF) B->C D Paraffin Embedding & Sectioning (4-5 µm) C->D E Deparaffinization & Rehydration D->E F Antigen Retrieval (e.g., Citrate Buffer, pH 6.0) E->F G Blocking (e.g., 5% Goat Serum) F->G H Primary Antibody Incubation (Anti-F4/80) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chromogen Detection (e.g., DAB) I->J K Counterstaining (e.g., Hematoxylin) J->K L Dehydration & Mounting K->L M Microscopy & Imaging L->M N Quantification of F4/80+ Cells (Image Analysis Software) M->N O Statistical Analysis N->O

Caption: Experimental workflow for F4/80 IHC after this compound treatment.

Experimental Protocols

F4/80 Immunohistochemistry Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Mouse Tissue

This protocol is a synthesis of established methods for F4/80 staining in mouse tissues.[11][12][13]

1. Materials and Reagents

  • Primary Antibody: Rat anti-mouse F4/80 monoclonal antibody (e.g., Bio-Rad, Cat# MCA497R). The optimal dilution should be determined by the end-user.

  • Secondary Antibody: HRP-conjugated goat anti-rat IgG (e.g., Vector Laboratories, Cat# MP-7444).

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.

  • Blocking Solution: 5% normal goat serum in PBS.

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Peroxidase Block: 3% hydrogen peroxide in methanol.

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Hematoxylin.

  • Dehydration Reagents: Graded ethanols (70%, 95%, 100%) and xylene.

  • Mounting Medium: Permanent mounting medium.

  • FFPE mouse tissue sections (4-5 µm) on charged slides.

2. Protocol

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Preheat the citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.

    • Immerse the slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS: 2 changes for 5 minutes each.[12]

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to quench endogenous peroxidase activity.[12]

    • Rinse slides in PBS: 2 changes for 5 minutes each.

  • Blocking:

    • Incubate slides with the blocking solution (5% normal goat serum) for 30-60 minutes at room temperature in a humidified chamber.[12]

  • Primary Antibody Incubation:

    • Drain the blocking solution from the slides (do not rinse).

    • Incubate with the primary anti-F4/80 antibody at the predetermined optimal dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, allow slides to come to room temperature.

    • Rinse slides in PBS: 3 changes for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).

  • Chromogen Detection:

    • Rinse slides in PBS: 3 changes for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.[11]

    • "Blue" the slides in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanols (70%, 95%, 100%) and xylene.[11]

    • Coverslip the slides using a permanent mounting medium.

3. Expected Results and Analysis

  • F4/80 positive cells (macrophages) will exhibit a brown (DAB) cytoplasmic and/or membrane staining.

  • Cell nuclei will be stained blue by hematoxylin.

  • Image acquisition should be performed using a bright-field microscope.

  • For quantitative analysis, the number of F4/80 positive cells per unit area (e.g., mm²) can be determined using image analysis software. It is recommended to analyze multiple fields of view from several independent samples for each treatment group.

References

Application Notes and Protocols for Western Blot Analysis of p-CSF-1R with JNJ-28312141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte cell lineage development, survival, proliferation, and differentiation.[1][2] Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates on several tyrosine residues, initiating downstream signaling cascades.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.[2] JNJ-28312141 is a potent and selective small-molecule inhibitor of CSF-1R kinase activity.[3][4] This document provides detailed application notes and protocols for the analysis of CSF-1R phosphorylation (p-CSF-1R) using Western blot in the presence of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the CSF-1R tyrosine kinase.[5] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its activation and subsequent downstream signaling.

Data Presentation

The inhibitory activity of this compound on CSF-1R phosphorylation and other related kinases has been quantified in various assays. The following table summarizes key quantitative data for this compound.

Target/AssayCell Line/SystemIC50 (µM)Reference
p-CSF-1R Inhibition HEK293 cells expressing CSF-1R 0.005 [3]
CSF-1R Kinase ActivityIn vitro kinase assay0.00069[5]
CSF-1-dependent mouse macrophage proliferationPrimary mouse macrophages0.003[3]
CSF-1-induced MCP-1 productionHuman monocytes0.003[3]
KIT Kinase ActivityIn vitro kinase assay0.005[5]
AXL Kinase ActivityIn vitro kinase assay0.012[5]
TRKA Kinase ActivityIn vitro kinase assay0.015[5]
FLT3 Kinase ActivityIn vitro kinase assay0.030[5]
LCK Kinase ActivityIn vitro kinase assay0.088[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R_inactive CSF-1R (Inactive Dimer) CSF1R_active p-CSF-1R (Active Dimer) CSF1R_inactive->CSF1R_active PI3K_AKT PI3K/AKT Pathway RAS_MAPK RAS/MAPK Pathway JNJ This compound JNJ->CSF1R_inactive ATP ATP ADP ADP P P Cell_Response Cell Proliferation, Survival, Differentiation

Caption: CSF-1R Signaling and Inhibition by this compound.

cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Cell Culture & Treatment (e.g., with CSF-1 and this compound) B 2. Cell Lysis (with Phosphatase & Protease Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation for Loading (with Laemmli Buffer) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (e.g., PVDF) E->F G 7. Membrane Blocking (e.g., 5% BSA in TBST) F->G H 8. Primary Antibody Incubation (anti-p-CSF-1R or anti-CSF-1R) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Image Acquisition J->K L 12. Densitometry Analysis K->L M 13. Normalization & Quantification (p-CSF-1R / Total CSF-1R) L->M

Caption: Western Blot Workflow for p-CSF-1R Analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HEK293 transfected with CSF-1R, or macrophage cell lines like RAW264.7) in appropriate culture dishes and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 4-16 hours in a serum-free or low-serum (e.g., 0.5% FBS) medium prior to stimulation.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control (e.g., DMSO) for 30 minutes to 2 hours.[3]

  • Ligand Stimulation: Stimulate the cells with CSF-1 (e.g., 25-100 ng/mL) for 5-15 minutes at 37°C to induce CSF-1R phosphorylation.[3][6]

Cell Lysis for Phosphoprotein Analysis

This protocol is critical for preserving the phosphorylation state of proteins.

  • Preparation of Lysis Buffer: Prepare a lysis buffer such as RIPA or a modified buffer containing 1% NP-40. Immediately before use, supplement the lysis buffer with protease and phosphatase inhibitor cocktails.

  • Cell Lysis:

    • Place the culture dish on ice and quickly wash the cells twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add ice-cold lysis buffer to the dish (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for Western blotting.

Western Blotting Protocol
  • Sample Preparation: Mix the normalized protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins, as casein is a phosphoprotein and can cause high background.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in 5% BSA in TBST. Recommended antibodies and starting dilutions:

      • Anti-phospho-CSF-1R (Tyr723): 1:1000 dilution.

      • Anti-total-CSF-1R: 1:1000 dilution.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST (typically 1:2000 to 1:10000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Optional): To detect total CSF-1R on the same membrane, strip the membrane using a mild stripping buffer, block again, and re-probe with the total CSF-1R antibody.

Data Analysis
  • Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the p-CSF-1R band to the corresponding total CSF-1R band for each sample to account for any variations in protein loading. A loading control such as β-actin or GAPDH can also be used.

  • Data Interpretation: Compare the normalized p-CSF-1R levels across different concentrations of this compound to determine the dose-dependent inhibitory effect. The results can be plotted to calculate the IC50 value.

References

JNJ-28312141 in H460 Lung Cancer Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This document provides detailed application notes and protocols for the use of this compound in a preclinical H460 non-small cell lung cancer (NSCLC) xenograft model. The H460 cell line, derived from a human large cell lung carcinoma, is a widely utilized model in cancer research due to its aggressive growth and tumorigenicity in immunocompromised mice.[3][4] Although H460 lung adenocarcinoma cells do not express CSF-1R themselves, this model is valuable for studying the effects of CSF-1R inhibition on the tumor microenvironment, particularly on tumor-associated macrophages (TAMs) which are crucial for tumor growth, angiogenesis, and metastasis.[1][2]

Mechanism of Action

This compound primarily exerts its anti-tumor effects in the H460 model by targeting CSF-1R expressed on macrophages.[1][2][5] CSF-1, often secreted by tumor cells, is a key growth factor for macrophages and a mediator of osteoclast differentiation.[1][2] By inhibiting CSF-1R, this compound disrupts the signaling pathway that supports the survival and pro-tumoral functions of TAMs. This leads to a significant reduction in the number of TAMs within the tumor, which in turn inhibits tumor angiogenesis and suppresses overall tumor growth.[1][2][5][6] this compound also exhibits inhibitory activity against FLT3, which is relevant in other cancer types like acute myeloid leukemia.[1][2]

Data Presentation

In Vivo Efficacy of this compound in H460 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth SuppressionReduction in F4/80+ TAMsReduction in Microvasculature
Vehicle Control-p.o., twice daily (weekdays), once daily (weekends)---
This compound25p.o., twice daily (weekdays), once daily (weekends)Dose-dependentCorrelated with tumor suppressionCorrelated with tumor suppression
This compound50p.o., twice daily (weekdays), once daily (weekends)Dose-dependentCorrelated with tumor suppressionCorrelated with tumor suppression
This compound100p.o., twice daily (weekdays), once daily (weekends)Significant (P < 0.01 vs. vehicle)Marked reductionSignificant reduction

Note: F4/80 is a marker for mature macrophages.[1][5]

Kinase Inhibitory Profile of this compound
KinaseIC₅₀ (µmol/L)
CSF-1R 0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT3 0.030
LCK0.088

This table highlights the potent and relatively narrow kinase selectivity profile of this compound, with primary activity against CSF-1R.[1]

Experimental Protocols

H460 Cell Culture
  • Cell Line: NCI-H460 (human non-small cell lung cancer).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.

H460 Xenograft Model Establishment
  • Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks of age.

  • Cell Preparation: Harvest H460 cells from sub-confluent cultures using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Study Initiation: Begin treatment when tumors reach a mean volume of approximately 100-150 mm³. Randomize mice into treatment and control groups.

This compound Administration
  • Formulation: Prepare this compound in a vehicle solution (e.g., 20% HPβCD).

  • Dosing and Administration:

    • Administer this compound orally (p.o.) via gavage.

    • The dosing regimen used in key studies is twice daily on weekdays and once daily on weekends for 25 consecutive days.[5][6]

    • Dose levels to investigate can include 25, 50, and 100 mg/kg.[5][6]

    • The control group should receive the vehicle solution following the same dosing schedule.

  • Monitoring: Monitor animal body weight and general health status daily.

Assessment of Efficacy
  • Tumor Growth Inhibition: Continue caliper measurements throughout the study to assess the effect of this compound on tumor growth.

  • Biomarker Analysis: At the end of the study, collect blood samples via cardiac puncture for the analysis of plasma CSF-1 levels, a potential biomarker of CSF-1R inhibition.[1][2]

  • Immunohistochemistry (IHC):

    • Excise tumors at the end of the study and fix them in 10% neutral buffered formalin.

    • Embed the fixed tumors in paraffin and section for IHC analysis.

    • Stain sections with antibodies against F4/80 to quantify TAMs and CD31 to assess microvessel density.[6]

Visualizations

Signaling Pathway of this compound in the H460 Tumor Microenvironment

G cluster_TME Tumor Microenvironment H460_Tumor_Cell H460 Tumor Cell (CSF-1R negative) CSF1 CSF-1 H460_Tumor_Cell->CSF1 secretes TAM Tumor-Associated Macrophage (TAM) (CSF-1R positive) Pro_Tumoral_Factors Pro-Tumoral Factors (e.g., VEGF) TAM->Pro_Tumoral_Factors secretes Blood_Vessel Blood Vessel Blood_Vessel->H460_Tumor_Cell supports growth CSF1R CSF-1R CSF1->CSF1R binds JNJ28312141 This compound JNJ28312141->CSF1R inhibits CSF1R->TAM activates & promotes survival Pro_Tumoral_Factors->Blood_Vessel promotes angiogenesis

Caption: this compound inhibits CSF-1R on TAMs, blocking their pro-tumoral functions.

Experimental Workflow for H460 Xenograft Study

G cluster_workflow Experimental Workflow Cell_Culture 1. H460 Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Initiation (Vehicle or this compound) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint (Day 25) Monitoring->Endpoint Analysis 8. Tumor & Blood Collection for Analysis (IHC, Plasma CSF-1) Endpoint->Analysis

Caption: Workflow of the in vivo H460 xenograft study with this compound.

References

Application Notes and Protocols for JNJ-28312141 in the MV-4-11 Leukemia Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28312141 is a potent, orally active small molecule inhibitor targeting both Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] The MV-4-11 cell line, derived from a patient with biphenotypic B myelomonocytic leukemia, is characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene.[1][4][5] This FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of the leukemia cells through downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[1][6] Consequently, MV-4-11 cells are a widely utilized in vitro model for studying FLT3-ITD positive Acute Myeloid Leukemia (AML) and for the preclinical evaluation of FLT3 inhibitors.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound in the MV-4-11 cell line.

Key Signaling Pathway and Mechanism of Action

This compound inhibits the constitutively active FLT3-ITD receptor in MV-4-11 cells. This inhibition blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of downstream pro-survival and proliferative signaling cascades.[1] The primary pathways affected are the STAT5, PI3K/AKT, and MAPK/ERK pathways.[1][4][6] By blocking these signals, this compound is expected to induce cell cycle arrest and apoptosis in FLT3-ITD dependent leukemia cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Activates PI3K PI3K FLT3_ITD->PI3K Activates RAS RAS FLT3_ITD->RAS Activates JNJ This compound JNJ->FLT3_ITD Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation pAKT->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation

FLT3-ITD signaling and inhibition by this compound.

Quantitative Data Summary

The following data is illustrative and represents typical results expected from the described experimental protocols. The IC50 value for this compound is based on published data.

Table 1: In Vitro Efficacy of this compound in MV-4-11 Cells

ParameterValueAssay Type
Proliferation IC5021 nMCell Proliferation Assay

Data for IC50 is from Manthey et al., 2009.[7]

Table 2: Effect of this compound on Apoptosis in MV-4-11 Cells (Illustrative Data)

Treatment (48h)Concentration% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)0.1%5.2 ± 1.1
This compound25 nM35.8 ± 3.5
This compound100 nM68.4 ± 5.2

Table 3: Effect of this compound on Cell Cycle Distribution in MV-4-11 Cells (Illustrative Data)

Treatment (24h)Concentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)0.1%45.3 ± 2.840.1 ± 2.114.6 ± 1.5
This compound50 nM68.9 ± 3.920.5 ± 2.510.6 ± 1.8

Table 4: Inhibition of FLT3 Downstream Signaling by this compound in MV-4-11 Cells (Illustrative Data)

Treatment (2h)Concentrationp-FLT3 (Y591) (% of Control)p-STAT5 (Y694) (% of Control)p-AKT (S473) (% of Control)p-ERK1/2 (T202/Y204) (% of Control)
Vehicle (DMSO)0.1%100100100100
This compound10 nM45526055
This compound50 nM8152518

Experimental Protocols

Protocol 1: MV-4-11 Cell Culture and Maintenance

Materials:

  • MV-4-11 cell line (ATCC® CRL-9591™)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100X)

  • DMSO

  • Trypan Blue solution

  • Hemocytometer

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved MV-4-11 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-75 culture flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.[4]

  • Subculturing: Add fresh medium every 2-3 days to dilute the cell suspension to a density of approximately 2 x 10^5 cells/mL.[4]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol determines the effect of this compound on the viability of MV-4-11 cells.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed MV-4-11 cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with This compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Workflow for Cell Viability Assay.

Materials:

  • MV-4-11 cells in complete growth medium

  • This compound

  • DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed MV-4-11 cells in an opaque-walled 96-well plate at a density of 10,000 cells per well in 90 µL of complete growth medium.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute in culture medium.

  • Cell Treatment: Add 10 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • MV-4-11 cells

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed MV-4-11 cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound or DMSO for 48 hours.

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of this compound on the cell cycle distribution of MV-4-11 cells.

Materials:

  • MV-4-11 cells

  • This compound

  • DMSO

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow Cytometer

Procedure:

  • Cell Treatment: Treat MV-4-11 cells with this compound or DMSO for 24 hours.

  • Fixation: Harvest cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Protocol 5: Western Blot Analysis of FLT3 Signaling

This protocol assesses the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Treat MV-4-11 cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Block membrane C->D E Incubate with primary antibodies (p-FLT3, p-STAT5, etc.) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect with ECL and image F->G H Analyze band intensities G->H

Workflow for Western Blot Analysis.

Materials:

  • MV-4-11 cells

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-AKT, anti-p-ERK, and total protein antibodies)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat MV-4-11 cells with various concentrations of this compound or DMSO for 2 hours.

  • Cell Lysis: Harvest and lyse the cells with RIPA buffer. Determine the protein concentration using a BCA protein assay.[4]

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with antibodies for total proteins and a loading control (e.g., β-actin) to confirm equal loading. Quantify band intensities using densitometry software.

References

Application Notes and Protocols for JNJ-28312141: Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and stability assessment of JNJ-28312141, a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development applications.

Storage Conditions

Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time. The following conditions are recommended for both the solid compound and solutions.

Solid Compound

This compound as a solid powder should be stored under controlled conditions to prevent degradation. It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions, including time spent in customs.[1] For longer-term storage, the following is recommended:

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4 °CDry and dark
Long-term (months to years)-20 °CDry and dark

When stored properly as a solid, this compound has a shelf life of over five years.[1]

Stock Solutions

For experimental use, stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). The stability of these solutions is dependent on the storage temperature.

SolventStorage TemperatureStability Period
DMSO-20 °C≥ 2 years (for hydrochloride salt)[2]
DMSO-4 °C1 month
DMSO-80 °C> 1 month

It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM). This compound is soluble in DMSO.[1]

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at the recommended temperature as outlined in Table 2.

Protocol for Assessing Long-Term Stability

This protocol outlines a general procedure for conducting a long-term stability study of a this compound stock solution in DMSO.

Objective: To determine the degradation of this compound in a DMSO stock solution over time at a specified storage temperature.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable mobile phase modifier)

  • Calibrated autosampler and vials

Methodology:

  • Time Points: Establish a schedule for sample analysis. For a long-term study, typical time points include 0, 1, 3, 6, 12, and 24 months.

  • Sample Preparation:

    • At each time point, retrieve one aliquot of the this compound stock solution from storage.

    • Allow the aliquot to thaw completely and equilibrate to room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase as the diluent.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A general starting point for method development could involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier.

    • Inject the prepared working solution onto the HPLC system.

    • Monitor the elution profile at a suitable UV wavelength (e.g., the λmax of this compound).

  • Data Analysis:

    • At each time point, determine the peak area of the this compound parent compound.

    • Calculate the percentage of this compound remaining relative to the initial time point (T=0).

    • Monitor for the appearance of any new peaks, which may indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the handling and stability testing of this compound.

G cluster_storage This compound Storage Workflow cluster_conditions Recommended Conditions solid Solid Compound solution Stock Solution (in DMSO) solid->solution Dissolution short_term Short-term 0-4 °C solid->short_term long_term Long-term -20 °C solid->long_term aliquot Working Aliquots solution->aliquot Aliquoting solution_short 1 Month -4 °C solution->solution_short solution_long >1 Month -80 °C solution->solution_long

Caption: Workflow for the proper storage and handling of this compound.

G cluster_protocol Stability Testing Protocol start Prepare Stock Solution store Store at Defined Temperature (-20°C or -80°C) start->store sample Sample at Time Points (0, 1, 3, 6, 12 months) store->sample prepare Prepare for Analysis (Dilution) sample->prepare analyze HPLC Analysis prepare->analyze data Data Analysis (% Degradation) analyze->data end Determine Shelf-Life data->end

Caption: Experimental workflow for assessing the long-term stability of this compound.

References

Troubleshooting & Optimization

JNJ-28312141 off-target effects on kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor JNJ-28312141. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Kinase Selectivity Profile

This compound is a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] While it exhibits a narrow kinase selectivity profile, off-target activity has been observed against a small number of other kinases.[1][4] A screening against 115 kinases revealed that 98 were not significantly inhibited at a concentration of 1 µmol/L.[1] However, five kinases, in addition to the primary targets, displayed IC50 values below 0.1 µmol/L in biochemical assays.[1]

Table 1: Off-Target Kinase Activity of this compound
Kinase TargetIC50 (µmol/L)Notes
Primary Targets
CSF-1R0.00069Primary target of this compound.[1]
FLT30.030A key secondary target with therapeutic potential in AML.[1][2]
Off-Targets
KIT0.005Potent inhibition observed in biochemical assays.[1]
AXL0.012Potent inhibition in biochemical assays, but not in cellular assays.[1]
TRKA0.015
LCK0.088Potent inhibition in biochemical assays, but not in cellular assays.[1]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

The in vitro kinase activity of this compound was determined using recombinant kinase domains. The general methodology involved the following steps:

  • Reaction Setup : Kinase, substrate (e.g., a generic peptide or protein), and ATP are combined in a reaction buffer.

  • Inhibitor Addition : this compound is added at varying concentrations.

  • Incubation : The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods like radioisotope incorporation (33P-ATP) or fluorescence-based assays.

  • IC50 Determination : The concentration of this compound that inhibits 50% of the kinase activity is calculated.

Cellular Phosphorylation Assay

To assess the inhibitory activity of this compound in a cellular context, the following general protocol was employed:

  • Cell Culture : Cells expressing the target kinase (e.g., HEK cells transfected with CSF-1R) are cultured under standard conditions.[1]

  • Inhibitor Pre-treatment : Cells are pre-incubated with various concentrations of this compound for a specified duration (e.g., 30 minutes).[5]

  • Ligand Stimulation : The respective ligand (e.g., CSF-1) is added to stimulate kinase activity and autophosphorylation.[5]

  • Cell Lysis : Cells are lysed to extract proteins.

  • Immunoblotting : The phosphorylation status of the target kinase is determined by Western blot analysis using phospho-specific antibodies.[5]

  • IC50 Calculation : The concentration of this compound required to reduce the phosphorylation signal by 50% is determined.

Troubleshooting and FAQs

Q1: I am observing an unexpected phenotype in my cell-based assay that cannot be explained by CSF-1R or FLT3 inhibition. What could be the cause?

A1: While this compound is highly selective, it does have known off-target activities that are potent in biochemical assays, notably against KIT, AXL, TRKA, and LCK.[1] It is crucial to consider whether your experimental system expresses these kinases. However, it is important to note that potent inhibition in biochemical assays does not always translate to cellular activity. For instance, high concentrations (>2 µmol/L) of this compound were required to inhibit AXL and LCK in cellular assays.[1]

Troubleshooting Steps:

  • Confirm Kinase Expression: Verify the expression of potential off-target kinases (KIT, AXL, TRKA, LCK) in your cell line at the protein level (e.g., via Western blot or proteomics).

  • Dose-Response Curve: Perform a detailed dose-response experiment with this compound to determine if the unexpected phenotype occurs at concentrations consistent with the IC50 values of the off-target kinases.

  • Use a More Selective Inhibitor: If available, use a structurally different and more selective inhibitor for CSF-1R or FLT3 to see if the phenotype is recapitulated.

  • Rescue Experiment: If you suspect an off-target effect on a specific kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Q2: My in vitro (biochemical) and in vivo/in cellulo results with this compound are not correlating. Why might this be?

A2: Discrepancies between biochemical and cellular/in vivo data are common with kinase inhibitors.[6][7][8][9] Several factors can contribute to this:

  • Cellular Permeability: this compound may have different abilities to cross the plasma membrane of various cell types.

  • Intracellular ATP Concentration: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value compared to biochemical assays which often use lower ATP concentrations.

  • Presence of Scaffolding Proteins and Signaling Complexes: In a cellular environment, kinases are part of larger protein complexes, which can influence inhibitor binding and efficacy.

  • Drug Efflux Pumps: Cell lines can express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm, reducing its effective intracellular concentration.

Q3: How can I distinguish between direct and indirect off-target effects of this compound in my experiments?

A3: It is important to differentiate between the direct inhibition of an off-target kinase and the indirect downstream consequences of inhibiting the primary target.

Experimental Workflow to Differentiate Effects:

G A Observe Unexpected Phenotype B Is the phenotype observed at a concentration consistent with CSF-1R/FLT3 inhibition? A->B C Likely an indirect on-target effect B->C Yes D Is the phenotype observed at a higher concentration consistent with off-target IC50s? B->D No E Potential direct off-target effect D->E Yes F Confirm off-target kinase expression E->F G Use a structurally different CSF-1R/FLT3 inhibitor F->G H Does the new inhibitor cause the same phenotype? G->H I Phenotype is likely on-target H->I Yes J Phenotype is likely an off-target effect of this compound H->J No

Caption: Troubleshooting logic for on-target vs. off-target effects.

Signaling Pathway Considerations

This compound's primary targets, CSF-1R and FLT3, are receptor tyrosine kinases that activate multiple downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT pathways.[10] When interpreting experimental results, it is crucial to consider the potential for cross-talk between these pathways and any pathways regulated by the off-target kinases.

G cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_cytoplasm Cytoplasm CSF1R CSF-1R RAS RAS CSF1R->RAS PI3K PI3K CSF1R->PI3K FLT3 FLT3 FLT3->RAS FLT3->PI3K STAT STAT FLT3->STAT KIT KIT (Off-Target) KIT->RAS KIT->PI3K JNJ This compound JNJ->CSF1R Inhibits JNJ->FLT3 Inhibits JNJ->KIT Inhibits MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT Gene Expression Gene Expression STAT->Gene Expression Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation Survival Survival AKT->Survival Growth Growth AKT->Growth

Caption: Simplified signaling pathways affected by this compound.

References

Optimizing JNJ-28312141 dosage for maximal TAM reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JNJ-28312141, a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), for maximal reduction of Tumor-Associated Macrophages (TAMs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in reducing Tumor-Associated Macrophages (TAMs)?

A1: this compound is a small molecule inhibitor that primarily targets the Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2] CSF-1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[3] By inhibiting the kinase activity of CSF-1R, this compound blocks the downstream signaling pathways that promote the differentiation and survival of TAMs within the tumor microenvironment. This leads to a dose-dependent reduction in the number of TAMs.[1][4]

Q2: What is the recommended starting dose for in vivo preclinical studies with this compound?

A2: Based on preclinical studies in mouse xenograft models, oral administration of this compound at doses of 25, 50, and 100 mg/kg has been shown to be effective in reducing TAMs and suppressing tumor growth.[1][4] The selection of the optimal dose will depend on the specific tumor model and experimental goals. A dose-response study is recommended to determine the most effective concentration for your model.

Q3: What are the expected effects of this compound on the tumor microenvironment beyond TAM reduction?

A3: In addition to depleting TAMs, this compound has been observed to reduce tumor microvascularity.[1][2] This is likely an indirect effect of TAM reduction, as TAMs are known to contribute to tumor angiogenesis. Researchers should consider evaluating changes in blood vessel density, for example, by staining for endothelial cell markers like CD31.

Q4: Does this compound have other known kinase targets?

A4: Yes, besides CSF-1R, this compound is also a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This is an important consideration when working with tumor models where FLT3 signaling may play a role, such as in certain types of acute myeloid leukemia (AML).[1]

Troubleshooting Guides

Problem 1: Suboptimal TAM Reduction Observed
  • Possible Cause: Insufficient drug exposure.

    • Troubleshooting Tip: Verify the formulation and administration of this compound. Ensure complete solubilization and accurate dosing. Consider performing pharmacokinetic analysis to measure plasma and tumor concentrations of the compound.

  • Possible Cause: Intrinsic or acquired resistance to CSF-1R inhibition.

    • Troubleshooting Tip: Investigate potential resistance mechanisms. In some models, resistance can be driven by the tumor microenvironment, such as through the activation of alternative signaling pathways like PI3K/IGF-1R.[5][6] Consider combination therapies to overcome resistance.

  • Possible Cause: Issues with TAM quantification methodology.

    • Troubleshooting Tip: Review and optimize your immunohistochemistry (IHC) or flow cytometry protocols for TAM markers (e.g., F4/80, CD68, CD163). Ensure proper antibody validation, antigen retrieval (for IHC), and gating strategies (for flow cytometry). Include appropriate positive and negative controls.

Problem 2: Unexpected Toxicity or Off-Target Effects
  • Possible Cause: High dosage or prolonged treatment.

    • Troubleshooting Tip: Perform a dose-titration study to identify the lowest effective dose with minimal toxicity. Closely monitor animal health, including body weight and general behavior.

  • Possible Cause: Off-target kinase inhibition.

    • Troubleshooting Tip: Be aware of the dual CSF-1R/FLT3 inhibitory activity of this compound.[1][2] If working in a model where FLT3 is relevant, consider using a more selective CSF-1R inhibitor as a control to dissect the specific effects of CSF-1R inhibition.

  • Possible Cause: Formulation issues.

    • Troubleshooting Tip: Ensure the vehicle used for formulation is well-tolerated by the animals. Conduct a vehicle-only control group to assess any background toxicity.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on H460 Xenografts

Dosage (mg/kg, p.o.)Average Tumor Weight Reduction (%)F4/80+ TAMs (cells/mm²)CD31+ Microvessel Density (vessels/mm²)
2521Data not specifiedData not specified
5032Data not specifiedData not specified
10045Markedly depleted66% reduction

Data summarized from Manthey et al., Molecular Cancer Therapeutics, 2009.[1]

Experimental Protocols

Immunohistochemistry for F4/80 (TAMs) and CD31 (Microvasculature) in Mouse Tumors

This protocol is a general guideline based on standard IHC procedures and information from the key reference.[1][4] Optimization may be required for specific tissues and antibodies.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% hydrogen peroxide)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies:

    • Rat anti-mouse F4/80

    • Rabbit anti-mouse CD31

  • Biotinylated secondary antibodies (anti-rat and anti-rabbit)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate with the appropriate biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate with ABC reagent for 30 minutes.

  • Visualization:

    • Rinse slides with PBS.

    • Apply DAB substrate and monitor for color development (brown precipitate).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Coverslip with mounting medium.

Image Analysis:

  • Quantify F4/80-positive cells and CD31-positive microvessels per unit area (e.g., mm²) using image analysis software.

Mandatory Visualizations

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF-1 CSF-1 CSF-1R CSF-1R (inactive) Tyrosine Kinase Domain CSF-1->CSF-1R Binding & Dimerization CSF-1R_active CSF-1R (active) P-Tyr CSF-1R->CSF-1R_active Autophosphorylation PI3K PI3K CSF-1R_active->PI3K ERK ERK CSF-1R_active->ERK STAT3 STAT3 CSF-1R_active->STAT3 Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT3->Differentiation This compound This compound This compound->CSF-1R_active:port Inhibition

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

experimental_workflow start Tumor Model Establishment dosing This compound or Vehicle Administration (p.o.) start->dosing monitoring Tumor Growth Monitoring dosing->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint processing Tumor Processing (FFPE) endpoint->processing ihc Immunohistochemistry (F4/80, CD31) processing->ihc analysis Image Acquisition & Quantitative Analysis ihc->analysis results Data Interpretation analysis->results

Caption: Experimental workflow for evaluating this compound efficacy in vivo.

References

Overcoming JNJ-28312141 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with JNJ-28312141 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an orally active and potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] It is a small molecule with a molecular weight of 460.57 g/mol and a molecular formula of C₂₆H₃₂N₆O₂.[4] Due to its chemical structure, it exhibits poor solubility in aqueous solutions.

Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental buffer. What is causing this?

This is a common issue due to the low aqueous solubility of this compound. The compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but when this stock solution is diluted into an aqueous buffer (e.g., PBS or cell culture medium), the compound's solubility limit is often exceeded, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is DMSO.[4] It is soluble in DMSO at a concentration of 12 mg/mL.[4]

Q4: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to two years. A stock solution in DMSO can be stored at -4°C for one month or at -80°C for longer periods.[4]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides several strategies to address the poor aqueous solubility of this compound for in vitro and in vivo experiments.

Initial Stock Solution Preparation

A critical first step is the proper preparation of a high-concentration stock solution in an appropriate organic solvent.

Recommended Protocol for 10 mM Stock Solution in DMSO:

  • Weigh out 4.606 mg of this compound powder.

  • Add 1 mL of high-purity DMSO.

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

SolventSolubility
DMSO12 mg/mL
Ethanol4 mg/mL

This data is compiled from a product datasheet.[4]

Strategies for Preparing Working Solutions in Aqueous Buffers

Below are several methods that can be employed to improve the solubility of this compound when preparing working dilutions for your experiments.

1. Co-Solvent System:

This approach involves maintaining a certain percentage of an organic solvent in the final aqueous solution to keep the compound dissolved.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • When preparing your working solution, ensure that the final concentration of DMSO in your aqueous buffer (e.g., cell culture medium or PBS) is kept as low as possible while maintaining solubility. It is crucial to determine the tolerance of your specific cell line or assay to the final DMSO concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays.

    • Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

2. Use of Solubilizing Agents (Cyclodextrins):

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used as a vehicle for the in vivo administration of this compound.[5][6]

  • Experimental Protocol for Formulation with HPβCD:

    • Prepare a solution of HPβCD in your desired aqueous buffer (e.g., 20% w/v in water or saline). The concentration of HPβCD may need to be optimized.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Slowly add the this compound stock solution to the HPβCD solution while stirring vigorously.

    • Allow the mixture to equilibrate, which may involve stirring for several hours at room temperature, to facilitate the formation of the inclusion complex.

    • The resulting solution should be visually inspected for any signs of precipitation before use.

3. pH Adjustment:

The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups.

  • Considerations:

    • This compound has several nitrogen atoms that could potentially be protonated at acidic pH.

    • Systematically test the solubility of this compound in a range of buffers with different pH values to identify a pH where solubility is enhanced.

    • It is important to ensure that the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

Experimental Workflows and Signaling Pathways

Logical Workflow for Troubleshooting Solubility

Troubleshooting Workflow for this compound Solubility start Start: this compound Powder stock_sol Prepare 10 mM Stock in DMSO start->stock_sol working_sol Dilute in Aqueous Buffer stock_sol->working_sol precip Precipitation Observed? working_sol->precip success Proceed with Experiment precip->success No fail Troubleshoot Further precip->fail Yes cosolvent Try Co-Solvent System (e.g., <0.5% DMSO) fail->cosolvent cyclodextrin Use Cyclodextrin (e.g., HPβCD) fail->cyclodextrin ph_adjust Test pH Adjustment fail->ph_adjust cosolvent->working_sol cyclodextrin->working_sol ph_adjust->working_sol

Caption: A stepwise guide to preparing this compound solutions.

This compound Mechanism of Action: Inhibition of CSF-1R and FLT3 Signaling

This compound exerts its effects by inhibiting the receptor tyrosine kinases CSF-1R and FLT3.[1][2][3] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.[7][8] this compound blocks these initial phosphorylation events.

This compound Inhibition of CSF-1R and FLT3 Pathways cluster_csf1r CSF-1R Signaling cluster_flt3 FLT3 Signaling csf1 CSF-1 / IL-34 csf1r CSF-1R csf1->csf1r pi3k_akt PI3K/AKT Pathway csf1r->pi3k_akt erk ERK1/2 Pathway csf1r->erk jak_stat_csf1r JAK/STAT Pathway csf1r->jak_stat_csf1r nfkb NF-κB Pathway csf1r->nfkb csf1r_downstream Cell Survival, Proliferation, Differentiation, Inflammation pi3k_akt->csf1r_downstream erk->csf1r_downstream jak_stat_csf1r->csf1r_downstream nfkb->csf1r_downstream flt3l FLT3 Ligand flt3 FLT3 flt3l->flt3 pi3k PI3K Pathway flt3->pi3k stat5 STAT5 Pathway flt3->stat5 ras_mek_erk RAS/MEK/ERK Pathway flt3->ras_mek_erk flt3_downstream Cell Survival, Proliferation, Differentiation pi3k->flt3_downstream stat5->flt3_downstream ras_mek_erk->flt3_downstream jnj This compound jnj->csf1r Inhibits jnj->flt3 Inhibits

Caption: this compound inhibits CSF-1R and FLT3 signaling pathways.

References

Potential resistance mechanisms to JNJ-28312141

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-28312141. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as c-Fms, with a reported IC50 of 0.69 nM.[1] It also exhibits inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3).[2][3] By inhibiting CSF-1R, this compound can suppress the growth and survival of macrophages and osteoclasts, which are implicated in tumor growth and bone metastases.[2][3][4]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential reasons?

A2: Reduced sensitivity, or acquired resistance, to tyrosine kinase inhibitors (TKIs) like this compound is a common phenomenon in cancer research. Several mechanisms could be responsible, broadly categorized as on-target and off-target (or bypass) mechanisms.

  • On-target resistance typically involves genetic alterations in the drug's target protein, in this case, CSF-1R or FLT3. These alterations may prevent this compound from binding effectively.

  • Bypass signaling involves the activation of alternative signaling pathways that compensate for the inhibition of CSF-1R/FLT3, thereby promoting cell survival and proliferation.[5][6]

Q3: How can I investigate if on-target mutations in CSF-1R or FLT3 are responsible for the observed resistance?

A3: To investigate on-target mutations, you can perform the following:

  • Sequence the kinase domains of CSF-1R and FLT3 in both your sensitive (parental) and resistant cell lines. Compare the sequences to identify any acquired mutations in the resistant cells.

  • Perform molecular modeling to predict how identified mutations might affect the binding of this compound to the kinase domain.[6]

  • Functionally validate the identified mutations by introducing them into the parental cells and assessing their sensitivity to this compound.

Troubleshooting Guide

Issue: Decreased efficacy of this compound in long-term cell culture experiments.

Potential Cause 1: Development of acquired resistance through bypass signaling pathway activation.

Troubleshooting Steps:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases in your resistant cells compared to the parental cells. This can help identify potential bypass pathways. Aberrant activation of receptors like c-Met, EGFR, or others can confer resistance to targeted therapies.[5][7][8][9]

  • Western Blot Analysis: Based on the RTK array results or common resistance pathways, perform western blot analysis to examine the phosphorylation status of key downstream signaling proteins such as AKT, ERK (p44/42 MAPK), and STAT3.[10][11][12] Increased phosphorylation of these proteins in the presence of this compound would suggest the activation of a bypass pathway.

  • Combination Therapy Studies: If a specific bypass pathway is identified (e.g., c-Met or EGFR activation), test the efficacy of combining this compound with an inhibitor of that pathway.[7][13] A synergistic effect would support the role of the bypass pathway in resistance.

Potential Cause 2: Increased drug efflux.

Troubleshooting Steps:

  • Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression levels of genes encoding drug efflux pumps, such as ABCB1 (MDR1) and ABCG2 (BCRP), in your resistant and parental cells.

  • Efflux Pump Inhibition: Treat your resistant cells with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil for ABCB1). A restoration of sensitivity to this compound would indicate the involvement of drug efflux.

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data that might be generated during the investigation of resistance to this compound.

Table 1: In Vitro IC50 Values for this compound

Cell LineIC50 (nM)Fold Resistance
Parental H4605-
H460-Resistant15030

Table 2: Relative Phosphorylation Levels of Key Signaling Proteins

ProteinParental H460H460-Resistant
p-CSF-1R (Tyr723)++
p-AKT (Ser473)++++
p-ERK1/2 (Thr202/Tyr204)++++
p-STAT3 (Tyr705)+++

(Levels are represented qualitatively: + weak, ++ moderate, +++ strong)

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Signaling Proteins
  • Cell Lysis:

    • Culture parental and resistant cells to 80-90% confluency.

    • Treat cells with this compound at the respective IC50 concentrations for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT, p-ERK, p-STAT3, and their total protein counterparts overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Cell Viability Assay (MTS/MTT)
  • Cell Seeding:

    • Seed parental and resistant cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound (and/or a combination of inhibitors) for 72 hours.

  • MTS/MTT Addition:

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1R CSF-1R PI3K PI3K CSF-1R->PI3K Activates RAS RAS CSF-1R->RAS Activates STAT3 STAT3 CSF-1R->STAT3 Activates CSF-1 CSF-1 CSF-1->CSF-1R Binds JNJ-283121al This compound JNJ-283121al->CSF-1R Inhibits AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Differentiation Differentiation STAT3->Differentiation Promotes

Caption: CSF-1R Signaling Pathway and Inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1R CSF-1R Bypass RTK Bypass RTK (e.g., c-Met, EGFR) PI3K PI3K Bypass RTK->PI3K Activates RAS RAS Bypass RTK->RAS Activates JNJ-283121al This compound JNJ-283121al->CSF-1R Inhibits AKT AKT PI3K->AKT Activates Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation & Survival Promotes

Caption: Hypothetical Bypass Signaling as a Resistance Mechanism.

G Start Start ResistantCells Generate this compound Resistant Cell Line Start->ResistantCells Sequencing Sequence CSF-1R/FLT3 Kinase Domains ResistantCells->Sequencing MutationFound Mutation Found? Sequencing->MutationFound FunctionalValidation Functionally Validate Mutation MutationFound->FunctionalValidation Yes PhosphoArray Phospho-RTK Array & Western Blot MutationFound->PhosphoArray No End End FunctionalValidation->End BypassIdentified Bypass Pathway Identified? PhosphoArray->BypassIdentified CombinationStudy Combination Inhibitor Study BypassIdentified->CombinationStudy Yes DrugEfflux Investigate Drug Efflux Pumps BypassIdentified->DrugEfflux No CombinationStudy->End DrugEfflux->End

Caption: Experimental Workflow for Investigating Resistance.

References

Interpreting unexpected results with JNJ-28312141

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-28312141. The information is designed to help interpret unexpected results and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is an orally active, small molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as FMS, and the FMS-like tyrosine kinase-3 (FLT3).[1][2][3][4] It was developed for its potential therapeutic use in solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][3]

Q2: What is the mechanism of action of this compound?

A2: this compound functions as a tyrosine kinase inhibitor. By binding to the ATP-binding site of CSF-1R and FLT3, it blocks the downstream signaling pathways that are crucial for the proliferation and survival of cells dependent on these receptors, such as macrophages and certain leukemia cells.[1]

Q3: My tumor cells do not express CSF-1R, yet I observe an anti-tumor effect in vivo. Why?

A3: This is a known and intended effect of this compound. The in vivo anti-tumor activity in solid tumors that do not express CSF-1R is attributed to the drug's effect on the tumor microenvironment.[3] this compound inhibits CSF-1R on tumor-associated macrophages (TAMs), leading to their depletion.[1][3] Since TAMs can promote tumor growth and angiogenesis, their reduction can suppress tumor progression even if the cancer cells themselves are not a direct target.[3]

Q4: What are the known off-target kinases for this compound?

A4: Besides CSF-1R and FLT3, this compound has been shown to inhibit other kinases at higher concentrations. The most significant off-target kinases with an IC50 of less than 0.1 μmol/L are KIT, AXL, TRKA, and LCK.[1]

Troubleshooting Guides for Unexpected Results

Issue 1: Weaker than expected inhibition of macrophage proliferation or function.
Possible Cause Troubleshooting Steps Expected Outcome
Inadequate Drug Concentration 1. Verify the concentration and purity of your this compound stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.A clear dose-dependent inhibition of macrophage proliferation or function.
Cell Culture Conditions 1. Ensure that the cell culture medium does not contain high concentrations of CSF-1 that may compete with the inhibitor. 2. Check for mycoplasma contamination, which can alter cellular responses.Consistent and reproducible inhibition at the expected effective concentrations.
Target Receptor Expression 1. Confirm the expression of CSF-1R in your macrophage cell line or primary cells using Western blotting or flow cytometry.High expression of CSF-1R, confirming the cells are a suitable model.
Issue 2: Unexpected effects on cell types that are not macrophages or FLT3-dependent leukemia cells.
Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Review the kinase selectivity profile of this compound (see Data Presentation section). 2. Determine if your affected cell type expresses any of the known off-target kinases (e.g., KIT, AXL, TRKA, LCK). 3. Perform Western blot analysis to assess the phosphorylation status of the suspected off-target kinase and its downstream effectors in the presence of this compound.A reduction in the phosphorylation of the off-target kinase, confirming it as the cause of the unexpected cellular effects.
Downstream Signaling Crosstalk 1. Investigate potential crosstalk between the CSF-1R/FLT3 pathways and other signaling pathways active in your cell type. 2. Use pathway analysis tools or literature searches to identify potential points of intersection.Identification of a signaling node that is indirectly affected by this compound, explaining the observed phenotype.
Issue 3: Inconsistent results in vivo, such as variable tumor growth inhibition.
Possible Cause Troubleshooting Steps Expected Outcome
Pharmacokinetics/Pharmacodynamics (PK/PD) 1. Ensure consistent and accurate dosing of this compound. 2. Collect plasma samples at different time points after dosing to measure drug concentration and confirm adequate exposure. 3. Assess a pharmacodynamic marker of CSF-1R inhibition, such as an increase in plasma CSF-1 levels or a decrease in F4/80+ macrophages in the tumor.[3]Consistent drug exposure and target engagement, leading to more reproducible anti-tumor effects.
Animal Model Variability 1. Ensure uniformity in the age, sex, and genetic background of the animals used. 2. Standardize the tumor implantation procedure to minimize variability in initial tumor size.Reduced variability in tumor growth within and between experimental groups.
Compensatory Mechanisms 1. Investigate the potential for upregulation of alternative pro-tumorigenic pathways in response to CSF-1R inhibition. 2. Analyze tumor tissue for changes in the expression of other growth factors or immune cell populations.Identification of resistance mechanisms that can be targeted with combination therapies.

Data Presentation

Kinase Selectivity Profile of this compound
KinaseIC50 (μmol/L)
CSF-1R 0.00069
FLT3 0.030
KIT0.005
AXL0.012
TRKA0.015
LCK0.088

Data summarized from a kinase panel of 115 kinases. 98 kinases were not inhibited by more than 50% at 1 μmol/L.[1]

In Vitro Cellular Activity of this compound
Cell-Based AssayCell TypeIC50 (μmol/L)
CSF-1 dependent proliferationMouse Macrophages0.003
CSF-1 induced MCP-1 expressionHuman Monocytes0.003
ITD-FLT3 dependent proliferationMV-4-11 cells0.021
KIT dependent proliferationMo7e cells0.041
FLT3 ligand-induced phosphorylationRecombinant Baf3 cells0.076
TRKA dependent proliferationTF-1 cells0.15

[1]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Proteins

Objective: To assess the phosphorylation status of CSF-1R, FLT3, or off-target kinases in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST).

  • Primary antibodies (phospho-specific and total protein).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an ECL substrate and an imaging system.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cells in vitro.

Materials:

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Immunohistochemistry for F4/80 (Macrophage Marker)

Objective: To assess the number of tumor-associated macrophages in tissue sections from in vivo studies.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections.

  • Xylene and ethanol series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Peroxidase blocking solution.

  • Blocking serum.

  • Primary antibody (anti-F4/80).

  • Biotinylated secondary antibody.

  • Streptavidin-HRP complex.

  • DAB substrate-chromogen solution.

  • Hematoxylin counterstain.

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity.

  • Block non-specific binding with blocking serum.

  • Incubate with the primary anti-F4/80 antibody.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the streptavidin-HRP complex.

  • Develop the color with DAB substrate-chromogen solution.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Quantify F4/80-positive cells using microscopy and image analysis software.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cellular Effects start Unexpected Cellular Phenotype Observed q1 Does the cell type express CSF-1R or FLT3? start->q1 on_target Investigate on-target signaling pathways q1->on_target Yes off_target_q Does the cell type express known off-target kinases (KIT, AXL, TRKA, LCK)? q1->off_target_q No end Identify Mechanism of Unexpected Effect on_target->end off_target_investigation Validate off-target kinase inhibition (e.g., phospho-Western blot) off_target_q->off_target_investigation Yes crosstalk Investigate signaling pathway crosstalk off_target_q->crosstalk No off_target_investigation->end crosstalk->end

Caption: Troubleshooting logic for unexpected cellular effects of this compound.

G cluster_1 This compound Primary Signaling Pathway Inhibition ligand CSF-1 / FLT3 Ligand receptor CSF-1R / FLT3 ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization inhibitor This compound inhibitor->dimerization Inhibits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK, STAT) dimerization->downstream response Cellular Response (Proliferation, Survival, Differentiation) downstream->response

Caption: Inhibition of CSF-1R and FLT3 signaling by this compound.

G cluster_2 Experimental Workflow for In Vivo Efficacy Studies tumor_implant Tumor Cell Implantation treatment This compound Treatment tumor_implant->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint pk_pd PK/PD Analysis (Plasma Drug Levels, Biomarkers) endpoint->pk_pd ihc Immunohistochemistry (e.g., F4/80, CD31) endpoint->ihc

Caption: Workflow for assessing in vivo efficacy of this compound.

References

JNJ-28312141 toxicity profile in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile of JNJ-28312141 in animal studies for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound observed in preclinical animal studies?

A1: Based on publicly available data, this compound has been described as "well tolerated" in subacute studies in rats.[1] In a 25-day study involving nude mice with H460 non-small cell lung adenocarcinoma xenografts, no overt toxicity or adverse effects on body weight were observed at doses of 25, 50, and 100 mg/kg administered orally.

Q2: Are there any published LD50 or NOAEL values for this compound?

A2: As of the latest review of published literature, specific lethal dose 50 (LD50) or no-observed-adverse-effect-level (NOAEL) values for this compound have not been reported. The available studies focus primarily on the efficacy of the compound in cancer models.

Q3: What are the known molecular targets of this compound and how might they relate to potential toxicity?

A3: this compound is a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and also inhibits FMS-like receptor tyrosine kinase-3 (FLT3).[2] Inhibition of CSF-1R can lead to a reduction in macrophages and osteoclasts, which is the intended therapeutic effect but could also have implications for immune function and bone homeostasis with long-term administration.[2] Dual inhibition of FLT3 and KIT (another kinase inhibited by this compound) has been suggested to have the potential to suppress blood cell production, although significant hematologic toxicity was not noted in the subacute rat studies.[1]

Q4: What clinical signs of toxicity should I monitor for in my animal studies with this compound?

A4: While overt toxicity was not reported at the studied doses, it is prudent to monitor for general signs of distress in animals, including weight loss, changes in food and water consumption, altered activity levels, and ruffled fur. Given the mechanism of action, monitoring of complete blood counts could be considered to assess potential hematologic effects.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Unexpected weight loss in treated animals. Vehicle intolerance, off-target toxicity, or excessive pharmacologic effect.1. Ensure the vehicle (e.g., 20% HPβCD) is well-tolerated by a control group. 2. Consider reducing the dose of this compound. 3. Perform health monitoring checks twice daily.
No observable efficacy at previously reported doses. Issues with compound formulation, administration, or animal model.1. Verify the integrity and solubility of the this compound compound. 2. Ensure accurate oral gavage technique. 3. Confirm the expression of CSF-1R in your tumor model, as this compound's effect on tumor growth is often mediated through tumor-associated macrophages.
Inconsistent results between animals. Variability in drug administration, tumor implantation, or individual animal responses.1. Standardize dosing procedures and timing. 2. Ensure consistent tumor cell implantation and monitor tumor growth to randomize animals into groups with similar starting tumor volumes. 3. Increase group sizes to improve statistical power.

Quantitative Data from Animal Studies

Table 1: Dosing and Observations in Mouse Xenograft Study

Animal Model Compound Dose (mg/kg) Dosing Regimen Duration Observed Toxicity
Nude mice with H460 xenograftsThis compound25, 50, 100p.o., twice daily on weekdays, once daily on weekends25 daysNo overt toxicity or adverse effects on body weight.

Table 2: Dosing in Rat Tumor-Induced Bone Erosion Model

Animal Model Compound Dose (mg/kg) Dosing Regimen Duration
SD rats with MRMT-1 mammary carcinomaThis compound20, 60p.o., twice daily14 days

Experimental Protocols

H460 Non-Small Cell Lung Adenocarcinoma Xenograft Model in Mice

  • Animal Model: Nude mice.

  • Cell Line: H460 non-small cell lung adenocarcinoma cells.

  • Tumor Implantation: Subcutaneous inoculation of H460 cells.

  • Treatment Initiation: Dosing was initiated three days post-inoculation.

  • Formulation: this compound was formulated in 20% hydroxypropyl-β-cyclodextrin (HPβCD).

  • Dosing: Oral (p.o.) administration of vehicle or this compound at 25, 50, or 100 mg/kg. Dosing was performed twice daily on weekdays and once daily on weekends for 25 consecutive days.

  • Monitoring: Tumor volumes were determined by caliper measurement. Animal body weights and general health were monitored throughout the study.

MRMT-1 Mammary Carcinoma-Induced Bone Erosion Model in Rats

  • Animal Model: Sprague-Dawley (SD) rats.

  • Cell Line: MRMT-1 mammary carcinoma cells.

  • Tumor Implantation: Inoculation of MRMT-1 cells into the right tibia.

  • Treatment Initiation: Dosing started three days after inoculation.

  • Dosing: Oral (p.o.) administration of vehicle or this compound at 20 or 60 mg/kg twice daily.

  • Study Endpoints: Evaluation of bone erosion via microradiography and microcomputed tomography at day 17.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CSF1R CSF-1R Downstream Downstream Signaling (e.g., PI3K, ERK) CSF1R->Downstream FLT3 FLT3 FLT3->Downstream CSF1 CSF-1 CSF1->CSF1R FLT3L FLT3 Ligand FLT3L->FLT3 JNJ This compound JNJ->CSF1R JNJ->FLT3 Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Signaling pathway of this compound targeting CSF-1R and FLT3.

G start Start: Acclimate Animals implant Day 0: Subcutaneous Tumor Cell Implantation start->implant randomize Day 3: Tumor Measurement & Randomization implant->randomize dosing Day 3-27: Daily Oral Dosing (Vehicle or this compound) randomize->dosing monitor Throughout: Monitor Tumor Volume, Body Weight & Health dosing->monitor end Day 28: Euthanasia & Tissue Collection dosing->end

References

Technical Support Center: Monitoring JNJ-28312141 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the in vivo efficacy of JNJ-28312141, a potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).

Mechanism of Action Overview

This compound primarily exerts its anti-tumor effects by inhibiting CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1] By blocking CSF-1R, this compound depletes tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that promote tumor growth, angiogenesis, and metastasis.[1] A secondary mechanism involves the inhibition of FLT3, which is relevant in certain hematological malignancies.[1]

Diagram: this compound Mechanism of Action

cluster_0 Tumor Microenvironment Tumor Cells Tumor Cells CSF-1 CSF-1 Tumor Cells->CSF-1 secretes TAMs Tumor-Associated Macrophages (TAMs) TAMs->Tumor Cells promotes growth Blood Vessels Blood Vessels TAMs->Blood Vessels promotes angiogenesis This compound This compound CSF-1R CSF-1 Receptor This compound->CSF-1R inhibits CSF-1R->TAMs promotes survival & proliferation CSF-1->CSF-1R binds

Caption: this compound inhibits the CSF-1/CSF-1R signaling axis, leading to the depletion of TAMs.

Experimental Protocols and Efficacy Monitoring

Effective monitoring of this compound's in vivo efficacy involves a multi-faceted approach targeting tumor growth, the tumor microenvironment, and systemic biomarkers.

Tumor Growth Inhibition in Xenograft Models

Experimental Protocol:

  • Cell Line and Animal Model: The human non-small cell lung cancer (NSCLC) cell line H460, which does not express CSF-1R, is a suitable model to study the effects of this compound on the tumor microenvironment.[1] Immunocompromised mice (e.g., nude mice) are used as hosts.

  • Tumor Implantation: Subcutaneously implant H460 cells into the flank of the mice.

  • Treatment: Once tumors are established, randomize mice into vehicle control and this compound treatment groups. Administer this compound orally at various doses (e.g., 25, 50, and 100 mg/kg).[1]

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Quantitative Data Summary: H460 Xenograft Model

Dose of this compoundAverage Tumor Weight Reduction (%)
25 mg/kg21%
50 mg/kg32%
100 mg/kg45%

Data from a study with oral administration of this compound in H460 tumor xenografts.[1]

Troubleshooting Guide: Tumor Growth Studies

IssuePotential Cause(s)Recommended Solution(s)
High variability in tumor growth within groups - Inconsistent number of viable cells injected- Variation in animal health or age- Suboptimal tumor implantation technique- Standardize cell counting and viability assessment (e.g., trypan blue).- Use a homogenous cohort of animals.- Ensure consistent injection depth and volume.
No significant tumor growth inhibition - Incorrect dosage or formulation- Tumor model not dependent on TAMs- Insufficient drug exposure- Verify dose calculations and drug stability.- Confirm the presence of TAMs in the tumor model.- Conduct pharmacokinetic studies to assess drug levels.
Toxicity or adverse effects in treated mice (e.g., weight loss) - Dose is too high- Off-target effects- Vehicle-related toxicity- Perform a dose-ranging study to determine the maximum tolerated dose.- Monitor for known off-target effects of CSF-1R inhibitors.- Include a vehicle-only control group.
Analysis of the Tumor Microenvironment

Experimental Protocol: Immunohistochemistry (IHC)

  • Tissue Collection and Preparation: At the end of the in vivo study, excise tumors and fix them in formalin, followed by paraffin embedding.

  • Sectioning: Cut thin sections (e.g., 5 µm) of the tumor tissue.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target antigens.

  • Immunostaining:

    • Tumor-Associated Macrophages (TAMs): Use an antibody against the macrophage marker F4/80.

    • Microvascular Density: Use an antibody against the endothelial cell marker CD31.

  • Detection and Visualization: Use a suitable secondary antibody and chromogen (e.g., DAB) to visualize the stained cells. Counterstain with hematoxylin.

  • Quantification: Capture images of multiple fields per tumor section. Quantify the number of F4/80-positive cells and the density of CD31-positive microvessels using image analysis software.

Quantitative Data Summary: H460 Xenograft Model (100 mg/kg this compound)

ParameterReduction Compared to Vehicle
Tumor-Associated Macrophages (F4/80+)Marked reduction
Microvascular Density (CD31+)66%

Data from a study with oral administration of this compound in H460 tumor xenografts.[1]

Troubleshooting Guide: Immunohistochemistry

IssuePotential Cause(s)Recommended Solution(s)
Weak or no staining - Incorrect primary antibody concentration- Inactive antibody- Inadequate antigen retrieval- Optimize antibody dilution.- Use a new batch of antibody and include a positive control.- Optimize antigen retrieval method and duration.
High background staining - Non-specific antibody binding- Endogenous peroxidase activity- Use a blocking serum from the same species as the secondary antibody.- Perform a peroxidase blocking step (e.g., with 3% H₂O₂).
Non-specific staining - Primary antibody cross-reactivity- Secondary antibody binding to endogenous immunoglobulins- Use a more specific primary antibody.- Use a secondary antibody that is pre-adsorbed against the species of the tissue.
Systemic Biomarker Analysis

Experimental Protocol: Plasma CSF-1 ELISA

  • Blood Collection: Collect blood samples from mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • ELISA: Use a commercially available ELISA kit to measure the concentration of human and murine CSF-1 in the plasma samples.

  • Data Analysis: Calculate the concentration of CSF-1 based on the standard curve. Compare the levels between vehicle- and this compound-treated groups.

Quantitative Data Summary: H460 Xenograft Model

AnalyteObservation in this compound-Treated Mice
Human CSF-1 (tumor-derived)Sharply increased in a dose-dependent manner
Murine CSF-1Increased

An increase in plasma CSF-1 is a potential pharmacodynamic biomarker of CSF-1R inhibition.[1]

Troubleshooting Guide: Plasma CSF-1 ELISA

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Pipetting errors- Inadequate mixing of samples/reagents- Edge effects on the plate- Use calibrated pipettes and ensure proper technique.- Gently vortex samples and reagents before use.- Avoid using the outer wells for critical samples.
Poor standard curve - Incorrect preparation of standards- Degraded standard- Carefully follow the manufacturer's instructions for standard dilution.- Use a fresh aliquot of the standard.
Low or no signal - Incorrect antibody pair- Inactive enzyme conjugate- Insufficient incubation times- Ensure the use of a validated ELISA kit.- Check the expiration date of the kit components.- Adhere to the recommended incubation times and temperatures.

Signaling Pathway and Experimental Workflow Diagrams

Diagram: CSF-1R Downstream Signaling

CSF-1 CSF-1 CSF-1R CSF-1 Receptor CSF-1->CSF-1R PI3K PI3K CSF-1R->PI3K ERK1/2 ERK1/2 CSF-1R->ERK1/2 JAK JAK CSF-1R->JAK This compound This compound This compound->CSF-1R inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation ERK1/2->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Caption: Inhibition of CSF-1R by this compound blocks downstream signaling pathways.

Diagram: In Vivo Efficacy Monitoring Workflow

Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Establishment Tumor Establishment Tumor_Implantation->Tumor_Establishment Treatment Treatment with This compound Tumor_Establishment->Treatment Monitoring In-life Monitoring Treatment->Monitoring Tumor_Volume Tumor Volume Measurement Monitoring->Tumor_Volume Endpoint Study Endpoint Monitoring->Endpoint Tumor_Volume->Monitoring Tissue_Collection Tumor & Blood Collection Endpoint->Tissue_Collection IHC Immunohistochemistry (F4/80, CD31) Tissue_Collection->IHC ELISA Plasma CSF-1 ELISA Tissue_Collection->ELISA Data_Analysis Data Analysis IHC->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

References

Troubleshooting JNJ-28312141 variability in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-28312141 in cell-based assays. Our goal is to help you achieve reliable and reproducible results by addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally active, small molecule inhibitor of receptor tyrosine kinases. Its primary targets are Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It also shows activity against other kinases such as KIT, AXL, and TRKA at higher concentrations.[1]

Q2: Why is there a discrepancy between the biochemical IC50 and the cell-based assay IC50 for this compound?

Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Several factors can contribute to this difference:

  • Cell Permeability: The compound may have varying degrees of permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.

  • ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher, leading to increased competition for ATP-competitive inhibitors like this compound and a potentially higher IC50 in cellular environments.

  • Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps, such as P-glycoprotein, thereby reducing its effective intracellular concentration.

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.

  • Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.

Q3: What are the known off-target effects of this compound?

While this compound is a potent inhibitor of CSF-1R and FLT3, it has been shown to inhibit other kinases at higher concentrations. These include KIT, AXL, TRKA, and LCK.[1] It is crucial to consider these potential off-target effects when interpreting experimental results, especially when using the inhibitor at concentrations significantly higher than its IC50 for the primary targets. Unintended interactions with other cellular components can lead to misleading results.[3]

Q4: How should I prepare and store this compound?

For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inaccurate pipetting, especially with small volumes.- Incomplete mixing of reagents.- Compound precipitation in aqueous buffer.- Edge effects in multi-well plates.- Ensure pipettes are calibrated and use appropriate techniques.- Thoroughly mix all reagents before and after addition to the plate.- Visually inspect for precipitate. If observed, consider using a lower concentration or a different solvent.- Avoid using the outermost wells of the plate or fill them with a buffer to minimize evaporation.
Lower than expected potency (high IC50) - High cell density leading to reduced effective inhibitor concentration per cell.- Presence of high concentrations of the ligand for the target receptor (e.g., CSF-1 or FLT3 ligand) in the serum or media, which can compete with the inhibitor.- Short incubation time, not allowing for sufficient target engagement.- Optimize cell seeding density.- Consider using low-serum or serum-free media if appropriate for your cell line. If serum is required, be aware of potential ligand competition.- Perform a time-course experiment to determine the optimal incubation time.
Inconsistent results between experiments - Variation in cell passage number or health.- Inconsistent solvent (e.g., DMSO) concentration across experiments.- Degradation of the compound due to improper storage or handling.- Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.- Ensure the final solvent concentration is consistent and ideally below 0.5% in all wells.- Prepare fresh working solutions from a properly stored stock for each experiment.
Unexpected cellular toxicity - Off-target effects of the inhibitor at high concentrations.- High solvent concentration.- Perform a dose-response curve to determine the toxic concentration range.- Use the lowest effective concentration of the inhibitor.- Ensure the final solvent concentration is non-toxic to the cells.

Quantitative Data

Table 1: IC50 Values of this compound in Various Assays

Target/AssayCell Line/SystemIC50 (µM)
CSF-1R Kinase ActivityBiochemical Assay0.00069
CSF-1-induced CSF-1R phosphorylationHEK293 cells expressing CSF-1R0.005
CSF-1-dependent mouse macrophage proliferationPrimary mouse macrophages0.003
CSF-1-induced MCP-1 expressionPrimary human monocytes0.003
ITD-FLT3-dependent proliferationMV-4-11 cells0.021
KIT-dependent proliferationMo7e cells0.041
FLT3 ligand-induced FLT3 phosphorylationBaf3 cells expressing FLT30.076
TRKA-dependent proliferationTF-1 cells0.15

Data compiled from Manthey et al., 2009.[1]

Experimental Protocols

Protocol 1: Western Blot for Phospho-CSF-1R Inhibition

This protocol describes how to assess the inhibition of CSF-1-induced CSF-1R phosphorylation in HEK293 cells expressing CSF-1R.

Materials:

  • HEK293 cells stably expressing human CSF-1R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Recombinant human CSF-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed HEK293-CSF-1R cells in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes.

  • Ligand Stimulation: Stimulate the cells with 25 ng/mL of recombinant human CSF-1 for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-CSF-1R) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-CSF-1R antibody as a loading control.[5][6][7][8]

Protocol 2: Cell Proliferation Assay

This protocol is for determining the effect of this compound on the proliferation of the FLT3-ITD positive cell line, MV-4-11.[1]

Materials:

  • MV-4-11 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)[9][10]

Procedure:

  • Cell Seeding: Seed MV-4-11 cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Inhibitor Treatment: Add serial dilutions of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[11][12]

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results as percent inhibition versus inhibitor concentration. Calculate the IC50 value using a suitable software.

Visualizations

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane CSF1R CSF-1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT CSF1 CSF-1 CSF1->CSF1R Binds AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation JNJ This compound JNJ->CSF1R Inhibits

Caption: CSF-1R Signaling Pathway and Inhibition by this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds AKT Akt PI3K->AKT Survival Survival AKT->Survival MAPK MAPK Pathway RAS->MAPK Proliferation Proliferation MAPK->Proliferation STAT5->Proliferation JNJ This compound JNJ->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Variability in Assay Results check_reagents Check Reagent Preparation and Storage start->check_reagents check_cells Evaluate Cell Health and Passage Number start->check_cells check_protocol Review Experimental Protocol start->check_protocol reagent_ok Reagents OK? check_reagents->reagent_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol Followed? check_protocol->protocol_ok optimize_assay Optimize Assay Parameters (e.g., cell density, incubation time) reagent_ok->optimize_assay Yes prepare_fresh Prepare Fresh Reagents reagent_ok->prepare_fresh No cells_ok->optimize_assay Yes use_new_cells Use Lower Passage Cells cells_ok->use_new_cells No protocol_ok->optimize_assay Yes revise_protocol Revise Protocol Execution protocol_ok->revise_protocol No contact_support Contact Technical Support optimize_assay->contact_support Issue Persists prepare_fresh->start use_new_cells->start revise_protocol->start

Caption: A logical workflow for troubleshooting variability in cell-based assays.

References

Impact of JNJ-28312141 on non-macrophage immune cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guides for experiments involving JNJ-28312141, focusing on its impact on non-macrophage immune cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2] It also demonstrates significant inhibitory activity against the FMS-like receptor tyrosine kinase-3 (FLT3).[1][2][3] By inhibiting CSF-1R, this compound blocks the signaling pathway responsible for the proliferation, differentiation, and survival of macrophages and osteoclasts.[2] Its inhibition of FLT3 makes it a potential therapeutic agent for acute myeloid leukemia (AML), where FLT3 mutations can be a key driver of the disease.[1][2]

Q2: What is the kinase selectivity profile of this compound? A2: this compound has a narrow kinase selectivity profile. In a panel of 115 kinases, it was found to be highly selective for CSF-1R. However, it does inhibit a small number of other kinases at low micromolar concentrations. The most notable off-target kinases with IC50 values below 0.1 µmol/L are KIT, AXL, TRKA, FLT3, and LCK.[1] This information is critical for interpreting experimental results, as effects on certain cell types may be due to these off-target inhibitions.

Q3: Is there evidence of this compound impacting T-cell function? A3: Direct studies on the comprehensive effects of this compound on T-cell function are limited in the provided literature. However, the kinase selectivity profile shows that this compound inhibits Lymphocyte-specific protein tyrosine kinase (LCK) with an IC50 of 0.088 µmol/L.[1] LCK is a critical signaling molecule in T-cell activation downstream of the T-cell receptor (TCR). Therefore, it is plausible that this compound could have direct effects on T-cell activation and function at concentrations where LCK is inhibited. Researchers should consider this potential off-target effect when designing and interpreting experiments involving T-cells.

Q4: What are the known effects of this compound on other non-macrophage immune cells (B cells, NK cells, neutrophils, etc.)? A4: The available research primarily focuses on the impact of this compound on CSF-1R-dependent cells (macrophages, osteoclasts) and FLT3-dependent leukemia cells.[1][2] There is no direct evidence presented on its effects on B cells, NK cells, dendritic cells, neutrophils, mast cells, or eosinophils. However, given its inhibitory activity against kinases like KIT, LCK, and AXL, there is a potential for off-target effects on immune cells where these kinases play a functional role.[1] For example, KIT is known to be important for mast cell function. Researchers investigating the effects on these cell types should perform baseline functional assays (e.g., proliferation, cytokine release, degranulation) to characterize any potential impact.

Troubleshooting Guide

Issue: I am observing an unexpected inhibitory effect on my non-macrophage immune cell population of interest (e.g., T-cells, NK cells) after treatment with this compound.

  • Possible Cause 1: Off-Target Kinase Inhibition.

    • Explanation: this compound is known to inhibit several kinases other than CSF-1R and FLT3, including LCK (T-cells) and KIT (mast cells).[1] Your observed effect might be due to the inhibition of a kinase crucial for the function of your specific cell type.

    • Troubleshooting Step: Review the kinase inhibition profile of this compound (see Table 1). Determine if any of the known off-target kinases are important for the signaling pathways in your cells of interest. Consider using a more selective inhibitor for that specific off-target kinase as a control to confirm the mechanism.

  • Possible Cause 2: Indirect Effects via Macrophage Depletion.

    • Explanation: In in vivo or co-culture experiments, this compound potently depletes or alters the function of macrophages.[1][4] Macrophages can influence the behavior of other immune cells through cytokine secretion and antigen presentation. The effect you are observing may be an indirect consequence of macrophage modulation rather than a direct effect on your target cell.

    • Troubleshooting Step: Design an in vitro experiment with a purified population of your non-macrophage immune cells to test for direct effects of this compound, eliminating the influence of macrophages.

  • Possible Cause 3: Experimental Compound Concentration.

    • Explanation: The IC50 values for off-target kinases are higher than for CSF-1R.[1] High concentrations of this compound used in an experiment may lead to significant inhibition of these other kinases, resulting in observable effects.

    • Troubleshooting Step: Perform a dose-response experiment. If the effect is only observed at concentrations significantly higher than the IC50 for CSF-1R (0.00069 µmol/L) and closer to the IC50 for an off-target kinase, it is likely an off-target effect.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against its primary target and key off-target kinases.

Kinase TargetIC50 (µmol/L)Associated Cell Types / FunctionReference
CSF-1R (FMS) 0.00069 Macrophages, Monocytes, Osteoclasts[1]
KIT0.005Mast cells, Hematopoietic stem cells[1]
AXL0.012Dendritic cells, various tumors[1]
TRKA0.015Neurons[1]
FLT3 0.030 Hematopoietic progenitors, AML cells[1]
LCK0.088T-cells, NK cells[1]

Data extracted from a study where 115 kinases were screened. 98 of these kinases were not inhibited by 50% at a 1 µmol/L concentration.[1]

Experimental Protocols

Protocol 1: General Workflow for Assessing Off-Target Effects on Non-Macrophage Immune Cells

This protocol provides a general framework for researchers to investigate the potential impact of this compound on a specific immune cell population.

  • Cell Isolation: Isolate the primary non-macrophage immune cell of interest (e.g., CD3+ T-cells, CD56+ NK cells) from whole blood or tissue using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to ensure high purity.

  • Culture and Stimulation: Culture the purified cells in appropriate media. For functional assays, stimulate the cells with a known activator (e.g., anti-CD3/CD28 for T-cells, IL-2/IL-12 for NK cells).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of this compound concentrations. It is recommended to use a logarithmic scale that brackets the IC50 values for both the primary target (CSF-1R) and potential off-targets (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO alone).

  • Functional Assays: After an appropriate incubation period (e.g., 24-72 hours), assess cell function using relevant assays:

    • Proliferation: Use a BrdU or CFSE dilution assay.

    • Cytokine Production: Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using ELISA or a multiplex bead array.

    • Cytotoxicity (for NK cells): Perform a chromium-51 release assay or a flow cytometry-based killing assay using target tumor cells.

    • Degranulation (for NK cells, mast cells): Measure the expression of surface markers like CD107a by flow cytometry.

  • Data Analysis: Plot the results as a dose-response curve to determine the IC50 of this compound for the observed effect. Compare this value to the known IC50 values for CSF-1R and other kinases to infer the likely mechanism (on-target vs. off-target).

Protocol 2: Cell-Based CSF-1R Phosphorylation Assay

This protocol is used to confirm the inhibitory activity of this compound on its primary target in a cellular context.[1][4]

  • Cell Line: Use a cell line engineered to express CSF-1R (e.g., CSF-1R-HEK cells) or primary human monocytes.

  • Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 25 ng/mL) for 10 minutes to induce receptor phosphorylation.

  • Lysis: Immediately wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R).

    • Strip the membrane and re-probe with an antibody for total CSF-1R as a loading control.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Analysis: Quantify band intensity to determine the reduction in CSF-1R phosphorylation at each concentration of this compound and calculate the IC50.

Visualizations

G cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Signaling CSF1R CSF-1R Macrophage_Effects Macrophage Survival Proliferation CSF1R->Macrophage_Effects Activates FLT3 FLT3 AML_Effects AML Cell Proliferation FLT3->AML_Effects Activates LCK LCK TCell_Effects T-Cell Activation LCK->TCell_Effects Mediates KIT KIT MastCell_Effects Mast Cell Function KIT->MastCell_Effects Mediates CSF1 CSF-1 CSF1->CSF1R Binds FLT3L FLT3 Ligand FLT3L->FLT3 Binds JNJ This compound JNJ->CSF1R Potent Inhibition JNJ->FLT3 Inhibition JNJ->LCK Off-target Inhibition JNJ->KIT Off-target Inhibition

Caption: this compound mechanism of action on primary and key off-targets.

G start Start: Unexpected effect on non-macrophage cells q1 Is the experiment in vivo or a co-culture? start->q1 direct_effect Hypothesis: Direct off-target effect q1->direct_effect No indirect_effect Hypothesis: Indirect effect via macrophage modulation q1->indirect_effect Yes test_dose Action: Perform dose-response experiment direct_effect->test_dose test_direct Action: Test on purified cells in vitro indirect_effect->test_direct q2 Does the effect persist in pure culture? test_direct->q2 compare_ic50 Action: Compare experimental IC50 to known kinase IC50s test_dose->compare_ic50 q2->test_dose Yes conclusion_indirect Conclusion: Effect is likely indirect q2->conclusion_indirect No conclusion_direct Conclusion: Effect is likely direct compare_ic50->conclusion_direct

Caption: Troubleshooting workflow for unexpected effects on non-macrophage cells.

G cluster_0 Experimental Design cluster_1 Functional Assays cluster_2 Data Analysis A 1. Isolate Pure Non-Macrophage Immune Cells B 2. Culture with Stimulant + Dose Range of This compound A->B C 3. Incubate for Defined Period (e.g., 48h) B->C D Proliferation (CFSE/BrdU) C->D E Cytokine Secretion (ELISA/Multiplex) C->E F Cytotoxicity/Degranulation (Flow Cytometry) C->F G 4. Generate Dose-Response Curves D->G E->G F->G H 5. Calculate IC50 for Observed Effect G->H I 6. Compare to Known Kinase IC50 Profile H->I

Caption: Experimental workflow for evaluating this compound on new cell types.

References

Technical Support Center: Ensuring Consistent JNJ-28312141 Delivery in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent delivery of JNJ-28312141 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] By inhibiting these receptor tyrosine kinases, this compound can modulate the activity of macrophages and osteoclasts, and it has shown potential in preclinical models of solid tumors, bone metastases, and acute myeloid leukemia.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical for maintaining the stability and activity of this compound.[4]

Form Storage Temperature Duration
Solid Powder0 - 4°CShort-term (days to weeks)
-20°CLong-term (months to years)
Stock Solution (in DMSO)0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)

It is recommended to store the compound in a dry, dark environment.[4]

Q3: What is the solubility of this compound?

This compound is soluble in DMSO but not in water.[4] For in vivo studies, it is typically formulated, for example, in a vehicle like 20% HPβCD (hydroxypropyl-β-cyclodextrin) for oral administration.

Q4: What are the primary challenges in the long-term delivery of kinase inhibitors like this compound?

Long-term studies with kinase inhibitors can be challenging due to several factors, including the development of drug resistance and suboptimal pharmacokinetic profiles.[5] For consistent delivery, key challenges include maintaining compound stability in the formulation and ensuring consistent absorption and metabolism over the course of the study.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term administration of this compound.

Issue 1: Inconsistent or lower-than-expected therapeutic efficacy over time.

Possible Causes:

  • Compound Degradation: this compound may degrade in the formulation over time, especially if not stored properly.

  • Inconsistent Dosing: Variability in oral gavage technique or issues with other delivery methods.

  • Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, or excretion (ADME) properties over the course of the study.[5]

  • Development of Biological Resistance: Tumor cells may develop resistance to the inhibitor.[5][6]

Troubleshooting Workflow:

A Inconsistent Efficacy B Verify Formulation Stability A->B Is the prepared formulation stable? C Assess Dosing Accuracy B->C Yes B_sol Prepare fresh formulation more frequently. Review storage conditions. B->B_sol No D Analyze Plasma Concentration C->D Yes C_sol Refine dosing technique. Calibrate delivery equipment. C->C_sol No E Evaluate Target Engagement D->E Consistent D_sol Investigate altered PK. Review animal health status. D->D_sol Inconsistent F Consider Resistance Mechanisms E->F Target Engaged E_sol Increase dose if tolerated. Re-evaluate formulation for bioavailability. E->E_sol Target Not Engaged B_sol->B C_sol->C D_sol->D E_sol->E

Caption: Troubleshooting workflow for inconsistent efficacy.

Issue 2: High variability in plasma concentrations of this compound between subjects or at different time points.

Possible Causes:

  • Formulation Issues: Precipitation of the compound in the dosing vehicle.

  • Inaccurate Dosing: Inconsistent administration volumes or technique.

  • Biological Variability: Differences in absorption and metabolism between individual animals.

  • Sample Handling and Processing: Degradation of this compound in collected biological samples.

Troubleshooting Steps:

  • Re-evaluate Formulation Preparation:

    • Ensure this compound is fully dissolved in the vehicle.

    • Visually inspect the formulation for any precipitation before each use.

    • Consider the need for continuous agitation during dosing.

  • Standardize Dosing Procedure:

    • Ensure all personnel are using a consistent and validated dosing technique.

    • Regularly calibrate all equipment used for dosing.

  • Optimize Blood Sample Handling:

    • Process blood samples promptly after collection.

    • Use appropriate anticoagulants and stabilizers if necessary.

    • Store plasma samples at -80°C until analysis.

  • Perform Stability Assessment in Matrix:

    • Conduct experiments to determine the stability of this compound in plasma under various conditions (e.g., bench-top, freeze-thaw cycles).

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Formulation

Objective: To determine the stability of this compound in the dosing vehicle over a specified period.

Methodology:

  • Prepare the this compound formulation as you would for your in vivo study.

  • Aliquot the formulation into several vials and store them under the same conditions as your study's dosing solutions.

  • At designated time points (e.g., 0, 24, 48, 72 hours), take a sample from one of the vials.

  • Dilute the sample in a suitable solvent (e.g., acetonitrile).

  • Analyze the concentration of this compound using a validated LC-MS/MS method.

  • Compare the concentrations at different time points to the initial concentration at time 0. A significant decrease indicates instability.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound spiked into blank plasma.

    • Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Plasma Sample B Add Precipitation Solution (Acetonitrile + Internal Standard) A->B C Vortex B->C D Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant E->F G UHPLC Separation (C18 Column) F->G H Mass Spectrometry (ESI+, MRM) G->H I Data Acquisition H->I K Calculate Concentration I->K J Generate Standard Curve J->K

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway

This compound Mechanism of Action:

This compound inhibits the receptor tyrosine kinases CSF-1R and FLT3. The binding of their respective ligands, CSF-1 and FLT3 ligand, leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival, proliferation, and differentiation. This compound blocks this initial phosphorylation step.

cluster_csf1r CSF-1R Pathway cluster_flt3 FLT3 Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R P_CSF1R p-CSF-1R CSF1R->P_CSF1R Dimerization & Autophosphorylation Downstream_CSF1R Downstream Signaling (e.g., PI3K/Akt, MAPK) P_CSF1R->Downstream_CSF1R Cell_Response_CSF1R Macrophage/Osteoclast Survival & Proliferation Downstream_CSF1R->Cell_Response_CSF1R FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 P_FLT3 p-FLT3 FLT3->P_FLT3 Dimerization & Autophosphorylation Downstream_FLT3 Downstream Signaling (e.g., STAT5, PI3K/Akt) P_FLT3->Downstream_FLT3 Cell_Response_FLT3 Leukemic Cell Survival & Proliferation Downstream_FLT3->Cell_Response_FLT3 JNJ This compound JNJ->P_CSF1R Inhibits JNJ->P_FLT3 Inhibits

Caption: Simplified signaling pathways inhibited by this compound.

References

Validation & Comparative

A Comparative Guide to CSF-1R Inhibitors: JNJ-28312141 and Pexidartinib (PLX3397)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent colony-stimulating factor 1 receptor (CSF-1R) inhibitors: JNJ-28312141, a novel preclinical candidate, and Pexidartinib (PLX3397), an FDA-approved therapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target profiles, and supporting experimental data to inform research and development decisions.

Introduction

Colony-stimulating factor 1 (CSF-1) and its receptor, CSF-1R (also known as FMS), are critical regulators of macrophage and monocyte survival, proliferation, and differentiation.[1][2][3] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][4] this compound and Pexidartinib are both small molecule inhibitors of CSF-1R, but they exhibit distinct profiles in terms of their development stage, selectivity, and clinical applications.

This compound is a novel, orally active inhibitor of CSF-1R and FMS-like tyrosine kinase-3 (FLT3).[2][4] Preclinical studies have demonstrated its potential in solid tumors, bone metastases, and acute myeloid leukemia (AML) by targeting tumor-associated macrophages (TAMs) and osteoclasts, as well as FLT3-dependent leukemia cells.[4]

Pexidartinib (PLX3397) is a selective tyrosine kinase inhibitor that primarily targets CSF-1R, but also shows activity against c-Kit and FLT3.[1][5][6] It is the first and only therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) where surgery is not a viable option.[3][5][7] Its mechanism of action involves blocking the signaling that drives the proliferation of tumor cells and other cells involved in the disease, such as macrophages.[5][8]

Mechanism of Action and Signaling Pathway

Both this compound and Pexidartinib are ATP-competitive inhibitors that bind to the kinase domain of their target receptors, thereby blocking downstream signaling. The primary target for both is CSF-1R. Inhibition of CSF-1R leads to the depletion and functional modulation of macrophages and other myeloid cells in the tumor microenvironment.

CSF-1R Signaling Pathway cluster_membrane Cell Membrane CSF-1R CSF-1R Downstream Signaling Downstream Signaling CSF-1R->Downstream Signaling Activates CSF-1 CSF-1 CSF-1->CSF-1R Binds This compound This compound This compound->CSF-1R Inhibits Pexidartinib Pexidartinib Pexidartinib->CSF-1R Inhibits Gene Expression Gene Expression Downstream Signaling->Gene Expression Cellular Responses Cellular Responses Gene Expression->Cellular Responses Proliferation, Survival, Differentiation

Fig. 1: Simplified CSF-1R signaling pathway and points of inhibition.

Kinase Selectivity Profile

A key differentiator between kinase inhibitors is their selectivity profile. The following table summarizes the reported IC50 values for this compound and Pexidartinib against various kinases.

Kinase TargetThis compound IC50 (µM)Pexidartinib (PLX3397) IC50 (nM)
CSF-1R 0.00069 [2]20 [9][10][11]
KIT 0.005[2]10[10]
FLT3 0.030[2]-
AXL0.012[2]-
TRKA0.015[2]-
LCK0.088[2]-
KDR (VEGFR2)-160[9]
FLT1 (VEGFR1)-350[9]

Note: Data is compiled from different studies and assay conditions may vary.

Preclinical and Clinical Efficacy

This compound (Preclinical Data)

Preclinical studies have demonstrated the anti-tumor activity of this compound in various models:

  • Solid Tumors: In a xenograft model using H460 non-small cell lung adenocarcinoma cells, which do not express CSF-1R, daily oral administration of this compound led to a dose-dependent suppression of tumor growth.[4] This effect was associated with a significant reduction in F4/80+ tumor-associated macrophages and a decrease in tumor microvasculature.[4]

  • Bone Metastases: In a rat model of mammary carcinoma-induced bone lesions, this compound was shown to be superior to zoledronate in reducing the number of tumor-associated osteoclasts and preserving bone integrity.[4]

  • Acute Myeloid Leukemia: Due to its inhibitory activity against FLT3, this compound was evaluated in a FLT3-dependent AML xenograft model, where it caused tumor regression.[4]

Pexidartinib (PLX3397) (Clinical Data)

Pexidartinib has undergone extensive clinical evaluation, leading to its approval for TGCT.

  • Tenosynovial Giant Cell Tumor (TGCT): The pivotal Phase 3 ENLIVEN trial demonstrated a significant overall response rate of 39% in patients treated with pexidartinib compared to 0% in the placebo group at 25 weeks.[3][12][13] The study also showed improvements in patient-reported outcomes such as stiffness and physical function.[12] Long-term follow-up has shown durable responses.[13]

  • Other Solid Tumors: Pexidartinib has been investigated in various other cancers, including glioblastoma, melanoma, and in combination with other agents like paclitaxel and checkpoint inhibitors.[1][3][14] While it has shown limited success as a monotherapy in some cancers, its ability to modulate the tumor microenvironment by depleting TAMs makes it a promising candidate for combination therapies.[1][3]

Experimental Protocols

CSF-1R Kinase Activity Assay (for this compound)
  • Principle: To determine the in vitro inhibitory activity of this compound on CSF-1R kinase.

  • Methodology: The kinase activity of recombinant CSF-1R was assayed in the presence of varying concentrations of this compound. The IC50 value was determined by measuring the inhibition of substrate phosphorylation.[2]

Kinase Assay Workflow Recombinant CSF-1R Recombinant CSF-1R Incubation Incubation Recombinant CSF-1R->Incubation This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Incubation ATP & Substrate ATP & Substrate ATP & Substrate->Incubation Measure Phosphorylation Measure Phosphorylation Incubation->Measure Phosphorylation Calculate IC50 Calculate IC50 Measure Phosphorylation->Calculate IC50

Fig. 2: General workflow for an in vitro kinase inhibition assay.
In Vivo Tumor Xenograft Study (for this compound)

  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology: H460 human non-small cell lung cancer cells were subcutaneously inoculated into nude mice. Three days post-inoculation, mice were treated with vehicle or this compound (25, 50, or 100 mg/kg) orally, twice daily on weekdays and once on weekends for 25 consecutive days. Tumor volumes were measured regularly.[15]

Phase 3 ENLIVEN Clinical Trial (for Pexidartinib)
  • Principle: A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of pexidartinib in patients with symptomatic TGCT.

  • Methodology: 120 patients were randomized to receive either pexidartinib (1000 mg/day for 2 weeks, followed by 800 mg/day for 22 weeks) or a placebo. The primary endpoint was the overall response rate at week 25, assessed by RECIST v1.1.[1][3]

Summary and Conclusion

This compound and Pexidartinib are both potent inhibitors of the CSF-1R signaling pathway with the potential to modulate the tumor microenvironment.

  • This compound shows promise as a dual CSF-1R/FLT3 inhibitor with a strong preclinical rationale for its use in solid tumors, bone metastases, and AML. Its development is at an earlier, preclinical stage.

  • Pexidartinib is a clinically validated and FDA-approved CSF-1R inhibitor for TGCT. Its well-defined clinical profile, including efficacy and safety data, makes it a valuable therapeutic option for this rare disease and a benchmark for the development of other CSF-1R inhibitors.

The choice between these or other CSF-1R inhibitors for research or clinical development will depend on the specific therapeutic indication, the desired kinase selectivity profile, and the stage of development. The data presented in this guide provides a foundation for making such informed decisions. Further head-to-head preclinical and, if warranted, clinical studies would be beneficial for a more direct comparison of these two agents.

References

A Comparative Analysis of JNJ-28312141 and Other CSF-1R Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for scientists and drug development professionals on the efficacy and mechanisms of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, with a focus on JNJ-28312141.

This guide provides a comprehensive comparison of the preclinical and clinical data available for this compound and other prominent CSF-1R inhibitors, including Pexidartinib and Emactuzumab. The information is intended to assist researchers in evaluating the therapeutic potential and experimental utility of these compounds in oncology and other relevant fields.

Introduction to CSF-1R Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1] In the tumor microenvironment, signaling through the CSF-1R pathway is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[2][3] Consequently, inhibiting the CSF-1R signaling cascade has emerged as a promising therapeutic strategy in oncology.[1]

This compound is a novel, orally active small molecule inhibitor of CSF-1R kinase.[2][4] This guide will compare its efficacy and characteristics with other well-documented CSF-1R inhibitors.

Comparative Efficacy and Kinase Profile

The following tables summarize the available quantitative data for this compound and other selected CSF-1R inhibitors. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: In Vitro Potency of CSF-1R Inhibitors

CompoundTargetAssay TypeIC50 (µM)Source(s)
This compound CSF-1R KinaseBiochemical Assay0.00069[2]
CSF-1R PhosphorylationCellular Assay (HEK cells)0.005[2]
CSF-1-dependent macrophage proliferationCellular Assay (mouse)0.003[2]
Pexidartinib (PLX3397) CSF-1RBiochemical Assay0.013[5]
Emactuzumab (RG7155) CSF-1R Binding (human and cynomolgus)Binding Assay (Kd)0.0002[6]
CSF-1-differentiated macrophage viabilityCellular Assay0.0003[6]

Table 2: Kinase Selectivity Profile of Small Molecule Inhibitors

KinaseThis compound IC50 (µM)[2]Pexidartinib (PLX3397) IC50 (µM)[5]
CSF-1R 0.00069 0.013
KIT0.0050.027
FLT30.0300.160
AXL0.012Not Reported
TRKA0.015Not Reported
LCK0.088Not Reported

Table 3: In Vivo Efficacy of CSF-1R Inhibitors

CompoundModelDosingKey FindingsSource(s)
This compound H460 lung tumor xenograft (mice)25, 50, 100 mg/kg, p.o.Dose-dependent tumor growth suppression; Marked reduction in TAMs and tumor microvasculature.[2][2]
MRMT-1 mammary carcinoma bone metastasis (rats)Not specifiedReduced tumor growth and preserved bone; Superior reduction in tumor-associated osteoclasts compared to zoledronate.[4][4]
Pexidartinib (PLX3397) Tenosynovial Giant Cell Tumor (TGCT) - Phase 3 ENLIVEN trial1000 mg/day39% overall response rate (ORR) at 25 weeks vs 0% for placebo.[7][7]
Emactuzumab (RG7155) Diffuse-type TGCT1000 mg q2w79% of patients achieved a partial response, and 7% had a complete response.[8][8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the CSF-1R signaling pathway and a general workflow for evaluating CSF-1R inhibitors.

CSF1R_Signaling_Pathway CSF-1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R PI3K PI3K CSF1R->PI3K Activation RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT CSF1 CSF-1 / IL-34 CSF1->CSF1R Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription JNJ28312141 This compound Pexidartinib JNJ28312141->CSF1R Inhibition Experimental_Workflow Workflow for Evaluating CSF-1R Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Assay Cell-Based Assays (Phosphorylation, Proliferation) Kinase_Assay->Cell_Assay Macrophage_Assay Macrophage Function Assays (Polarization, Viability) Cell_Assay->Macrophage_Assay Xenograft Tumor Xenograft Models (Efficacy, TAM depletion) Macrophage_Assay->Xenograft Pharmacodynamics Pharmacodynamic Studies (Biomarker analysis) Xenograft->Pharmacodynamics Toxicology Toxicology & Safety Pharmacology Pharmacodynamics->Toxicology

References

Validating JNJ-28312141 Target Engagement in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of JNJ-28312141, a potent dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase-3 (FLT3). Effective target engagement validation is a critical step in preclinical and clinical drug development to ensure that a therapeutic agent is interacting with its intended molecular target and eliciting the desired biological response within the tumor microenvironment.

This compound is a small molecule inhibitor that has shown potential in the treatment of solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][2] Its mechanism of action is centered on the inhibition of the kinase activity of CSF-1R and FLT3, two receptor tyrosine kinases implicated in cancer progression. Inhibition of CSF-1R primarily targets tumor-associated macrophages (TAMs) and osteoclasts, key components of the tumor microenvironment that contribute to tumor growth, angiogenesis, and metastasis.[2] FLT3 inhibition is particularly relevant in certain hematological malignancies like AML, where activating mutations in FLT3 are common oncogenic drivers.[2]

This guide will objectively compare the performance of this compound with other alternative inhibitors and provide supporting experimental data and detailed methodologies for key validation experiments.

Data Presentation: this compound and Alternatives

The following tables summarize the quantitative data for this compound and comparable alternative inhibitors targeting CSF-1R and FLT3. This data is essential for assessing the potency and selectivity of these compounds.

Table 1: In Vitro Potency of CSF-1R Kinase Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compound CSF-1R 0.69 Kinase Activity Assay [3][4]
This compound CSF-1R Phosphorylation (HEK cells) 5 Cell-based Assay [3]
Pexidartinib (PLX3397)CSF-1R13Kinase Activity Assay[5]
Edicotinib (JNJ-40346527)CSF-1R3.2Kinase Activity Assay[5]
Deciphera Compound [I]CSF-1R4.1Kinase Activity Assay[6]
BPR1R024CSF-1R0.53Kinase Activity Assay[7]

Table 2: In Vitro Potency of FLT3 Kinase Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compound FLT3 30 Kinase Activity Assay [3]
MidostaurinFLT3~27 (compared to FLIN-4)Kinase Activity Assay[8]
GilteritinibFLT3-ITD, FLT3-TKD-Active against both mutations
QuizartinibFLT3-Potent and selective[9]
FLIN-4FLT31.07Kinase Activity Assay[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound target engagement are provided below. These protocols are based on standard laboratory procedures and information gathered from published research.

Western Blot for CSF-1R Phosphorylation

This assay is a cornerstone for validating the direct inhibitory effect of this compound on its target receptor. A reduction in the phosphorylation of CSF-1R upon treatment provides direct evidence of target engagement.

Protocol:

  • Cell Culture and Treatment:

    • Culture human embryonic kidney (HEK) cells engineered to overexpress CSF-1R in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or vehicle control for 30 minutes.

    • Stimulate the cells with recombinant human CSF-1 (25 ng/mL) for 10 minutes to induce CSF-1R phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total CSF-1R as a loading control.

Immunohistochemistry (IHC) for Tumor-Associated Macrophages (TAMs)

This in vivo assay validates the downstream biological effect of CSF-1R inhibition by this compound, which is the depletion of TAMs within the tumor.

Protocol:

  • Animal Model and Treatment:

    • Implant human non-small cell lung adenocarcinoma H460 cells subcutaneously into nude mice.

    • Once tumors are established, initiate daily oral administration of this compound at various doses (e.g., 25, 50, 100 mg/kg) or vehicle control.

  • Tissue Collection and Preparation:

    • After the treatment period, euthanize the mice and excise the tumors.

    • Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

    • Cut 5 µm sections and mount them on charged microscope slides.

  • Immunohistochemical Staining:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

    • Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum.

    • Incubate the sections with a primary antibody against the macrophage marker F4/80 (for murine models) or CD68/CD163 (for human tissue) overnight at 4°C.[10][11]

    • Wash the sections and incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex (ABC) reagent.

    • Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.

    • Counterstain the sections with hematoxylin.

  • Image Analysis:

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

    • Capture images using a light microscope and quantify the number of F4/80-positive cells per unit area of the tumor.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1 CSF-1 CSF-1R CSF-1R CSF-1->CSF-1R Binds PI3K PI3K CSF-1R->PI3K Activates RAS RAS CSF-1R->RAS JAK JAK CSF-1R->JAK AKT AKT PI3K->AKT Gene Expression Gene Expression AKT->Gene Expression Promotes Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression STAT STAT JAK->STAT STAT->Gene Expression This compound This compound This compound->CSF-1R Inhibits

Caption: CSF-1R Signaling Pathway and Inhibition by this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Binds PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Gene Expression Gene Expression AKT->Gene Expression Promotes Leukemic Cell Proliferation & Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Gene Expression STAT5->Gene Expression This compound This compound This compound->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Treat cells with This compound B Stimulate with CSF-1/FLT3-L A->B C Cell Lysis & Protein Quantification B->C D Western Blot for p-CSF-1R / p-FLT3 C->D I Target Engagement Confirmed D->I E Treat tumor-bearing mice with this compound F Tumor Excision & Processing E->F G Immunohistochemistry for TAMs (F4/80) F->G H Quantify TAM Depletion G->H H->I

Caption: Experimental Workflow for Validating this compound Target Engagement.

References

JNJ-28312141: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor JNJ-28312141's cross-reactivity profile against a broad panel of other tyrosine kinases. The information is compiled from preclinical data to offer an objective overview of its selectivity and potential off-target effects, supported by experimental data and methodologies.

Introduction

This compound is a potent, orally active inhibitor primarily targeting Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] These kinases are crucial in pathways regulating the survival, proliferation, and differentiation of hematopoietic cells, making them attractive targets in oncology. CSF-1R is vital for the function of macrophages and osteoclasts, while FLT3 mutations are prevalent in acute myeloid leukemia (AML). Understanding the selectivity profile of this compound is critical for predicting its therapeutic efficacy and potential side effects.

Kinase Inhibition Profile of this compound

This compound was evaluated for its inhibitory activity against a panel of 115 different kinases. The results demonstrate a narrow kinase selectivity profile, with potent inhibition of its primary targets and a limited number of other kinases.[1]

High-Potency Off-Target Kinases

Besides its primary targets, CSF-1R and FLT3, this compound demonstrated significant inhibitory activity (IC50 < 100 nM) against a small subset of other tyrosine kinases.[1] The IC50 values for the most potently inhibited kinases are summarized in the table below.

Kinase TargetIC50 (µM)
CSF-1R0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088
Data sourced from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[1]
Kinases with No Significant Inhibition

Out of the 115 kinases tested, 98 were not inhibited by 50% at a concentration of 1 µmol/L, indicating a high degree of selectivity for this compound.[1]

Experimental Protocols

The cross-reactivity profile of this compound was determined using a well-established in vitro kinase assay platform.

In Vitro Kinase Inhibition Assay (Invitrogen SelectScreen™ Kinase Profiling Service)

The inhibitory activity of this compound against a panel of 115 kinases was assessed using the Invitrogen SelectScreen™ Kinase Profiling Service, which employs a fluorescence resonance energy transfer (FRET) or LanthaScreen™ Eu Kinase Binding assay format. The general protocol for this service is as follows:

  • Reagents and Materials:

    • Recombinant human kinases.

    • Specific peptide substrates for each kinase.

    • ATP (Adenosine triphosphate).

    • This compound (test compound).

    • Assay buffer.

    • Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ tracer).

  • Assay Procedure:

    • Kinase reactions are prepared in a 384-well plate format.

    • The test compound (this compound) is serially diluted and added to the wells.

    • The kinase and its specific peptide substrate are mixed in the assay buffer.

    • The reaction is initiated by the addition of ATP at a concentration near its Km for each specific kinase.

    • The reaction mixture is incubated at room temperature for a specified period (typically 60 minutes) to allow for substrate phosphorylation.

  • Detection:

    • For the LanthaScreen™ Eu Kinase Binding Assay, a Eu-labeled anti-tag antibody and an Alexa Fluor™ tracer that binds to the kinase are added.

    • The binding of the tracer and antibody to the kinase results in a high FRET signal.

    • Displacement of the tracer by the inhibitor leads to a loss of FRET.

  • Data Analysis:

    • The FRET signal is measured using a fluorescence plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., XLfit).

Signaling Pathways

The primary targets of this compound, CSF-1R and FLT3, are key components of critical signaling pathways involved in cell growth, survival, and differentiation.

CSF-1R Signaling Pathway

Binding of CSF-1 to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for the survival and proliferation of macrophages and osteoclasts.

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1 CSF-1 CSF-1R CSF-1R CSF-1->CSF-1R Binds PI3K PI3K CSF-1R->PI3K RAS RAS CSF-1R->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation This compound This compound This compound->CSF-1R Inhibits

CSF-1R Signaling Pathway Inhibition
FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a pivotal role in normal hematopoiesis. Upon activation by its ligand, FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation, survival, and differentiation of hematopoietic progenitor cells.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Binds PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation This compound This compound This compound->FLT3 Inhibits

FLT3 Signaling Pathway Inhibition

Conclusion

This compound is a highly selective inhibitor of CSF-1R and FLT3 with a narrow cross-reactivity profile against a large panel of other tyrosine kinases. Its potent activity against its primary targets and limited off-target effects make it a promising candidate for targeted cancer therapy. The detailed understanding of its selectivity and the signaling pathways it modulates is crucial for its continued development and clinical application. Researchers and drug development professionals should consider this selectivity profile when designing future studies and clinical trials.

References

Reproducibility of JNJ-28312141 Effects: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

An Independent analysis of the preclinical findings on the CSF-1R/FLT3 inhibitor, JNJ-28312141, reveals a significant gap in the replication of its effects by independent laboratories. The majority of the available data originates from the developing institution, Johnson & Johnson Pharmaceutical Research & Development. This guide provides a comprehensive overview of the initial findings, with the critical caveat that these results await independent verification.

This compound is an orally active, potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Preclinical studies have demonstrated its potential in solid tumors, bone metastases, and acute myeloid leukemia (AML) through its action on tumor-associated macrophages (TAMs) and osteoclasts, as well as direct effects on FLT3-dependent cancers.[1][2] This guide synthesizes the key quantitative data and experimental methodologies from the primary publication to serve as a resource for researchers considering further investigation of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound as reported in the foundational study by Manthey et al., 2009.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (µmol/L)
CSF-1R0.00069
KIT0.005
AXL0.012
TRKA0.015
FLT30.030
LCK0.088

Data sourced from Manthey et al., 2009.[2]

Table 2: In Vitro Cellular Activity of this compound

Cell-Based AssayCell TypeIC50 (µmol/L)
CSF-1-induced CSF-1R phosphorylationHEK cells expressing CSF-1R0.005
CSF-1-dependent proliferationMouse Macrophages0.003
CSF-1-induced MCP-1 expressionHuman Monocytes0.003

Data sourced from Manthey et al., 2009.

Table 3: In Vivo Efficacy of this compound in H460 Non-Small Cell Lung Carcinoma Xenograft Model

Treatment Group (mg/kg)Tumor Weight Reduction (%)TAM Reduction (%)Microvasculature Reduction (%)
2521Not ReportedNot Reported
5032Not ReportedNot Reported
10045Significant Reduction Observed66

Data sourced from Manthey et al., 2009.[2]

Table 4: In Vivo Efficacy of this compound in MRMT-1 Mammary Carcinoma Rat Model of Bone Metastasis

Treatment GroupRadiographic Score (Mean ± SEM)
Vehicle3.8 ± 0.2
This compound (20 mg/kg)0.5 ± 0.2
This compound (60 mg/kg)0.3 ± 0.2
Zoledronate (0.030 mg/kg)0.6 ± 0.3

Radiographic scores indicate the extent of bone lesions. Data sourced from Manthey et al., 2009.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used in the evaluation of this compound, the following diagrams are provided.

JNJ-28312141_Signaling_Pathway JNJ28312141 This compound CSF1R CSF-1R JNJ28312141->CSF1R Inhibits FLT3 FLT3 JNJ28312141->FLT3 Inhibits PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT MAPK MAPK Pathway CSF1R->MAPK Osteoclast_Differentiation Osteoclast Differentiation CSF1R->Osteoclast_Differentiation AML_Cell_Survival AML Cell Survival FLT3->AML_Cell_Survival Macrophage_Survival Macrophage Survival & Proliferation PI3K_AKT->Macrophage_Survival MAPK->Macrophage_Survival

Caption: this compound inhibits CSF-1R and FLT3 signaling pathways.

JNJ-28312141_Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment kinase_assay Kinase Activity Assay (IC50 Determination) cell_phos Cellular Phosphorylation Assay (HEK-CSF-1R, IC50) cell_prolif Macrophage Proliferation Assay (IC50) xenograft Tumor Xenograft Model (H460 in nude mice) dosing Oral Administration of This compound xenograft->dosing bone_meta Bone Metastasis Model (MRMT-1 in rats) bone_meta->dosing tumor_measurement Tumor Volume/Weight Measurement dosing->tumor_measurement radiography Microradiography of Bone dosing->radiography histology Immunohistochemistry (TAMs, Microvasculature) tumor_measurement->histology

Caption: Preclinical experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the key experimental protocols described in the primary literature.

In Vitro Kinase Assays
  • Objective: To determine the inhibitory activity of this compound against a panel of kinases.

  • Methodology: Kinase activity was assessed using enzymatic assays with purified recombinant kinases. The concentration of this compound required to inhibit 50% of the kinase activity (IC50) was determined. For a broad selectivity profile, this compound was tested against a panel of 115 different kinases.[2]

Cell-Based Assays
  • CSF-1R Phosphorylation: Human Embryonic Kidney (HEK) cells engineered to express CSF-1R were pre-treated with varying concentrations of this compound for 30 minutes. The cells were then stimulated with 25 ng/mL of CSF-1 for 10 minutes. Cell lysates were analyzed by immunoblotting to detect phosphorylated and total CSF-1R.[3]

  • Macrophage Proliferation: Primary mouse macrophages were cultured in the presence of CSF-1 and varying concentrations of this compound. Cell proliferation was measured after a set incubation period to determine the IC50 value.[2]

  • Monocyte MCP-1 Expression: Human monocytes were treated with CSF-1 in the presence of different concentrations of this compound. The expression of Monocyte Chemoattractant Protein-1 (MCP-1) was quantified to assess the inhibitory effect of the compound.[2]

In Vivo Tumor Models
  • H460 Xenograft Model:

    • Animal Model: Nude mice.

    • Tumor Inoculation: H460 non-small cell lung adenocarcinoma cells were inoculated subcutaneously.[3]

    • Treatment: Oral (p.o.) administration of this compound at doses of 25, 50, or 100 mg/kg commenced three days after tumor cell inoculation. Dosing was twice daily on weekdays and once daily on weekends for 25 consecutive days.[3]

    • Outcome Measures: Tumor volumes were measured by calipers. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of F4/80-positive TAMs and CD31-positive microvasculature.[3]

  • MRMT-1 Bone Metastasis Model:

    • Animal Model: Sprague-Dawley rats.

    • Tumor Inoculation: MRMT-1 mammary carcinoma cells were inoculated into the tibia.[3]

    • Treatment: Treatment with this compound (20 or 60 mg/kg, p.o., twice daily) or zoledronate (0.030 mg/kg, s.c., every other day) started three days after inoculation and continued until day 17.[3]

    • Outcome Measures: Bone lesions were assessed by microradiography and microcomputed tomography.[3]

Conclusion on Reproducibility

The preclinical data for this compound presents a compelling case for its potential as a therapeutic agent targeting CSF-1R and FLT3. The reported in vitro and in vivo studies from the developing institution are comprehensive. However, the core principle of scientific validity relies on independent replication. To date, there is a notable absence of published studies from independent laboratories that have reproduced the key findings on the efficacy and mechanism of action of this compound. Therefore, while the initial data is promising, the broader scientific community should interpret these findings with caution until they are independently verified. This guide serves as a detailed summary of the existing data to facilitate such future investigations.

References

JNJ-28312141 and CSF-1R Inhibition in Combination with Chemotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides a comparative analysis of therapeutic strategies involving the inhibition of the Colony-Stimulating Factor-1 Receptor (CSF-1R) in conjunction with chemotherapy. While clinical data on JNJ-28312141 in combination with chemotherapy is not publicly available, this document will focus on analogous CSF-1R inhibitors, pexidartinib and emactuzumab, for which preclinical and clinical studies in combination with chemotherapy have been reported. This compound is a novel, orally active inhibitor of the CSF-1R kinase, a class of therapeutic agents that target tumor-associated macrophages (TAMs), key components of the tumor microenvironment that contribute to tumor progression, immunosuppression, and resistance to therapy.

Rationale for Combining CSF-1R Inhibition with Chemotherapy

Chemotherapy, while a mainstay of cancer treatment, can induce cellular stress and inflammation within the tumor microenvironment. This can lead to the recruitment and activation of TAMs, which can paradoxically promote tumor cell survival, angiogenesis, and metastasis, thereby limiting the efficacy of the cytotoxic agents. CSF-1R is the primary receptor for CSF-1, a key cytokine that regulates the survival, proliferation, and differentiation of macrophages. By inhibiting CSF-1R, agents like this compound and its analogs aim to deplete or repolarize TAMs, thereby sensitizing the tumor to the effects of chemotherapy. This combination strategy seeks to create a more favorable, less immunosuppressive tumor microenvironment, enhancing the anti-tumor activity of conventional chemotherapy.

Preclinical Evidence: Pexidartinib with Paclitaxel in Breast Cancer

In vivo studies utilizing the polyoma middle T (PyMT) mouse model of breast cancer have demonstrated the potential of combining CSF-1R inhibition with chemotherapy. The combination of pexidartinib and paclitaxel resulted in reduced macrophage infiltration into the tumor, leading to decreased tumor growth and a reduction in pulmonary metastases when compared to paclitaxel alone.[1]

Clinical Studies: CSF-1R Inhibitors in Combination with Paclitaxel in Advanced Solid Tumors

Clinical trials have explored the safety and efficacy of combining CSF-1R inhibitors with paclitaxel in patients with advanced solid tumors who have often failed multiple prior lines of therapy.

Pexidartinib in Combination with Paclitaxel

A Phase Ib study evaluated the combination of pexidartinib and weekly paclitaxel in patients with advanced solid tumors. The study established a recommended Phase II dose (RP2D) for pexidartinib at 1600 mg/day in combination with paclitaxel.[2][3] The combination was generally well-tolerated, with observed clinical activity in a heavily pre-treated patient population.[2][3]

Emactuzumab in Combination with Paclitaxel

A Phase Ia/b study assessed the safety and efficacy of emactuzumab, a monoclonal antibody against CSF-1R, both as a monotherapy and in combination with weekly paclitaxel in patients with advanced/metastatic solid tumors.[4][5] While the combination was found to have a manageable safety profile and effectively depleted immunosuppressive M2-like macrophages, it did not translate into clinically relevant antitumor activity in this patient population.[4][5]

The I-SPY2 Trial: Pexidartinib in Early-Stage Breast Cancer

The I-SPY2 trial, an adaptive platform trial for high-risk, early-stage breast cancer, included an investigational arm of pexidartinib in combination with standard neoadjuvant chemotherapy (paclitaxel followed by doxorubicin and cyclophosphamide).[6][7] However, this arm was halted prematurely due to a serious adverse event of vanishing bile duct syndrome in a participant.[6][7] This highlights a potential for significant hepatic toxicity with this combination in the neoadjuvant setting.

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of pexidartinib and emactuzumab in combination with paclitaxel.

Table 1: Efficacy of CSF-1R Inhibitors in Combination with Paclitaxel in Advanced Solid Tumors

StudyDrug CombinationPatient PopulationNObjective Response Rate (ORR)Clinical Benefit Rate (CBR)
Phase Ib Pexidartinib[2][3]Pexidartinib + PaclitaxelAdvanced Solid Tumors38 (evaluable)16% (1 CR, 5 PR)50% (CR+PR+SD)
Phase Ia/b Emactuzumab[5]Emactuzumab + PaclitaxelAdvanced/Metastatic Solid Tumors28 (evaluable)7%Not Reported

CR: Complete Response, PR: Partial Response, SD: Stable Disease

Table 2: Key Grade 3-4 Adverse Events in CSF-1R Inhibitor and Paclitaxel Combination Therapy

StudyDrug CombinationAnemiaNeutropeniaLymphopeniaFatigueHypertension
Phase Ib Pexidartinib[2][3]Pexidartinib + Paclitaxel26%22%19%15%11%
Phase Ia/b Emactuzumab[5]Emactuzumab + Paclitaxel-----

Data for specific Grade 3-4 adverse events for the emactuzumab + paclitaxel combination were not detailed in the provided search results.

Alternative Treatment Strategies

For patients with advanced solid tumors who have progressed on multiple lines of therapy, treatment options are often limited and may include:

  • Single-agent chemotherapy: The choice of agent depends on the tumor type and prior treatments.

  • Targeted therapy: If a specific molecular alteration is identified for which a targeted agent is available.[8]

  • Immunotherapy: Immune checkpoint inhibitors are a standard of care in several advanced cancers.[9]

  • Best supportive care: Focused on managing symptoms and improving quality of life.[9]

  • Enrollment in other clinical trials: Investigating novel therapeutic approaches.[10]

In the context of the I-SPY2 trial for high-risk early-stage breast cancer, the standard of care and control arm consists of neoadjuvant chemotherapy (paclitaxel followed by doxorubicin and cyclophosphamide).[6]

Experimental Protocols

Phase Ib Study of Pexidartinib with Paclitaxel in Advanced Solid Tumors
  • Study Design: A phase Ib, open-label, dose-escalation (3+3 design) and dose-expansion study.[2][3]

  • Patient Population: Patients with advanced solid tumors refractory to standard therapies.

  • Treatment Regimen:

    • Dose Escalation: Pexidartinib administered orally at escalating daily doses (starting at 600 mg) in combination with weekly intravenous paclitaxel (80 mg/m²).[2][3]

    • Dose Expansion: Pexidartinib at the RP2D in combination with weekly paclitaxel.[2]

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and RP2D of pexidartinib in combination with paclitaxel.[2]

  • Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.[2]

Phase Ia/b Study of Emactuzumab with Paclitaxel in Advanced Solid Tumors
  • Study Design: An open-label, phase Ia/b study with dose-escalation and dose-expansion parts, including both monotherapy and combination arms.[4][5]

  • Patient Population: Patients with advanced/metastatic solid tumors.

  • Treatment Regimen: Emactuzumab administered intravenously every 2 or 3 weeks, alone or in combination with weekly intravenous paclitaxel (80 mg/m²).[4][5]

  • Primary Objectives: To assess the safety and tolerability, and to determine the MTD and/or optimal biological dose (OBD) of emactuzumab alone and in combination with paclitaxel.[4]

  • Secondary Objectives: To evaluate the clinical activity, pharmacokinetics, and pharmacodynamics of the treatments.[4]

Visualizations

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF-1R CSF-1R Dimerization_Activation Dimerization & Autophosphorylation CSF-1R->Dimerization_Activation CSF-1 CSF-1 CSF-1->CSF-1R Binding Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization_Activation->Downstream_Signaling Cellular_Responses Macrophage Survival, Proliferation, Differentiation Downstream_Signaling->Cellular_Responses

CSF-1R Signaling Pathway

Experimental_Workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Regimen cluster_assessment Assessment Patient Patient with Advanced Solid Tumor Dose_Escalation Dose Escalation (3+3 Design) Pexidartinib/Emactuzumab + Paclitaxel Patient->Dose_Escalation Enrollment Dose_Expansion Dose Expansion at RP2D/OBD Dose_Escalation->Dose_Expansion Determine RP2D/OBD Safety Safety & Tolerability (Adverse Events) Dose_Expansion->Safety Efficacy Efficacy (ORR, CBR) Dose_Expansion->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Dose_Expansion->PK_PD

Clinical Trial Workflow

Logical_Relationship Chemotherapy Chemotherapy Enhanced_Efficacy Enhanced Chemotherapy Efficacy Chemotherapy->Enhanced_Efficacy CSF1R_Inhibitor CSF-1R Inhibitor (e.g., this compound) TAM_Depletion Depletion/Repolarization of TAMs CSF1R_Inhibitor->TAM_Depletion Immune_Suppression Reduced Tumor Immune Suppression TAM_Depletion->Immune_Suppression Immune_Suppression->Enhanced_Efficacy Synergistic Effect

Rationale for Combination Therapy

References

Safety Operating Guide

Prudent Disposal of JNJ-28312141: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-28312141 is not publicly available. Therefore, the following disposal procedures are based on established best practices for the handling of research-grade chemical compounds with unknown hazard profiles. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.

Guiding Principle: Treat as Hazardous Chemical Waste

In the absence of definitive hazard data, this compound and all materials contaminated with it should be handled and disposed of as hazardous chemical waste. This precautionary approach minimizes risk to personnel and the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][3]

Summary of this compound Chemical Data

The following table summarizes key information for this compound, relevant for handling and waste documentation.

PropertyValue
Chemical Name 4-cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide
CAS Number 885692-52-4 (HCl salt)
Molecular Formula C₂₆H₃₂N₆O₂
Molecular Weight 460.57 g/mol
Description An orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), used for research purposes.[3]
Solubility Soluble in DMSO (12 mg/mL) and Ethanol (4 mg/mL).
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound and associated waste materials.

Step 1: Waste Segregation

At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[4][5] This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and shoe covers, weighing papers, and other contaminated lab supplies (e.g., pipette tips, tubes).

  • Liquid Waste: Solutions containing this compound, including stock solutions, experimental solutions, and the first rinse of any contaminated glassware.[6]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[7]

Step 2: Waste Containment

Proper containment is critical to prevent leaks and exposure.[5]

  • Solid Waste: Collect in a designated, robust, and sealable hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container. This container must be chemically compatible with all components of the waste solution. Keep the container securely capped when not in use.[1][4]

Step 3: Labeling of Hazardous Waste

Accurate and clear labeling is a regulatory requirement.[5][6] All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the principal investigator or laboratory supervisor.

  • The specific laboratory room number where the waste was generated.

Step 4: Storage of Chemical Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA should be at or near the point of waste generation.

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential spills.[6]

  • Ensure incompatible waste types are segregated to prevent dangerous reactions.[4]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[1]

Step 5: Request for Disposal

Follow your institution's procedures for hazardous waste collection.

  • Once a waste container is full (typically around 75% capacity to prevent spills) or has reached the institutional time limit for storage in an SAA, submit a request for waste pickup through your institution's Environmental Health and Safety (EHS) department.[7]

  • Provide all necessary documentation as required by your EHS office.

Decontamination Procedures

  • Glassware: After an initial rinse with a suitable solvent (which must be collected as hazardous liquid waste), wash glassware thoroughly with an appropriate laboratory detergent and water.[6]

  • Surfaces: Decontaminate work surfaces (e.g., benchtops, fume hood surfaces) that have come into contact with this compound. Wipe the area with a solvent capable of dissolving the compound, followed by a standard laboratory cleaning agent. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, applicable to this compound.

G General Laboratory Chemical Waste Disposal Workflow cluster_generation Point of Generation cluster_segregation Segregation & Containment cluster_management Waste Management cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate Waste Types A->B Immediate Action C1 Solid Waste Container B->C1 Solids C2 Liquid Waste Container B->C2 Liquids C3 Sharps Container B->C3 Sharps D Label Container Correctly 'Hazardous Waste' Contents, Date, PI Info C1->D C2->D C3->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Container Full or Time Limit Reached? E->F F->E No G Submit Waste Pickup Request to EHS F->G Yes H EHS Collection & Off-site Disposal by Licensed Vendor G->H

References

Essential Safety and Operational Guide for Handling JNJ-28312141

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling of JNJ-28312141, a potent, orally active CSF1R and FLT3 inhibitor. As a biologically active small molecule, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound to create a barrier between the researcher and the potentially hazardous compound. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately if contamination is suspected. Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat should be worn. Ventilation: All weighing and aliquoting procedures must be performed within a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves are recommended. Eye Protection: Chemical splash goggles or a face shield should be used if there is a significant risk of splashing. Lab Coat: A standard laboratory coat is required. Ventilation: All work should be conducted in a chemical fume hood.[1]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves are required. Eye Protection: Safety glasses with side shields are necessary. Lab Coat: A standard laboratory coat should be worn. Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]

General-purpose protective clothing, such as those made from DuPont™ Tyvek®, can provide excellent protection against solid or liquid forms of highly potent active pharmaceutical ingredients (HPAPIs).[2][3] For tasks with a higher risk of exposure, powered air-purifying respirators (PAPRs) may be necessary to provide adequate respiratory protection.[4]

Operational Plans: Step-by-Step Guidance

Receiving and Storage:

  • This compound is typically shipped under ambient temperature as a non-hazardous chemical.[5]

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a dry, dark environment.[5]

  • Short-term storage (days to weeks): 0 - 4°C.[5]

  • Long-term storage (months to years): -20°C.[5]

Experimental Protocol: Preparation of a Stock Solution

A common procedure in a laboratory setting is the preparation of a stock solution. The following is a general protocol for solubilizing this compound.

  • Preparation: Don the appropriate PPE as outlined in the table above for "Solution Preparation and Handling." Work within a certified chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance inside the fume hood.

  • Solubilization: this compound is soluble in DMSO.[5] Add the appropriate volume of DMSO to the vial containing the compound to achieve the desired stock concentration.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Short-term (days to weeks): 0 - 4°C.[5]

    • Long-term (months): -20°C.[5]

G cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood Weigh Weigh this compound Powder FumeHood->Weigh AddSolvent Add DMSO Weigh->AddSolvent Mix Vortex/Sonicate to Dissolve AddSolvent->Mix StoreShort Short-term: 0-4°C Mix->StoreShort StoreLong Long-term: -20°C Mix->StoreLong

Caption: Workflow for Preparing a this compound Stock Solution.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1]

  • Decontamination: All non-disposable equipment should be decontaminated.

  • Waste Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste.

G cluster_waste_streams Waste Streams cluster_containment Containment cluster_disposal Final Disposal SolidWaste Solid Waste (Gloves, Tubes) HazardousContainer Sealed & Labeled Hazardous Waste Container SolidWaste->HazardousContainer LiquidWaste Liquid Waste (Solutions, Media) LiquidWaste->HazardousContainer InstitutionalProcedure Follow Institutional Waste Disposal Procedures HazardousContainer->InstitutionalProcedure

Caption: Disposal Plan for this compound Contaminated Materials.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。